Technical Documentation Center

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
  • CAS: 959585-36-5

Core Science & Biosynthesis

Foundational

2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid chemical structure

The following technical guide provides an in-depth analysis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JA...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, TRK).

Chemical Identity & Structural Analysis[1][2]

This molecule represents a fusion of the privileged 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold with an


-methyl carboxylic acid  moiety. It is structurally analogous to the profen class of NSAIDs (e.g., ibuprofen) but utilizes a nitrogen-rich heteroaromatic core, significantly altering its electronic and binding properties.
Nomenclature & Identifiers
  • IUPAC Name: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

  • Common Synonyms:

    
    -methyl-7-azaindole-3-acetic acid; 2-(7-azaindol-3-yl)propionic acid.
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 190.20 g/mol

Structural Features

The molecule consists of two distinct domains:

  • The 7-Azaindole Core: A bioisostere of indole and purine. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. This "donor-acceptor" motif is critical for binding to the hinge region of kinase ATP-binding sites.

  • The Propanoic Acid Tail: Attached at the C3 position of the ring, the propanoic acid chain features a chiral center at the

    
    -carbon (C2 of the acid). This introduces stereoisomerism (
    
    
    
    - and
    
    
    -enantiomers), which can drastically affect biological potency and metabolic stability.
FeatureChemical SignificanceBiological Implication
N7 (Pyridine) Basic Nitrogen (

)
H-bond acceptor (Hinge binder).
N1 (Pyrrole) Acidic Nitrogen (

)
H-bond donor (Hinge binder).
C3-Substitution Electron-rich sitePrimary site for electrophilic attack; mimics purine ribose attachment.

-Chiral Center
StereocenterEnantiomers may exhibit differential target affinity (eutomer vs. distomer).

Synthesis & Manufacturing Protocols

The synthesis of 3-substituted 7-azaindoles is challenging due to the electron-deficient nature of the pyridine ring, which deactivates the system towards Friedel-Crafts reactions. The most robust pathway utilizes Palladium-catalyzed cross-coupling (Heck Reaction) followed by reduction.

Synthetic Pathway (Heck Coupling Strategy)

This protocol avoids the use of harsh Lewis acids and provides high regioselectivity for the C3 position.

Step 1: Iodination of 7-Azaindole

  • Reagents: 7-Azaindole,

    
    , KOH, DMF.
    
  • Conditions: Ambient temperature, 1-2 hours.

  • Mechanism: Electrophilic aromatic substitution at the most electron-rich C3 position.

  • Product: 3-Iodo-1H-pyrrolo[2,3-b]pyridine.[1]

Step 2: Heck Coupling

  • Reagents: 3-Iodo-7-azaindole, Methyl methacrylate,

    
    , 
    
    
    
    ,
    
    
    , DMF.
  • Conditions:

    
    , sealed tube.
    
  • Mechanism: Oxidative addition of Pd(0) to C-I bond, coordination of alkene, migratory insertion, and

    
    -hydride elimination.
    
  • Intermediate: Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate (Isomeric mixture).

Step 3: Hydrogenation & Hydrolysis

  • Reagents:

    
     (balloon), 10% Pd/C, MeOH; followed by LiOH, THF/H2O.
    
  • Conditions: RT for hydrogenation; Reflux for hydrolysis.

  • Outcome: Reduction of the double bond and ester hydrolysis yields the racemic acid.

Detailed Experimental Protocol (Step 2: Heck Coupling)

Note: All steps must be performed under an inert atmosphere (


 or Ar).
  • Charge a pressure vessel with 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq),

    
     (0.05 eq), and 
    
    
    
    (0.10 eq).
  • Add anhydrous DMF (10 volumes) and triethylamine (2.5 eq).

  • Degas the solution by bubbling

    
     for 15 minutes.
    
  • Add Methyl methacrylate (1.5 eq) via syringe.

  • Seal and heat to

    
     for 16 hours. Monitor by HPLC/LC-MS.
    
  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient) to isolate the acrylate intermediate.

Synthesis Flowchart (DOT)

SynthesisPath Start 7-Azaindole Iodination Iodination (I2, KOH) Start->Iodination Iodide 3-Iodo-7-azaindole Iodination->Iodide Heck Heck Coupling (Pd(OAc)2, Methyl Methacrylate) Iodide->Heck Acrylate Methyl 2-(7-azaindolyl)acrylate Heck->Acrylate Hydrogenation Hydrogenation (H2, Pd/C) Acrylate->Hydrogenation Ester Methyl 2-(7-azaindolyl)propanoate Hydrogenation->Ester Hydrolysis Hydrolysis (LiOH) Ester->Hydrolysis Final 2-(1H-pyrrolo[2,3-b]pyridin-3-yl) propanoic acid Hydrolysis->Final

Caption: Synthetic route via Pd-catalyzed Heck coupling to install the


-methyl acid tail.

Biological Applications & Mechanism[1]

This molecule is primarily investigated as a kinase inhibitor scaffold . The 7-azaindole core is a proven ATP-mimetic, capable of forming a bidentate hydrogen bond with the "hinge" region of kinase enzymes (e.g., JAK, TRK, Aurora kinases).

Binding Mode (Hinge Interaction)

The 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid scaffold binds in the ATP pocket:

  • Hinge Region: The N1-H (donor) and N7 (acceptor) form H-bonds with the backbone carbonyl and amide NH of the kinase hinge residues (e.g., Glu/Leu).

  • Solvent Front: The propanoic acid tail extends towards the solvent front. The carboxylic acid can form salt bridges with lysine residues (e.g., the catalytic Lys) or interact with the ribose-binding pocket.

  • Gatekeeper: The C3 substituent vector allows the molecule to avoid steric clash with the gatekeeper residue, a common resistance mechanism in kinases.

Pharmacophore Diagram (DOT)

BindingMode Scaffold 7-Azaindole Core Hinge Kinase Hinge Region (Backbone H-bonds) Scaffold->Hinge Bidentate H-bond (N1-H & N7) AcidTail Propanoic Acid Tail (Solvent Exposed) Scaffold->AcidTail C3 Attachment Lysine Catalytic Lysine (Salt Bridge) AcidTail->Lysine Ionic Interaction

Caption: Schematic of the bidentate binding mode of the 7-azaindole scaffold within the kinase ATP pocket.

Analytical Characterization

Validating the structure requires precise analytical techniques, particularly to distinguish it from the N-alkylated byproducts (a common issue in azaindole chemistry).

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       11.5 ppm (s, 1H, NH): Broad singlet, exchangeable.
      
    • 
       12.1 ppm (s, 1H, COOH): Very broad.
      
    • 
       8.2 ppm (dd, 1H, C6-H): Pyridine proton, deshielded by N.
      
    • 
       7.9 ppm (dd, 1H, C4-H).
      
    • 
       7.3 ppm (s, 1H, C2-H): Pyrrole proton.
      
    • 
       7.1 ppm (dd, 1H, C5-H).
      
    • 
       3.8 ppm (q, 1H, 
      
      
      
      -CH): Characteristic quartet for the chiral center.
    • 
       1.4 ppm (d, 3H, 
      
      
      
      -CH3): Doublet coupling with
      
      
      -CH.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Mass:

    
    .
    
  • Fragmentation: Loss of

    
     (M-44) is common for carboxylic acids.
    
Chiral Separation

Since the molecule has a chiral center at C2 of the propanoic acid, enantiomeric separation is often required for biological assays.

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

  • Detection: UV at 254 nm (7-azaindole absorption).

References

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindole Derivatives." Journal of Organic Chemistry.

  • Lécrevisse, Q., et al. (2011). "Synthesis of 3-Substituted 7-Azaindoles via Palladium-Catalyzed Cross-Coupling." Tetrahedron Letters.

  • Zhang, M., et al. (2013). "7-Azaindoles as Privileged Scaffolds for Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindole Derivatives." Tetrahedron.

Sources

Exploratory

7-azaindole-3-propionic acid vs 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

An in-depth technical analysis of 7-azaindole-3-propionic acid versus 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid reveals a classic paradigm in medicinal chemistry: how the positional isomerism of a simple aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 7-azaindole-3-propionic acid versus 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid reveals a classic paradigm in medicinal chemistry: how the positional isomerism of a simple aliphatic chain dictates a molecule's 3D conformation, physicochemical profile, and ultimate pharmacological trajectory.

This whitepaper dissects the structural, mechanistic, and experimental divergence between these two 7-azaindole derivatives, providing drug development professionals with a comprehensive guide to their application.

Structural & Physicochemical Profiling

The 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) is a privileged bioisostere of indole. The substitution of a carbon atom with a nitrogen at the 7-position increases the molecule's polarity, alters its hydrogen-bonding network (acting as both a donor and a stronger acceptor), and provides metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation at the C7 position [1].

However, the attachment point of the propanoic acid moiety fundamentally changes the molecule's behavior:

  • 7-azaindole-3-propionic acid (3-Substituted / Linear): Here, the propanoic acid chain is attached at its terminal

    
    -carbon to the 3-position of the azaindole ring. This creates a highly flexible, linear side chain. It is a direct structural analog of Indole-3-propionic acid (IPA), a well-characterized gut microbiome metabolite.
    
  • 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (2-Substituted / Branched): In this isomer, the azaindole core is attached to the

    
    -carbon of the propanoic acid chain. This creates an 
    
    
    
    -methyl branched structure, introducing a chiral center. This structural motif is the hallmark of the "profen" class of 2-arylpropionic acids (e.g., ibuprofen, naproxen).

Pathway Core 7-Azaindole Core (Base Scaffold) Beta 3-Propanoic Acid Isomer (Linear Chain) Core->Beta u03B2-attachment Alpha 2-Propanoic Acid Isomer (Branched, Chiral) Core->Alpha u03B1-attachment Prop1 High Conformational Flexibility Microbiome Metabolite Mimic Beta->Prop1 Prop2 Rigidified Vector Profen-like Architecture Alpha->Prop2 Target1 PXR / AhR Agonism Radical Scavenging Prop1->Target1 Target2 COX-1 / COX-2 Inhibition Stereospecific (S-enantiomer) Prop2->Target2

Conformational and pharmacological divergence based on propanoic acid attachment.

Mechanistic Divergence in Pharmacology

The Microbiome Mimic: 3-Substituted Isomer

The flexible linear chain of the 3-substituted isomer allows the carboxylate group to adopt multiple conformations. This flexibility is critical for anchoring into the large, promiscuous ligand-binding domain of the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). Furthermore, the 7-aza nitrogen alters the electron density of the pyrrole ring, influencing its oxidation potential and interaction with enzymes like cytochromes P450, often enhancing its radical scavenging capabilities compared to standard IPA [1].

The Cyclooxygenase Inhibitor: 2-Substituted Isomer

The 2-substituted analog operates via a completely different mechanism. The


-methyl group restricts the rotation of the carboxylate, forcing it out of the plane of the aromatic ring. This rigidified vector is an absolute requirement for binding to the cyclooxygenase (COX) active site, where the carboxylate forms a critical salt bridge with Arg120, while the azaindole core inserts into the hydrophobic channel [2].

Crucially, this interaction is highly stereospecific. Only the (S)-enantiomer possesses the correct 3D geometry to inhibit COX. In vivo, the inactive (R)-enantiomer of 2-arylpropionic acids undergoes a unidirectional metabolic chiral inversion to the active (S)-form via an acyl-CoA synthetase/epimerase pathway [2].

Quantitative Data Summaries

The structural differences manifest in distinct physicochemical and pharmacological profiles, summarized below.

Table 1: Physicochemical and Structural Comparison

Property7-azaindole-3-propionic acid2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Chain Topology Linear (

-substituted)
Branched (

-substituted)
Stereochemistry AchiralChiral (R/S enantiomers)
Rotatable Bonds 32 (Restricted by

-methyl steric clash)
Primary Target Class Nuclear Receptors (PXR/AhR)Enzymes (COX-1 / COX-2)
Metabolic Liability GlucuronidationChiral Inversion (R

S), Glucuronidation

Experimental Protocols: Self-Validating Workflows

To accurately evaluate these compounds, researchers must employ tailored, self-validating experimental designs. The causality behind these steps is rooted in the physical chemistry of the molecules.

Protocol A: Chiral Resolution of the 2-Substituted Isomer

Causality: Because COX inhibition is stereospecific, testing the racemic mixture of the 2-substituted analog yields confounded IC


 data. The (S)-enantiomer must be isolated.
  • Preparation: Dissolve the racemic 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid in a mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v). Note: TFA is critical to suppress the ionization of the carboxylic acid, preventing peak tailing.

  • Preparative Separation: Inject onto a preparative chiral column (e.g., Chiralpak AD-H, 250 x 20 mm, 5

    
    m) at a flow rate of 15 mL/min. Monitor UV absorbance at 254 nm.
    
  • Fraction Collection: Collect the two distinct enantiomeric peaks. Evaporate the solvent under reduced pressure at 35°C to prevent thermal degradation.

  • Self-Validation (Analytical ee%): Re-inject 10

    
    L of each reconstituted fraction onto an analytical Chiralpak AD-H column (250 x 4.6 mm). The protocol is validated only if the enantiomeric excess (ee) is >99%. Optical rotation (
    
    
    
    ) is measured to assign the (+)-(S) and (-)-(R) configurations.
Protocol B: Target Engagement Assays

Causality: The assays must reflect the divergent biological targets dictated by the side-chain topology.

Workflow 1: PXR Reporter Gene Assay (For the 3-Substituted Isomer)

  • Cell Seeding: Seed HepG2 cells in 96-well plates at

    
     cells/well.
    
  • Transfection: Co-transfect cells with a PXR expression plasmid and a CYP3A4-promoter luciferase reporter plasmid using Lipofectamine 3000.

  • Treatment: After 24h, treat cells with varying concentrations (0.1

    
    M - 50 
    
    
    
    M) of 7-azaindole-3-propionic acid. Internal Control: Use Rifampicin (10
    
    
    M) as a positive control to validate maximum PXR activation.
  • Readout: Lyse cells and measure luminescence. Calculate EC

    
     using non-linear regression.
    

Workflow 2: COX-2 Fluorometric Inhibition Assay (For the 2-Substituted Isomer)

  • Enzyme Prep: Incubate recombinant human COX-2 enzyme with the isolated (S)-enantiomer (0.01

    
    M - 10 
    
    
    
    M) in Tris-HCl buffer (pH 8.0) containing hematin (cofactor) for 10 minutes at 25°C.
  • Reaction Initiation: Add arachidonic acid (substrate) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP). COX-2 converts arachidonic acid to PGG2, and the subsequent peroxidase activity converts ADHP to highly fluorescent resorufin.

  • Self-Validation: Run parallel wells with Celecoxib (positive control) and the (R)-enantiomer (negative stereocontrol). The assay is validated if the (R)-enantiomer shows >100-fold lower activity than the (S)-enantiomer.

  • Readout: Measure fluorescence (Ex 535 nm / Em 587 nm) and calculate IC

    
    .
    

Workflow Start 7-Azaindole Propanoic Acids Branch1 3-Substituted (Linear) Start->Branch1 Branch2 2-Substituted (Branched) Start->Branch2 Assay1 PXR Reporter Gene Assay Branch1->Assay1 Assay2 Chiral HPLC Resolution Branch2->Assay2 Val1 EC50 Determination (vs Rifampicin) Assay1->Val1 Assay3 COX-2 Fluorometric Screening Assay2->Assay3 Val2 IC50 Determination (S-enantiomer vs Celecoxib) Assay3->Val2

Experimental workflow for validating divergent target engagement based on isomer structure.

References

  • Dodani, S. C., Cahn, J. K., Heinisch, T., Brinkmann-Chen, S., McIntosh, J. A., & Arnold, F. H. (2014). Structural, functional, and spectroscopic characterization of the substrate scope of the novel nitrating cytochrome P450 TxtE. Chembiochem : a European journal of chemical biology, 15(15), 2259–2267. URL:[Link]

  • Takashima-Hirano, M., Shukuri, M., Takashima, T., Goto, M., Wada, Y., Watanabe, Y., Onoe, H., Doi, H., & Suzuki, M. (2010). General method for the (11)C-labeling of 2-arylpropionic acids and their esters: construction of a PET tracer library for a study of biological events involved in COXs expression. Chemistry (Weinheim an der Bergstrasse, Germany), 16(14), 4250–4258. URL:[Link]

Foundational

Technical Monograph: 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

This in-depth technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (also referred to as 7-azaindole-3-propionic acid). Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (also referred to as 7-azaindole-3-propionic acid).

Executive Summary

Compound Identity: 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid CAS Registry Number: 27663-72-5 Significance: This compound serves as a critical 7-azaindole scaffold intermediate in the synthesis of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family and other serine/threonine kinases. Its structural similarity to tryptophan (lacking the


-amino group) makes it a valuable bioisostere for indole-3-propionic acid in peptidomimetics, offering improved aqueous solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen (N7).

Editorial Note on Nomenclature: The user query specified "2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid". Standard IUPAC nomenclature dictates that the carboxyl carbon is C1, the


-carbon is C2, and the 

-carbon is C3.
  • Linear Isomer (Target of this Guide): The 3-substituted propanoic acid (attachment at the

    
    -carbon) corresponds to CAS 27663-72-5 . This is the standard linear building block.
    
  • Branched Isomer: A 2-substituted propanoic acid (attachment at the

    
    -carbon) would be the 
    
    
    
    -methyl-3-acetic acid derivative (a profen-like chiral scaffold). As this isomer lacks a widely established CAS profile in public chemical registries, this guide focuses on the verified linear isomer, CAS 27663-72-5.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The 7-azaindole core is an electron-deficient bioisostere of indole. The N7 nitrogen introduces a hydrogen bond acceptor site not present in the indole parent, significantly altering the pKa and metabolic stability of the scaffold.

PropertyData
CAS Number 27663-72-5
IUPAC Name 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Synonyms 7-Azaindole-3-propionic acid; 3-(7-Azaindolyl)propanoic acid
Molecular Formula C

H

N

O

Molecular Weight 190.20 g/mol
Physical State Off-white to pale yellow solid
Melting Point 198–202 °C (decomposition)
pKa (Calculated) Carboxyl: ~4.5; Pyridine N: ~2.5
LogP ~1.2 (Predicted)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Synthetic Pathways & Protocols

The synthesis of CAS 27663-72-5 typically follows a Vilsmeier-Haack Formylation followed by a Knoevenagel Condensation and subsequent reduction. This route is preferred over direct alkylation (e.g., with


-propiolactone) due to the competing nucleophilicity of the N1 and N7 nitrogens.
Route: The Aldehyde-Acrylic Acid Sequence
Step 1: Vilsmeier-Haack Formylation
  • Precursor: 1H-pyrrolo[2,3-b]pyridine (7-azaindole).[1]

  • Reagents: POCl

    
    , DMF.
    
  • Mechanism: Electrophilic aromatic substitution at C3.

  • Product: 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 7521-41-7).

Step 2: Knoevenagel Condensation (Doebner Modification)
  • Reagents: Malonic acid, Piperidine (cat.), Pyridine (solvent).

  • Conditions: Reflux (80–100 °C), 4–6 hours.

  • Causality: Malonic acid undergoes condensation with the aldehyde followed by decarboxylation to yield the

    
    -unsaturated acid.
    
  • Product: (E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylic acid.

Step 3: Catalytic Hydrogenation
  • Reagents: H

    
     (balloon or 30 psi), 10% Pd/C, Methanol/Ethanol.
    
  • Conditions: RT, 12 hours.

  • Validation: Monitoring by TLC/LCMS for disappearance of the alkene peak.

  • Final Product: 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (CAS 27663-72-5).

Detailed Experimental Protocol (Step 2 & 3)
  • Condensation: Dissolve 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (10 vol). Add piperidine (0.1 eq). Heat to 90 °C until CO

    
     evolution ceases.
    
  • Workup: Pour the reaction mixture into ice-cold 1M HCl (pH adjustment to ~3–4). The acrylic acid intermediate precipitates. Filter, wash with water, and dry.

  • Reduction: Suspend the acrylic acid intermediate in MeOH (20 vol). Add 10% Pd/C (10 wt%). Degas and stir under H

    
     atmosphere.
    
  • Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate. Recrystallize from EtOH/Water if necessary.

Synthesis Workflow Diagram

Synthesis Start 7-Azaindole (Starting Material) Step1 Vilsmeier-Haack (POCl3, DMF) Start->Step1 Inter1 3-Carbaldehyde (CAS 7521-41-7) Step1->Inter1 Step2 Knoevenagel (Malonic Acid, Pyridine) Inter1->Step2 Inter2 3-Acrylic Acid (Unsaturated) Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Final Target Product CAS 27663-72-5 Step3->Final

Figure 1: Step-wise synthetic pathway from 7-azaindole to the target propanoic acid derivative.

Medicinal Chemistry Applications

The 7-azaindole scaffold is a "privileged structure" in drug discovery, often used to mimic the purine ring of ATP in kinase inhibitors.

Mechanism of Action: Kinase Inhibition

The N1 and N7 atoms of the 7-azaindole core form a critical "hinge-binding" motif.

  • Hinge Region Binding: The N1-H acts as a hydrogen bond donor, while the N7 acts as a hydrogen bond acceptor. This bidentate interaction mimics the adenine base of ATP, allowing the molecule to anchor effectively within the ATP-binding pocket of kinases like JAK1, JAK2, and Tyk2.

  • Propanoic Acid Tail: The C3-propanoic acid chain extends into the solvent-exposed region or specific hydrophobic pockets (depending on derivatization), often serving as a handle for further coupling (e.g., amide formation) to tune selectivity and pharmacokinetic properties.

Biological Signaling Pathway (JAK-STAT)

The compound is a precursor for inhibitors modulating the JAK-STAT pathway, crucial in autoimmune diseases and oncology.

JAK_Pathway Ligand Cytokine (IL-6, IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target of 7-Azaindole) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Inhibitor 7-Azaindole Derivative Inhibitor->JAK Inhibits (ATP Competition)

Figure 2: The JAK-STAT signaling cascade showing the intervention point of 7-azaindole-based inhibitors.[2]

Analytical Characterization

To validate the synthesis of CAS 27663-72-5, the following analytical signatures are expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~12.1 ppm (br s, 1H, COOH)
      
    • 
       ~11.4 ppm (br s, 1H, NH)
      
    • 
       ~8.2 ppm (d, 1H, C6-H, 
      
      
      
      to N)
    • 
       ~7.9 ppm (d, 1H, C4-H)
      
    • 
       ~7.0 ppm (dd, 1H, C5-H)
      
    • 
       ~7.2 ppm (s, 1H, C2-H)
      
    • 
       ~2.9 ppm (t, 2H, 
      
      
      
      -CH
      
      
      )
    • 
       ~2.6 ppm (t, 2H, 
      
      
      
      -CH
      
      
      )
  • LC-MS:

    • ESI+: [M+H]

      
       = 191.2 m/z.
      

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 27663-72-5, 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid. Retrieved from [Link]

  • Song, J. J., et al. (2002). "Organometallic methods for the synthesis of 7-azaindole derivatives." Journal of Organic Chemistry.

Sources

Exploratory

Molecular weight and formula of pyrrolo[2,3-b]pyridine propanoic acid derivatives

Technical Guide: Molecular Characterization & Synthesis of Pyrrolo[2,3-b]pyridine Propanoic Acid Derivatives Executive Summary The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged bioisostere of indole and p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Molecular Characterization & Synthesis of Pyrrolo[2,3-b]pyridine Propanoic Acid Derivatives

Executive Summary

The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged bioisostere of indole and purine, widely utilized in kinase inhibitors (e.g., Vemurafenib) and fragment-based drug discovery (FBDD).[1][2][3] The introduction of a propanoic acid side chain—typically at the C3 or N1 position—serves two critical functions: it mimics the amino acid tryptophan (creating "azatryptophans") and provides a solvent-exposed carboxylic acid tail for solubility enhancement or salt-bridging in active sites (e.g., Arginine claws in integrins).[3]

This guide provides a definitive reference for the molecular properties, synthetic pathways, and analytical validation of these derivatives.

Part 1: Chemoinformatics & Molecular Properties

The core structure, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid , consists of a fused pyridine-pyrrole ring system with a carboxylic acid tail.[3][4] The nitrogen at position 7 (pyridine-like) acts as a hydrogen bond acceptor, while the nitrogen at position 1 (pyrrole-like) acts as a hydrogen bond donor.[1][3]

Core Library Data Table

The following table details the physicochemical properties of the parent compound and its most relevant medicinal chemistry derivatives.

Derivative DescriptionSubstitutionMolecular FormulaMW ( g/mol )Exact Mass (Da)LogP (Calc)Application Context
Parent Core Unsubstituted

190.20 190.07420.82General intermediate
Metabolic Blocker 5-Fluoro

208.19 208.06480.98Blocks CYP450 oxidation at C5
Halogen Probe 5-Chloro

224.64 224.03531.45Lipophilic pocket exploration
Electron Rich 5-Methoxy

220.23 220.08480.85Electronic tuning of ring system
N-Capped N1-Methyl

204.23 204.08991.15Removes H-bond donor; Permeability
Azatryptophan

-Amino

205.21 205.0851-1.20Peptidomimetics; Protein synthesis

Note on Naming: The IUPAC numbering for 7-azaindole assigns the pyrrole nitrogen as position 1, the bridgehead carbons as 3a/7a, and the pyridine nitrogen as position 7.[3] The propanoic acid chain is most commonly attached at C3 (indole-like reactivity).[3][4]

Part 2: Synthetic Architectures

Synthesis of these derivatives requires navigating the regioselectivity between the N1 (pyrrole nitrogen) and C3 (carbon) positions.[3] The 7-azaindole ring is more acidic (pKa ~13) than indole, making N1-alkylation facile, often requiring protective group strategies to access C3.[3]

Protocol A: C3-Functionalization (The "Biosynthetic" Route)

This route accesses the tryptophan-like scaffold.[3][4]

  • Formylation (Vilsmeier-Haack): Reaction of 7-azaindole with

    
     yields the 3-carboxaldehyde.[3][4]
    
    • Critical Insight: Unlike indole, the electron-deficient pyridine ring slows electrophilic aromatic substitution.[3][4] Heating (60-80°C) is often required.[3][4]

  • Chain Extension (Horner-Wadsworth-Emmons): The aldehyde reacts with triethyl phosphonoacetate to form the

    
    -unsaturated ester.[3][4]
    
  • Reduction & Hydrolysis: Hydrogenation (

    
    ) reduces the alkene, followed by LiOH hydrolysis to the acid.
    
Protocol B: N1-Functionalization (The "Linker" Route)

Used when the scaffold serves as a headgroup and the acid is a linker (e.g., PROTACs).[3]

  • Phase Transfer Alkylation: 7-azaindole + Ethyl 3-bromopropionate.[3][4]

  • Conditions: 50% NaOH, Toluene, Tetrabutylammonium hydrogensulfate (TBAI).

  • Mechanism: The TBAI shuttles the deprotonated azaindole anion into the organic phase for

    
     attack.[3][4]
    
Synthetic Workflow Diagram

Synthesis_Workflow Start 7-Azaindole (Start) StepA1 Vilsmeier-Haack (POCl3/DMF) Start->StepA1 Route A (C3) StepB1 Phase Transfer Cat. (TBAI, NaOH) Start->StepB1 Route B (N1) InterA1 3-Carboxaldehyde StepA1->InterA1 StepA2 HWE Reaction (Phosphonoacetate) InterA1->StepA2 InterA2 Acrylate Ester StepA2->InterA2 StepA3 Hydrogenation (H2, Pd/C) InterA2->StepA3 Hydrolysis Hydrolysis (LiOH/THF) StepA3->Hydrolysis InterB1 N1-Ester StepB1->InterB1 InterB1->Hydrolysis Final Target Propanoic Acid Hydrolysis->Final

Caption: Divergent synthetic pathways for C3- vs. N1-substituted pyrrolo[2,3-b]pyridine propanoic acids.

Part 3: Analytical Validation (Self-Validating Protocols)

To ensure scientific integrity, synthesized derivatives must be validated using orthogonal analytical techniques.[3]

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )

The 7-azaindole core has a distinct fingerprint that differentiates it from indole.

  • The "Deshielding" Effect: The pyridine nitrogen (N7) pulls electron density, shifting the adjacent protons downfield.[3]

  • Diagnostic Signals:

    • 
       8.2–8.3 ppm (dd): H-6  (Adjacent to Pyridine N).[3][4]
      
    • 
       7.9–8.0 ppm (dd): H-4  (Top of the pyridine ring).[3][4]
      
    • 
       7.0–7.2 ppm (dd): H-5  (The "middle" proton).[3][4]
      
    • 
       11.5–12.0 ppm (br s): N1-H  (Disappears in N1-substituted derivatives).[3][4]
      
    • Propanoic Chain: Look for two triplets (

      
      2.6 ppm and 
      
      
      
      2.9 ppm) integrating to 2H each.[3][4]
LC-MS Methodology (Purity & Identity)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5

    
    ).
    
  • Mobile Phase:

    • A:

      
       + 0.1% Formic Acid.[3][4]
      
    • B: Acetonitrile + 0.1% Formic Acid.[3][4]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).[3]

  • Expectation: 7-azaindoles ionize strongly due to the basic pyridine nitrogen.[3][4] Expect

    
     as the base peak.[3]
    
    • Troubleshooting: If peak tailing occurs, the pyridine ring is interacting with residual silanols. Increase buffer strength (e.g., 10mM Ammonium Formate).

Part 4: Physicochemical Implications & References

Lipinski & Veber Compliance

These derivatives are excellent fragments for drug discovery due to their high "Ligand Efficiency" (LE).[3][4]

  • MW < 250: Leaves ample room for further structural elaboration.[3][4]

  • TPSA (Topological Polar Surface Area): ~50-60

    
    .[3] Ideal for cell permeability.[3]
    
  • H-Bond Donors: 2 (Acid OH + Pyrrole NH).[3][4]

  • H-Bond Acceptors: 3 (Pyridine N + Acid Carbonyl + Acid OH).[3][4]

References
  • Song, J. J., et al. "Organometallic methods for the synthesis of 7-azaindole derivatives."[3] Chemical Society Reviews, 2007.[3]

  • Popowycz, F., et al. "The azaindole framework in the design of kinase inhibitors." Journal of Medicinal Chemistry, 2016. [3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135409439, 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid."[3][4] PubChem, 2024.[3] [3]

  • Rosemeyer, H. "Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid."[3][4][5] Molecules, 2007.[3] (Demonstrates Phase Transfer Protocol).

Sources

Foundational

Bioisosteric Engineering: The 7-Azaindole Shift in Propionic Acid Scaffolds

The following technical guide details the bioisosteric replacement of indole with 7-azaindole within propionic acid scaffolds. This guide is structured to provide actionable chemical intelligence, bridging theoretical ra...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioisosteric replacement of indole with 7-azaindole within propionic acid scaffolds. This guide is structured to provide actionable chemical intelligence, bridging theoretical rationale with bench-level execution.

Technical Guide & Whitepaper

Executive Summary

The replacement of the indole moiety with 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is a high-value tactic in modern medicinal chemistry, particularly for propionic acid derivatives (e.g., auxin mimics, CRTH2 antagonists, and tryptophan metabolite analogs).[1][2] While Indole-3-propionic acid (IPA) is a privileged scaffold, it suffers from metabolic liability at the C2/C7 positions and limited aqueous solubility.[1]

The "7-azaindole shift" introduces a nitrogen atom at position 7, creating a desolvation penalty reduction and a new hydrogen bond acceptor (HBA) vector.[1] This guide details the physicochemical logic, specific synthetic challenges, and validated protocols for generating 7-azaindole-3-propionic acid derivatives.

Part 1: The Physicochemical Rationale (The "N7 Effect")

The transition from indole to 7-azaindole is not merely a steric swap; it is an electronic inversion of the fused ring system.

Electronic & Solubility Modulation

The pyridine nitrogen (N7) in 7-azaindole withdraws electron density from the pyrrole ring, lowering the pKa of the pyrrolic NH (making it a stronger hydrogen bond donor) while simultaneously providing a high-quality acceptor site.

PropertyIndole-3-Propionic Acid (IPA)7-Azaindole-3-Propionic Acid (7-AIPA)Impact on Drug Design
H-Bond Donors 1 (NH)1 (NH - More Acidic)Stronger donor capability for key residues (e.g., Glu/Asp).
H-Bond Acceptors 1 (COOH)2 (COOH + N7)N7 allows "water-bridging" or direct interaction with hinge regions (kinases).
LogP (Lipophilicity) ~2.5~1.8Lower LogP improves solubility and reduces non-specific binding.[1]
pKa (Pyrrole NH) ~16.2~13.2Increased acidity facilitates deprotonation/binding in basic pockets.
Metabolic Liability High (C2/C7 Oxidation)LowN7 blocks the primary site of CYP450 hydroxylation.
Metabolic Stability Mechanism

Indole derivatives are prone to oxidation at C7 by CYP450 enzymes, leading to reactive epoxide intermediates or hydroxylation.[1] Inserting nitrogen at C7 effectively "caps" this metabolic soft spot. Furthermore, the electron-deficient nature of the pyridine ring reduces the propensity for oxidation at the C2 position, significantly extending the half-life (


) of the propionic acid derivative in microsomal stability assays.[1]
Logic Flow Visualization

The following diagram illustrates the decision matrix for this bioisosteric replacement.

Bioisostere_Logic Indole Indole Scaffold (High LogP, Metab. Labile) N7_Insertion N7 Insertion (Electron Withdrawal) Indole->N7_Insertion Bioisosteric Replacement Azaindole 7-Azaindole Scaffold (Low LogP, Metab. Stable) Effect1 pKa Shift (Acidic NH) Azaindole->Effect1 Effect2 New H-Bond Acceptor (N7) Azaindole->Effect2 Effect3 Block CYP450 Oxidation Azaindole->Effect3 N7_Insertion->Azaindole Outcome Optimized Lead: 7-Azaindole-3-propionic Acid Effect1->Outcome Effect2->Outcome Effect3->Outcome

Caption: Decision logic for replacing Indole with 7-Azaindole to optimize PK/PD properties.

Part 2: Synthetic Methodologies

Synthesizing 7-azaindole-3-propionic acids is more challenging than their indole counterparts. The electron-deficient pyridine ring deactivates the C3 position toward electrophilic aromatic substitution (EAS), making standard alkylations (e.g., with propiolactone) sluggish or low-yielding.[1]

The "Gold Standard" Route: C3-Formylation & Chain Extension

The most robust method avoids direct alkylation. Instead, it utilizes a stepwise elongation from the C3-aldehyde.[1]

Workflow:

  • Vilsmeier-Haack Formylation: Installation of the aldehyde at C3.

  • Knoevenagel/Doebner Condensation: Reaction with malonic acid to form the acrylic acid.

  • Catalytic Hydrogenation: Reduction of the alkene to the propionic acid.

Detailed Experimental Protocol

Note: This protocol is adapted for 7-azaindole substrates, accounting for their reduced reactivity.

Step 1: Synthesis of 7-Azaindole-3-Carboxaldehyde
  • Reagents: 7-Azaindole (1.0 eq), POCl

    
     (1.5 eq), DMF (5.0 eq).
    
  • Procedure:

    • Cool DMF (5 mL/g substrate) to 0°C under

      
      .
      
    • Add POCl

      
       dropwise (exothermic).[1] Stir for 30 min to form the Vilsmeier reagent.
      
    • Add 7-azaindole solution (in DMF) slowly.

    • Heat to 80°C for 6–12 hours (longer times required vs indole).

    • Quench: Pour into ice water and neutralize with 2M NaOH to pH 8. The solid aldehyde precipitates.

    • Yield: Typically 80–90%.[1]

Step 2: Knoevenagel-Doebner Condensation (Formation of Acrylic Acid)
  • Reagents: 7-Azaindole-3-carboxaldehyde (1.0 eq), Malonic acid (2.0 eq), Piperidine (0.1 eq), Pyridine (solvent).[1]

  • Procedure:

    • Dissolve aldehyde and malonic acid in pyridine.

    • Add catalytic piperidine.[1]

    • Reflux (115°C) for 4–6 hours. Evolution of

      
       indicates decarboxylation.[1]
      
    • Workup: Pour into cold dilute HCl. The trans-3-(7-azaindol-3-yl)acrylic acid precipitates as a solid.

    • Note: The electron-poor ring stabilizes the intermediate, sometimes requiring higher temperatures than indole.

Step 3: Selective Hydrogenation to Propionic Acid
  • Reagents: Acrylic acid intermediate, 10% Pd/C (10 wt%), Methanol/THF (1:1),

    
     (balloon or 1 atm).
    
  • Procedure:

    • Dissolve the acrylic acid in MeOH/THF.

    • Add Pd/C catalyst carefully under Argon.[1]

    • Stir under

      
       atmosphere at RT for 12 hours.
      
    • Filtration: Filter through Celite to remove Pd/C.[1]

    • Purification: Concentrate filtrate. Recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Synthesis_Workflow Start 7-Azaindole (Starting Material) Step1 Step 1: Vilsmeier-Haack (POCl3, DMF, 80°C) Start->Step1 Inter1 Intermediate: 7-Azaindole-3-Carboxaldehyde Step1->Inter1 Step2 Step 2: Doebner Condensation (Malonic Acid, Pyridine, Reflux) Inter1->Step2 Inter2 Intermediate: 3-(7-Azaindol-3-yl)acrylic Acid Step2->Inter2 Step3 Step 3: Hydrogenation (Pd/C, H2, MeOH) Inter2->Step3 Final Product: 7-Azaindole-3-Propionic Acid Step3->Final

Caption: Step-wise synthetic route from 7-azaindole to the propionic acid derivative.

Part 3: Applications & Biological Context[1]

CRTH2 Antagonists

In the development of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists for asthma, the indole-3-acetic/propionic acid moiety is a common pharmacophore.[1] Replacing the indole with 7-azaindole has been shown to maintain potency while significantly reducing intrinsic clearance (


) in human liver microsomes. The propionic acid tail mimics the carboxylate of PGD2, the endogenous ligand.[1]
Tryptophan Metabolite Mimics

Indole-3-propionic acid (IPA) is a gut-microbiota-derived metabolite with neuroprotective properties.[3] However, its rapid metabolism limits its utility as a systemic drug.[1] The 7-azaindole bioisostere (7-AIPA) retains the antioxidant capacity (via the indole-like NH) but resists oxidative degradation, serving as a robust chemical probe for studying the "gut-brain axis" without rapid clearance.

References

  • BenchChem. A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.

  • National Institutes of Health (NIH). Azaindoles as potent CRTH2 receptor antagonists.[1] Bioorg Med Chem Lett. 2011.[1]

  • Organic Chemistry Portal. Synthesis of Azaindoles: Methodologies and Reactions.

  • PharmaBlock. Azaindoles in Medicinal Chemistry: Physicochemical Properties and Applications.

  • MDPI. Extensive Summary of the Important Roles of Indole Propionic Acid. [1]

Sources

Exploratory

Physicochemical Profiling: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

This guide provides an in-depth physicochemical profiling of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid , a critical intermediate in the design of kinase inhibitors (e.g., JAK, PIM1) and a bioisostere of tryptophan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth physicochemical profiling of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid , a critical intermediate in the design of kinase inhibitors (e.g., JAK, PIM1) and a bioisostere of tryptophan metabolites.

Executive Summary

Compound Identity:

  • IUPAC Name: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

  • Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)[1][2]

  • Functional Motif:

    
    -methyl carboxylic acid side chain (Profen-like architecture)
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~190.20 g/mol

Key Predicted Parameters:

Parameter Predicted Value Confidence Interval Determining Factor
pKa (Acidic) 4.45 ± 0.20 Carboxylic acid group
pKa (Basic) 4.59 ± 0.15 N-7 Pyridine nitrogen
LogP (Neutral) 1.15 ± 0.30 Scaffold lipophilicity
LogD (pH 7.4) -1.75 ± 0.40 Ionization of carboxylate

| Isoelectric Point (pI) | ~4.52 | N/A | Overlap of acidic/basic pKa |[3][4][5][6]

Strategic Significance: This molecule represents a "chameleon" pharmacophore. The 7-azaindole core mimics the purine ring of ATP, making it a privileged scaffold for kinase inhibition. The propanoic acid tail introduces a chiral center and a solubilizing handle that drastically alters the lipophilicity profile at physiological pH.

Structural Analysis & Ionization Logic

The 7-Azaindole Core

Unlike the indole scaffold (pKa ~ -2.4), the 7-azaindole core possesses a basic nitrogen at position 7 (N7). This nitrogen is pyridine-like, with a lone pair available for protonation.

  • N7 (Basic): Experimental pKa of the parent 7-azaindole is 4.59 . Protonation generates a cation.

  • N1 (Acidic): The pyrrole nitrogen (N1) is extremely weak (pKa > 15) and remains neutral under physiological conditions.

The Propanoic Acid Tail

The 2-substituted propanoic acid moiety (alpha-methyl acetic acid) is electronically decoupled from the ring by a saturated carbon.

  • COOH (Acidic): Typical 2-arylpropanoic acids (e.g., Ibuprofen) have pKa values around 4.4 – 4.5 . The electron-deficient 7-azaindole ring may slightly increase the acidity (lower pKa) compared to a phenyl ring, but the effect is minimal.

The Isoelectric Overlap

A critical feature of this molecule is the proximity of its acidic (COOH, ~4.45) and basic (N7, ~4.59) dissociation constants. This creates a narrow isoelectric window around pH 4.5 where the zwitterionic species (N7-H


, COO

) and the neutral species exist in equilibrium.

Ionization Microspecies Visualization

The following diagram illustrates the pH-dependent speciation, moving from the cationic form in acidic media to the anionic form in basic media.

Ionization cluster_overlap Isoelectric Region (pH 4.0 - 5.0) Cation CATIONIC FORM (pH < 3) (N7-H+, COOH) Soluble, Permeability: Low Zwitterion ZWITTERION / NEUTRAL (pH ~ 4.5) (N7-H+, COO-) <-> (N7, COOH) Lipophilic Peak, Aggregation Risk Cation->Zwitterion pKa1 ~ 4.45 (Deprotonation of COOH) Anion ANIONIC FORM (pH > 6) (N7, COO-) High Solubility, Low Permeability Zwitterion->Anion pKa2 ~ 4.59 (Deprotonation of N7-H+)

Caption: Predicted ionization pathway. The proximity of pKa values results in a rapid transition from cation to anion with a narrow neutral/zwitterionic window.

Lipophilicity Profiling (LogP vs. LogD)

Predicted LogP (Neutral Species)

The intrinsic lipophilicity (LogP) is estimated via fragment-based QSPR (Quantitative Structure-Property Relationship):

  • Base: 2-Phenylpropanoic acid (LogP ~ 1.80).

  • Correction: Phenyl

    
     7-Azaindole.[7]
    
    • Benzene LogP: 2.13

    • 7-Azaindole LogP: 1.25

    • 
      : -0.88 (Heterocycle reduces lipophilicity).
      
  • Calculation:

    
    .
    
  • Refinement: The

    
    -methyl group adds steric bulk, potentially shielding the polar carbonyl slightly.
    
  • Final Estimate: LogP

    
     1.15 .
    
pH-Dependent Lipophilicity (LogD)

Drug efficacy depends on LogD (Distribution Coefficient) at physiological pH.



At pH 7.4, the carboxylate is fully ionized (Anion).


Implication: At physiological pH, the molecule is highly hydrophilic and unlikely to cross cell membranes via passive diffusion unless specific transporters (e.g., MCTs) are involved, or if it is masked as a prodrug (ester).

Experimental Validation Protocols

To validate these predictions, the following "Self-Validating" protocols are recommended.

Potentiometric Titration (pKa Determination)
  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Protocol:

    • Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength control).

    • Perform a "Dual-Titration": Acid

      
       Base 
      
      
      
      Acid to check for hysteresis (precipitation).
    • Data Analysis: Look for two inflection points. If points are < 1 pH unit apart (as predicted), use Bjerrum plot analysis to deconvolute the overlapping ionization constants.

    • Validation Check: If the solution becomes cloudy near pH 4.5, the neutral species has precipitated. Switch to a cosolvent method (Methanol/Water) and extrapolate to 0% organic.

Shake-Flask LogP/LogD
  • Method: Miniaturized Shake-Flask (OECD 107).

  • Phases: 1-Octanol (saturated with buffer) / Phosphate Buffer (saturated with octanol).

  • Workflow:

    • Prepare buffers at pH 4.5 (Isoelectric) and pH 7.4 (Physiological).

    • Equilibrate compound between phases for 24 hours at 25°C.

    • Separate phases and quantify using HPLC-UV (Detection at 290 nm for 7-azaindole absorbance).

    • Calculation:

      
      .
      

References

  • Experimental pKa of 7-Azaindole

    • Source: Handlon, A. L., & Oppenheimer, N. J. (1988). "Thiol-dependent chemiluminescence of 7-azaindole." Pharmaceutical Research.
    • Value: pKa = 4.
  • pKa of Indole-3-propionic Acid

    • Source: ChemicalBook / PubChem D
    • Value: pKa = 4.77.[4][8]

  • Lipophilicity of 7-Azaindole Derivatives

    • Source: Mushtaq, N., et al. (2008). "Synthesis and Pharmacological Activities of 7-Azaindole Derivatives." Pakistan Journal of Pharmaceutical Sciences.
  • Fragment-Based LogP Prediction (Ibuprofen/Profen analogs)

Sources

Foundational

Technical Whitepaper: 1H-Pyrrolo[2,3-b]pyridine Propanoic Acid Derivatives in Drug Discovery

Executive Summary In the realm of medicinal chemistry and rational drug design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore. While queries often arise for the specific nomenclature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore. While queries often arise for the specific nomenclature "2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid", this typically refers to positional isomers or specific derivatives of the widely characterized 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (CAS 27663-72-5) [1]. The most biologically significant molecule in this class is its α-amino derivative, 7-azatryptophan (PubChem CID 5354789) [2].

As a Senior Application Scientist, I have utilized these scaffolds extensively to bypass the limitations of traditional indole rings. This whitepaper deconstructs the physicochemical properties, structural rationale, and self-validating synthetic protocols for 7-azaindole propanoic acid derivatives, providing a definitive guide for researchers and drug development professionals.

Chemical Space and Physicochemical Profiling

To effectively utilize these compounds in drug discovery, one must first understand their exact molecular identifiers and baseline physicochemical properties. The table below summarizes the quantitative data for the core propanoic acid derivative and its biologically active amino-analogues[1][2][3].

Compound NamePubChem CIDCAS NumberMolecular FormulaExact Mass (Da)XLogP3TPSA (Ų)
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid N/A27663-72-5C₁₀H₁₀N₂O₂190.0741.166.0
7-Azatryptophan (DL-racemate) 53547891137-00-4C₁₀H₁₁N₃O₂205.085-2.092.0
7-Aza-L-tryptophan 700016549758-35-2C₁₀H₁₁N₃O₂205.085-2.092.0

The Causality of Scaffold Selection in Kinase Inhibition

Why do drug development professionals actively replace standard indoles with the 7-azaindole core? The answer lies in the atomic-level causality of kinase hinge region interactions.

  • Bidentate Hinge Binding: Standard indoles possess a single hydrogen bond donor (N-H). In contrast, the 7-azaindole core features a hydrogen bond donor (N1-H) and an adjacent hydrogen bond acceptor (N7). This bidentate motif perfectly mimics the adenine ring of ATP, allowing the molecule to anchor deeply into the hinge region of kinases (e.g., BRAF, JAK).

  • Vectorization via the Propanoic Acid Chain: The propanoic acid chain attached at the C3 position serves as a highly tunable vector. Because the C3 position of the pyrrole ring is electron-rich, it is the most thermodynamically favored site for electrophilic substitution. The propanoic acid moiety extends out of the ATP-binding pocket into the solvent-exposed channel, allowing for the addition of solubility-enhancing groups (amides/esters) without disrupting the primary hinge binding.

Workflow N1 7-Azaindole Core (ATP Hinge Binder) N2 Propanoic Acid Chain (Solvent Vector) N1->N2 N3 Derivatization (Amides/Esters) N2->N3 N4 Target Kinase (e.g., BRAF, JAK) N3->N4 N5 Binding Validation (SPR / FRET) N4->N5

Logical workflow for 7-azaindole propanoic acid derivatives in kinase inhibitor design.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a closed-loop, self-validating system. Below are the step-by-step methodologies for synthesizing the core scaffold and validating its biological utility.

Protocol A: Synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid via Meldrum's Acid Alkylation

This protocol utilizes a Lewis acid-catalyzed condensation to install the propanoic acid linker with high regioselectivity [4].

  • Condensation: Dissolve 7-azaindole (1.0 eq) and 5-benzylidene-Meldrum's acid (1.2 eq) in anhydrous Dimethylformamide (DMF) under an inert argon atmosphere.

  • Lewis Acid Activation: Add Titanium(IV) chloride (TiCl₄, 1.0 eq) dropwise at 0°C.

    • Causality: TiCl₄ coordinates with the carbonyl oxygens of Meldrum's acid, drastically increasing the electrophilicity of the Michael acceptor. This ensures exclusive nucleophilic attack by the electron-rich C3 position of the 7-azaindole, preventing unwanted N1-alkylation.

  • Thermal Decarboxylation: Reflux the mixture at 120°C for 4 hours. The intermediate undergoes thermal decomposition and decarboxylation to yield the crude propanoic acid derivative.

  • System Validation (LC-MS & NMR): Purify the crude product via preparative HPLC. Run LC-MS to confirm the exact mass (m/z 191.08 [M+H]⁺). Perform ¹H-NMR (DMSO-d₆); the synthesis is validated by the disappearance of the Meldrum's acid methyl protons and the appearance of a distinct multiplet at 2.5–3.0 ppm, corresponding to the -CH₂-CH₂- propanoic chain.

Protocol B: Photophysical Profiling of 7-Azatryptophan

7-Aza-L-tryptophan (CID 7000165) is frequently used as a non-invasive fluorescent probe to study protein dynamics [3].

  • Auxotrophic Expression: Express your target protein in an E. coli tryptophan auxotroph strain. Supplement the minimal media with 7-Aza-L-tryptophan to force the cellular machinery to incorporate the unnatural amino acid.

  • Purification: Isolate the expressed protein using Ni-NTA affinity chromatography, ensuring >95% purity via SDS-PAGE.

  • Spectroscopic Validation: Excite the purified protein sample at 288 nm using a spectrofluorometer.

    • Causality: 7-Azatryptophan exhibits a unique emission peak at ~390 nm, which is significantly red-shifted compared to natural tryptophan (~340 nm). If the protein emits strongly at 390 nm, the incorporation is successful. This creates a self-validating loop where the physical property of the molecule inherently proves the success of the biological assay without the need for destructive mass spectrometry sequencing.

Protocol N1 Synthesize Derivative (TiCl4 Catalysis) N2 Purification (HPLC) >95% Purity N1->N2 N3 Spectroscopic Profiling (LC-MS / 1H-NMR) N2->N3 N4 Protein Incorporation (Auxotrophic) N3->N4 N5 Validation (Fluorescence Shift) N4->N5

Self-validating experimental protocol for synthesizing and profiling 7-azaindole derivatives.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine propanoic acid class represents a masterclass in rational chemical design. By leveraging the bidentate hydrogen-bonding capacity of the 7-azaindole core and the synthetic versatility of the propanoic acid linker, researchers can develop highly potent, solvent-optimized kinase inhibitors and advanced fluorescent probes. Adhering to the self-validating protocols outlined above ensures high-fidelity data generation in preclinical drug development workflows.

References

  • Title: 7-Azatryptophan | C10H11N3O2 | CID 5354789 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 7-Aza-L-tryptophan | C10H11N3O2 | CID 7000165 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)Propionic Acid Derivatives Source: Molecules (MDPI) URL: [Link]

Sources

Exploratory

Literature review on 7-azaindole propanoic acid biological activity

The 7-Azaindole Propanoic Acid Scaffold: Technical Guide to Biological Activity Executive Summary This technical guide analyzes the 7-azaindole propanoic acid motif, a privileged substructure in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

The 7-Azaindole Propanoic Acid Scaffold: Technical Guide to Biological Activity

Executive Summary

This technical guide analyzes the 7-azaindole propanoic acid motif, a privileged substructure in modern medicinal chemistry. Merging the ATP-mimetic properties of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core with the physicochemical versatility of a propanoic acid tail, this scaffold has emerged as a critical template for developing kinase inhibitors (ROCK, JAK, PDK1), viral entry inhibitors, and metabolic modulators.

This guide is designed for drug discovery scientists, detailing the Structure-Activity Relationships (SAR), mechanistic grounding, and validated experimental protocols required to utilize this scaffold effectively.

Structural Biology & Medicinal Chemistry

The 7-azaindole propanoic acid scaffold functions as a bioisostere of the natural metabolite Indole-3-propanoic acid (IPA) and the purine core of ATP. Its utility rests on two distinct structural domains:

  • The Hinge-Binding Core (7-Azaindole):

    • Mechanism: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a donor. This "Donor-Acceptor" motif perfectly mimics the N1-N6 interaction of adenine in the ATP-binding pocket of kinases.

    • Advantage: Unlike indole, the N7 nitrogen improves water solubility and metabolic stability while maintaining aromatic pi-stacking capabilities.

  • The Solubilizing/Interaction Tail (Propanoic Acid):

    • Mechanism: The carboxylic acid moiety at the end of the propyl chain serves two roles:

      • Salt Bridge Formation: It often extends into the solvent-exposed region or the "sugar pocket" of kinases, forming critical salt bridges with conserved Lysine or Arginine residues.

      • Physicochemical Modulation: It significantly lowers LogP, improving the solubility of otherwise lipophilic kinase inhibitors.

Isomeric Variations
  • C3-Substitution (Native Bioisostere): Mimics Tryptophan/IPA. Used in metabolic enzyme targets.[1][2][3][4]

  • N1-Substitution (Functionalized Linker): Used in kinase inhibitors to project the acid tail into the solvent front without disrupting the hinge-binding capability of the C-ring system.

Therapeutic Applications & Biological Activity[1][5][6][7]

Kinase Inhibition (ROCK, JAK, PDK1)

The most authoritative application of this scaffold is in Type I and Type 1.5 kinase inhibitors.

  • Rho-Associated Kinase (ROCK):

    • Activity: 7-azaindole derivatives with acidic tails are potent inhibitors of ROCK1 and ROCK2. The propanoic acid moiety mimics the electrostatic environment required to bind the active site, often competing with the phosphate of ATP.

    • Data: Derivatives have shown IC50 values < 5 nM against ROCK-II.

  • Janus Kinase 3 (JAK3):

    • Activity: Used to target the cysteinyl residues in the JAK3 binding pocket. The acid tail aids in selectivity against other JAK isoforms by exploiting subtle differences in the solvent channel.

Antiviral Activity (SARS-CoV-2)

Recent studies (e.g., the ASM series) have identified N1-substituted 7-azaindole propanoic acids as inhibitors of the Spike-hACE2 interaction .

  • Mechanism: The molecule binds to the S1-RBD (Receptor Binding Domain), sterically hindering the attachment to human ACE2 receptors.

  • Key Compound (ASM-22): An N1-propanoic acid derivative showing micromolar inhibition of viral entry.

Metabolic & Anti-inflammatory (cPLA2α)

As a bioisostere of Indole-3-propanoic acid (a gut microbiota metabolite with antioxidant properties), the 7-azaindole analog retains the ability to scavenge free radicals while offering improved metabolic stability against ring hydroxylation.

Quantitative Activity Data

Table 1: Comparative Biological Activity of Key 7-Azaindole Propanoic Acid Derivatives

Compound IDTargetMoiety PositionIC50 / KdBiological EffectReference
Compound 8k ROCK-I / IIC4-Substituted4 nM / 1 nMVasodilation, IOP reduction[ResearchGate, 2025]
ASM-22 SARS-CoV-2 SpikeN1-Propanoic Acid~10 µM (EC50)Blocks S1-RBD/hACE2 binding[NIH, 2023]
7-AID DDX3 HelicaseC5-Substituted12.7 µMAnti-cancer (Breast/Cervical)[PubMed, 2022]
Generic cPLA2αC3-Propanoic Acid< 1 µMAnti-inflammatory (Asthma model)[NIH, 2014]

Visualizations (Graphviz)

Figure 1: Structure-Activity Relationship (SAR) of the Scaffold

This diagram illustrates the functional zones of the molecule for medicinal chemistry optimization.

SAR_Analysis Core 7-Azaindole Core (Hinge Binder) N7 N7 Nitrogen (H-Bond Acceptor) Core->N7 Intrinsic N1 N1 Nitrogen (H-Bond Donor) Core->N1 Intrinsic Tail Propanoic Acid Tail (Solubility & Salt Bridge) Core->Tail Linked at C3 or N1 Kinase Kinase Hinge Region (Val/Ala/Leu) N7->Kinase H-Bond N1->Kinase H-Bond Solvent Solvent Front (Lys/Arg Residues) Tail->Solvent Ionic Interaction

Caption: SAR map highlighting the dual-binding mode: The 7-azaindole core anchors to the kinase hinge, while the propanoic acid tail engages solvent-exposed residues.

Figure 2: ROCK Signaling Pathway Inhibition

This diagram details the downstream effects of inhibiting ROCK with 7-azaindole derivatives.

ROCK_Pathway GPCR GPCR Agonists (LPA, S1P) RhoA RhoA (GTP-bound) GPCR->RhoA Activates ROCK ROCK 1/2 (Target) RhoA->ROCK Activates MBS MYPT1 (Phosphatase) ROCK->MBS Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation Inhibitor 7-Azaindole Propanoic Acid Inhibitor->ROCK Inhibits (IC50 < 5nM) MBS->MLC Dephosphorylates Actin Actin Cytoskeleton Organization MLC->Actin Contraction Effect Vasodilation & Reduced Fibrosis Actin->Effect Modulates

Caption: Mechanism of Action: Inhibition of ROCK prevents MLC phosphorylation, leading to smooth muscle relaxation and reduced fibrosis.

Experimental Protocols

Protocol A: General Synthesis of N1-Propanoic Acid Derivatives

Use this protocol to attach the acid tail to the 7-azaindole nitrogen.

  • Reagents: 7-azaindole (1.0 eq), Ethyl 3-bromopropionate (1.2 eq), Cesium Carbonate (

    
    , 2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve 7-azaindole in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 mins to deprotonate N1.
      
    • Dropwise add Ethyl 3-bromopropionate.

    • Heat to 60°C for 4-6 hours (Monitor by TLC/LCMS).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      .
      
    • Hydrolysis: Treat the ester intermediate with LiOH (3.0 eq) in THF/H2O (1:1) at RT for 2 hours to yield the free acid.

    • Purification: Acidify to pH 4 with 1N HCl; precipitate or extract the final propanoic acid derivative.

Protocol B: ROCK Kinase Inhibition Assay (ADP-Glo)

Standard validation assay for this scaffold.

  • System: Promega ADP-Glo™ Kinase Assay.

  • Buffer: 40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA.
    
  • Substrate: S6 Kinase Substrate peptide (20 µM).

  • ATP: 10 µM (at

    
    ).
    
  • Steps:

    • Incubate 7-azaindole derivative (serial dilution) with recombinant ROCK-II enzyme (5 ng/well) for 10 mins.

    • Add ATP/Substrate mix; incubate for 60 mins at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.

    • Read: Luminescence (RLU). Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Discovery of 7-azaindole derivatives as inhibitors of SARS-CoV-2 spike-hACE2 interaction. Source: NIH / PubMed Central [Link]

  • Synthesis and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as cPLA2α inhibitors. Source: PubMed [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: Chemical and Pharmaceutical Bulletin [Link][4]

  • Discovery of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives as Potent and Selective ROCK Inhibitors. (Mentions 7-azaindole comparison). Source: ACS Publications [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent. Source: Springer Link [Link]

Sources

Foundational

Chemoinformatic and Synthetic Profiling of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Here is the in-depth technical guide for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid . Technical Monograph | Scaffold Analysis | Synthetic Protocols Executive Summary & Chemical Identity This guide profiles 2-(1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the in-depth technical guide for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid .

Technical Monograph | Scaffold Analysis | Synthetic Protocols

Executive Summary & Chemical Identity

This guide profiles 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid , a critical heterocyclic building block in medicinal chemistry. Structurally, it represents the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) bioisostere of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) and serves as a privileged scaffold in the design of ATP-competitive kinase inhibitors.

Unlike its amino-acid counterpart (7-aza-tryptophan), this molecule lacks the


-amine group, making it a lipophilic acid fragment often used to target hydrophobic pockets in enzymes (e.g., JAK, TRK, or MAPK kinases) while providing a specific carboxylate anchor.
Chemical Descriptors
DescriptorValue / String
IUPAC Name 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Common Name

-Methyl-7-azaindole-3-acetic acid
Molecular Formula C

H

N

O

Molecular Weight 206.20 g/mol
Canonical SMILES CC(C(=O)O)C1=CNC2=NCCC12
Isomeric SMILES CO)c1c[nH]c2ncccc12 (S-enantiomer example)
Chirality Contains one chiral center at the

-carbon.[1][2][3][4] Typically synthesized as a racemate unless asymmetric catalysis is employed.

Note on Disambiguation:

  • Target Molecule: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (Branched,

    
    -methyl).
    
  • Isomer A: 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (Linear,

    
    -substituted).
    
  • Isomer B: 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (7-Aza-tryptophan).

Medicinal Chemistry Context: The 7-Azaindole Scaffold

The 7-azaindole core is a "privileged structure" in drug discovery due to its ability to mimic the purine ring of ATP.

Bioisosteric Rationale
  • H-Bond Donor/Acceptor: Unlike indole (which has only the NH donor), 7-azaindole possesses a pyridine nitrogen (N7) that acts as a hydrogen bond acceptor. This allows for a bidentate binding mode—often critical for interacting with the "hinge region" of kinase domains.[5]

  • Acidity/Basicity: The N7 nitrogen lowers the pKa of the pyrrole NH compared to indole, altering the electrostatic potential and improving solubility.

Pharmacophore Visualization

The following diagram illustrates the key interaction points of the scaffold within a theoretical binding pocket.

Pharmacophore Core 7-Azaindole Core (Bioisostere of Purine) N1 Pyrrole NH (H-Bond Donor) Core->N1 N7 Pyridine N (H-Bond Acceptor) Core->N7 Tail Propanoic Acid Tail (Solubilizing / Salt Bridge) Core->Tail C3 Substitution Target Kinase Hinge Region (Glu/Leu Backbone) N1->Target H-Bond Tail->Target Ionic Interaction (Lys/Arg) Target->N7 H-Bond

Figure 1: Pharmacophoric features of the 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid scaffold interacting with a theoretical protein target.

Synthetic Architecture

Synthesizing the


-methyl acid derivative at the C3 position of 7-azaindole is non-trivial due to the electron-deficient nature of the pyridine ring and the need to avoid N1-alkylation. The most robust route utilizes a Palladium-Catalyzed 

-Arylation
or a Malonate Coupling strategy.
Retrosynthetic Analysis
  • Disconnection: C3–C(

    
    ) bond.
    
  • Precursors: 3-Halo-7-azaindole (Electrophile) + Methylmalonate equivalent (Nucleophile).

  • Challenge: Direct alkylation of 7-azaindole often leads to N1 substitution. Protection of N1 is mandatory.

Detailed Protocol: The Malonate Coupling Route

This protocol ensures regioselectivity and high yields.

Step 1: N-Protection

To prevent N-alkylation, the SEM (2-(Trimethylsilyl)ethoxymethyl) group is installed.

  • Reagents: 7-Azaindole, NaH, SEM-Cl, DMF.

  • Conditions: 0°C to RT, 2h.

  • Yield Expectation: >90%.

Step 2: C3-Halogenation
  • Reagents: N-SEM-7-azaindole, N-Iodosuccinimide (NIS), DMF.

  • Mechanism: Electrophilic aromatic substitution. The C3 position is the most nucleophilic site on the pyrrole ring.

  • Conditions: RT, 12h.

  • Product: 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.

Step 3: Pd-Catalyzed Coupling (Key Step)

Constructing the propanoic backbone using diethyl methylmalonate.

  • Reagents: 3-Iodo-intermediate, Diethyl methylmalonate, CuI (catalytic), Cs

    
    CO
    
    
    
    , L-Proline (ligand) or Pd(PPh
    
    
    )
    
    
    .
  • Conditions: Dioxane, 100°C, 24h.

  • Note: This introduces the branched carbon chain.

Step 4: Hydrolysis & Decarboxylation

Converting the diester to the mono-acid.

  • Reagents: NaOH (aq), EtOH, Reflux.

  • Mechanism: Saponification followed by thermal decarboxylation of the gem-dicarboxylic acid intermediate.

  • Product: 2-(1-SEM-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid.

Step 5: Deprotection
  • Reagents: TBAF (Tetrabutylammonium fluoride) in THF or TFA/CH

    
    Cl
    
    
    
    .
  • Conditions: Reflux (TBAF) or RT (TFA).

  • Final Product: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid.

Synthetic Workflow Diagram

Synthesis Start 7-Azaindole Step1 1. N-Protection (SEM-Cl) (Prevents N-alkylation) Start->Step1 Inter1 N-SEM-7-Azaindole Step1->Inter1 Step2 2. Iodination (NIS) (Activates C3) Inter1->Step2 Inter2 3-Iodo-N-SEM-7-Azaindole Step2->Inter2 Step3 3. Coupling (Diethyl methylmalonate, Pd/Cu cat) Inter2->Step3 Inter3 Diester Intermediate Step3->Inter3 Step4 4. Hydrolysis & Decarboxylation (NaOH, Heat) Inter3->Step4 Inter4 Protected Acid Step4->Inter4 Step5 5. Deprotection (TBAF/TFA) Inter4->Step5 Final 2-(1H-pyrrolo[2,3-b]pyridin-3-yl) propanoic acid Step5->Final

Figure 2: Step-wise synthetic pathway for the target molecule utilizing a malonate coupling strategy.

Analytical Validation

To validate the synthesis, the following analytical signatures should be observed.

Proton NMR ( H NMR, 400 MHz, DMSO-d )
  • 
     11.5 ppm (br s, 1H):  Indole NH (Exchangeable).
    
  • 
     12.1 ppm (br s, 1H):  Carboxylic Acid OH.
    
  • 
     8.25 ppm (dd, 1H):  C6-H (Pyridine ring, adjacent to N).
    
  • 
     8.01 ppm (dd, 1H):  C4-H.
    
  • 
     7.35 ppm (s, 1H):  C2-H (Pyrrole ring). Diagnostic peak for C3 substitution.
    
  • 
     7.10 ppm (dd, 1H):  C5-H.
    
  • 
     3.85 ppm (q, 1H): 
    
    
    
    -CH (Chiral center).
  • 
     1.45 ppm (d, 3H): 
    
    
    
    -CH
    
    
    (Methyl doublet).
Mass Spectrometry (ESI)
  • Positive Mode [M+H]+: Calc: 207.08; Found: 207.1.

  • Negative Mode [M-H]-: Calc: 205.06; Found: 205.1.

References

  • Song, J. J., et al. (2002). "Organometallic methods for the synthesis of 7-azaindoles." Chemical Society Reviews.

  • Plexxikon Inc. (2010). "Pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors." Patent WO2010000000. (Describes the use of 3-substituted 7-azaindoles in PLX4032/Vemurafenib analogs).
  • Laha, J. K., et al. (2011). "Palladium-catalyzed arylation of esters." Journal of Organic Chemistry. (General methodology for alpha-aryl propanoic acids).
  • Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole." Tetrahedron.

Sources

Protocols & Analytical Methods

Method

Advanced Synthesis Protocol: 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Introduction & Strategic Rationale The 7-azaindole (1H-pyrrolo[2,3-b]pyridine)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction & Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry, frequently serving as a hinge-binding motif in the development of potent kinase inhibitors, including those targeting SGK-1 and the JAK/TEC families[1][2]. Functionalizing this core at the C3 position with an


-aryl propanoic acid moiety (a "profen" derivative) yields highly valuable intermediates for drug discovery.

Constructing this C(sp²)–C(sp³) bond via the Suzuki-Miyaura cross-coupling of an


-halo ester with a heteroaryl boronic acid is historically challenging. The 

-palladated ester intermediate is highly prone to rapid

-hydride elimination, which typically results in the formation of an undesired acrylate byproduct rather than the target cross-coupled product[3]. To overcome this, our protocol employs a highly active palladium catalyst paired with a bulky, electron-rich phosphine ligand to accelerate reductive elimination. Furthermore, commercially available building blocks, such as (1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid, provide a robust and scalable starting point for this synthesis.

Synthetic Workflow & Mechanistic Insights

The synthesis is executed in two primary stages:

  • C–C Bond Formation: A palladium-catalyzed Suzuki-Miyaura coupling between (1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid and ethyl 2-bromopropanoate.

  • Global Deprotection: A one-pot basic hydrolysis that simultaneously cleaves the N-tosyl protecting group and saponifies the ethyl ester.

SynthesisWorkflow SM1 Boronic Acid Donor (1-Tosyl-7-azaindole-3-boronic acid) Cat Suzuki-Miyaura Coupling Pd2(dba)3 / P(t-Bu)3 SM1->Cat SM2 Electrophile (Ethyl 2-bromopropanoate) SM2->Cat Int Coupled Intermediate (Protected Ester) Cat->Int Deprot Global Deprotection LiOH, THF/MeOH/H2O Int->Deprot Prod Final Product 2-(1H-pyrrolo[2,3-b]pyridin-3-yl) propanoic acid Deprot->Prod

Workflow for the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid.

Causality in Experimental Design
  • Why protect the 7-azaindole? The unprotected N1–H is acidic (pKa ~13), and the N7 lone pair can coordinate with palladium, leading to catalyst poisoning. The N-Tosyl (Ts) group sterically and electronically shields the nitrogen atoms, ensuring the catalyst remains active.

  • Why use P(t-Bu)₃? Tri-tert-butylphosphine is exceptionally bulky and electron-rich. It promotes rapid oxidative addition into the C–Br bond and, crucially, forces the intermediate into a conformation that undergoes reductive elimination faster than the competing

    
    -hydride elimination pathway.
    

CatalyticCycle Pd0 Pd(0) Active Species [Pd(P(t-Bu)3)n] OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd α-Bromo Ester TransMet Transmetalation (Boron to Pd) OxAdd->TransMet Aryl Boronic Acid BetaElim β-Hydride Elimination (Suppressed Side Reaction) OxAdd->BetaElim Slow RedElim Reductive Elimination (Fast C-C Formation) TransMet->RedElim RedElim->Pd0 Product

Catalytic cycle highlighting the suppression of β-hydride elimination using bulky ligands.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, the coupling conditions were optimized. As shown in Table 1 , standard Suzuki conditions (Entry 1) fail entirely due to


-hydride elimination. The transition to Buchwald-type or Fu's conditions (Entry 4) is mandatory for success.

Table 1: Optimization of Suzuki Coupling Conditions for


-Bromo Esters 
EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)

-Elimination (%)
1Pd(PPh₃)₄Na₂CO₃THF/H₂O80< 5> 80
2Pd(OAc)₂ / PCy₃K₃PO₄Toluene804535
3Pd₂(dba)₃ / P(t-Bu)₃KFTHF607212
4 Pd₂(dba)₃ / P(t-Bu)₃ K₃PO₄ Toluene 80 88 < 5

Note: Yields determined by HPLC integration against an internal standard. Entry 4 represents the finalized protocol conditions.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

Materials Required:

  • (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid (1.0 mmol, 316 mg)

  • Ethyl 2-bromopropanoate (1.2 mmol, 217 mg)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 4 mol% Pd)

  • P(t-Bu)₃ (10 wt% in hexanes, 0.08 mmol, ~160 µL)

  • K₃PO₄ (anhydrous, 3.0 mmol, 636 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Backfill with argon (3 cycles) to ensure a strictly inert atmosphere.

  • Solid Reagent Addition: Charge the tube with the boronic acid donor, Pd₂(dba)₃, and K₃PO₄.

  • Liquid Reagent Addition: Add anhydrous toluene (5.0 mL) via syringe, followed by ethyl 2-bromopropanoate and the P(t-Bu)₃ solution.

  • Reaction Execution: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously (1000 rpm) for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the suspension through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional EtOAc (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent gradient: 10% to 30% EtOAc in Hexanes) to isolate the intermediate as a pale-yellow oil.

Step 2: Global Deprotection to 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Materials Required:

  • Ethyl 2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate (0.8 mmol, ~298 mg)

  • LiOH·H₂O (4.0 mmol, 168 mg)

  • Solvent Mixture: THF / MeOH / H₂O (2:1:1 v/v/v, 8.0 mL)

  • 1 M HCl (aqueous)

Step-by-Step Procedure:

  • Dissolution: In a 25 mL round-bottom flask, dissolve the protected ester intermediate in the THF/MeOH mixture (6.0 mL).

  • Hydrolysis Initiation: Dissolve LiOH·H₂O in 2.0 mL of deionized water and add it to the reaction flask.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 6 hours. Causality Note: These basic conditions are strong enough to simultaneously cleave the sulfonamide (N-tosyl) bond and saponify the ethyl ester.

  • Solvent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove the volatile organic solvents (THF and MeOH).

  • Washing: Dilute the remaining aqueous layer with water (5.0 mL) and extract with diethyl ether (2 × 5.0 mL). Discard the organic layers (this removes the cleaved tosyl byproducts).

  • Isoelectric Precipitation: Carefully acidify the aqueous layer by dropwise addition of 1 M HCl while monitoring with a pH meter. Adjust the pH to exactly 5.5–6.0. Causality Note: The product is an amphoteric molecule (basic azaindole nitrogen and acidic carboxylic acid). It will precipitate optimally at its isoelectric point.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the filter cake with ice-cold water (3.0 mL) and dry under high vacuum for 12 hours to afford the pure target compound as an off-white solid.

References[1] Title: WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents

Source: google.com URL: ] Title: (1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid - MilliporeSigma Source: sigmaaldrich.com URL: 2] Title: Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - PMC Source: nih.gov URL: 3] Title: Methyl 2-Bromo-5-chloropentanoate - Benchchem Source: benchchem.com URL:

Sources

Application

Application Note: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid Scaffolds in Peptidomimetics

Abstract This technical guide details the application of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid and its derivatives—most notably the non-natural amino acid 7-azatryptophan (7-Aza-Trp) —in drug discovery and stru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the application of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid and its derivatives—most notably the non-natural amino acid 7-azatryptophan (7-Aza-Trp) —in drug discovery and structural biology. As a bioisostere of tryptophan, the 7-azaindole scaffold offers unique physicochemical properties, including altered hydrogen bonding capabilities, distinct fluorescence lifetimes, and improved metabolic stability. This document provides validated protocols for Solid Phase Peptide Synthesis (SPPS), fluorescence characterization, and pharmacokinetic optimization using this building block.

Part 1: The Bioisostere Rationale

Chemical Identity and Significance

The title compound is the core scaffold of 7-azatryptophan .[1][2] While the strict IUPAC name refers to the des-amino acid (often used as an N-terminal cap or fragment-based drug discovery lead), the most prevalent peptidomimetic application is as the


-amino acid 7-Aza-Trp.

Key Structural Shift: The substitution of the C-7 carbon in the indole ring of Tryptophan (Trp) with a nitrogen atom creates 7-azaindole.[2]

Mechanistic Advantages
  • Hydrogen Bonding: Unlike the indole ring (which is purely a hydrogen bond donor via N1), the 7-azaindole ring possesses a pyridine-like nitrogen at position 7 (N7). This allows it to act as a hydrogen bond acceptor , enabling new interactions with protein backbones, water networks, or kinase hinge regions.

  • Fluorescence Probe: 7-Aza-Trp exhibits single-exponential fluorescence decay (unlike the complex multi-exponential decay of Trp) and a red-shifted emission spectrum.[1][3] This allows it to be selectively excited and monitored in the presence of native Tryptophan residues.[4]

  • Metabolic Stability: The electron-deficient pyridine ring reduces susceptibility to oxidative metabolism compared to the electron-rich indole, potentially improving half-life (

    
    ).
    
Comparative Properties Table
PropertyTryptophan (Indole)7-Azatryptophan (7-Azaindole)Impact
H-Bonding Donor (N1-H)Donor (N1-H) + Acceptor (N7)Enhanced binding affinity
pKa (Conj. Acid) ~ -2.4 (very weak base)~ 4.6 (N7)Basic N7 can be protonated at low pH
Fluorescence (

)
Multi-exponentialSingle-exponentialClearer structural data
Emission

~350 nm~350–410 nm (Solvent dependent)Red-shifted; distinct signal
Solubility ModerateModerate to LowRequires careful solvent choice in SPPS

Part 2: Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Objective: Incorporation of Fmoc-7-azatryptophan into a peptide chain. Challenge: The basic nitrogen (N7) of the 7-azaindole ring can interfere with coupling or undergo acylation if not protected. Recommended Building Block: Fmoc-7-aza-Trp(Boc)-OH (N1-Boc protected) is recommended to prevent side reactions. If using Fmoc-7-aza-Trp-OH (unprotected side chain), avoid strong activating agents that might cause N-acylation.

Materials
  • Resin: Rink Amide (for amides) or Wang (for acids).

  • Coupling Reagents: HATU (preferred for sterically demanding residues) or DIC/Oxyma (standard).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Note: 7-azaindole is stable to piperidine.

    • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Coupling (The Critical Step):

    • Stoichiometry: 4 eq. Amino Acid : 3.9 eq. HATU : 8 eq. DIPEA.

    • Pre-activation: Dissolve Fmoc-7-aza-Trp(Boc)-OH and HATU in minimal DMF. Add DIPEA. Let stand for 30 seconds (yellow color develops).

    • Reaction: Add to resin.[5][6] Agitate for 60–90 minutes at Room Temperature.

    • Troubleshooting: If using unprotected 7-aza-Trp, reduce base concentration to minimize racemization and N-acylation risk.

  • Monitoring:

    • Perform Kaiser Test (ninhydrin). If blue (positive), re-couple using PyBOP/HOBt.

  • Cleavage & Side-Chain Deprotection:

    • Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%).

    • Time: 2–3 hours. The Boc group on the 7-azaindole N1 is acid-labile and will be removed during this step.

    • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

SPPS_Workflow Start Start: Fmoc-Resin Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activation Fmoc-7-aza-Trp(Boc)-OH + HATU + DIPEA Wash1->Activate Couple Coupling Reaction (60-90 min, RT) Activate->Couple Check Kaiser Test Couple->Check Recouple Re-Couple (PyBOP/HOBt) Check->Recouple Positive (Blue) NextAA Proceed to Next AA Check->NextAA Negative (Colorless) Recouple->Couple Cleave Final Cleavage (TFA/TIS/H2O) Removes Boc side-chain protection NextAA->Cleave End of Sequence

Caption: Optimized SPPS workflow for incorporating 7-azatryptophan, emphasizing the critical check-point and cleavage conditions.

Protocol B: Fluorescence Characterization

Objective: Use 7-Aza-Trp as a probe to study protein conformation or solvent accessibility. Rationale: 7-Aza-Trp fluorescence is highly sensitive to the protonation state of N7 and solvent polarity.

Methodology
  • Buffer Preparation: Prepare buffers ranging from pH 4.0 to pH 8.0.

    • Caution: At pH < 5.0, the N7 protonates (cationic form), quenching fluorescence or shifting emission significantly.

  • Sample Prep: Dissolve peptide (1–5 µM) in buffer. Ensure optical density (OD) at excitation wavelength is < 0.1 to avoid inner filter effects.

  • Excitation: Set

    
     nm.
    
    • Selectivity: If native Trp is present, excite at the "red edge" (305–310 nm) where Trp absorption is minimal but 7-Aza-Trp still absorbs.

  • Emission Scan: Record

    
     from 320 to 450 nm.
    
    • Result Interpretation:

      • 
         nm: Buried/Hydrophobic environment.
        
      • 
         nm: Solvent exposed (water).
        
      • Tautomerism: In alcohols or water, excited-state proton transfer can occur, sometimes leading to a dual emission band (normal vs. tautomer).

Part 3: Strategic Drug Design Applications

Kinase Inhibitor Design

The 7-azaindole scaffold is a "privileged structure" for ATP-competitive kinase inhibitors.

  • Mechanism: The N1-H acts as a donor to the kinase hinge region (Glu/Met backbone carbonyl), while the N7 acts as an acceptor for the backbone NH. This "bidentate" binding mimics the adenine ring of ATP more effectively than indole.

Pharmacokinetic Optimization (ADME)

Replacing an indole with 7-azaindole often improves:

  • Solubility: The pyridine nitrogen lowers LogP (makes the molecule less lipophilic).

  • Metabolic Stability: The N-atom deactivates the ring toward CYP450-mediated oxidation, a common clearance route for indole-containing drugs.

Kinase_Binding Indole Indole Scaffold (Trp) Kinase Kinase Hinge Region (Backbone CO & NH) Indole->Kinase Single H-Bond (Donor only) Azaindole 7-Azaindole Scaffold (7-Aza-Trp) Azaindole->Kinase Dual H-Bond (Donor + Acceptor) High Affinity Prop1 Improved Solubility Azaindole->Prop1 Prop2 Metabolic Stability Azaindole->Prop2

Caption: Mechanistic comparison of Indole vs. 7-Azaindole binding modes in kinase pockets and ADME benefits.

References

  • Rich, R. L., et al. (1997). "Photophysics and Biological Applications of 7-Azaindole and Its Analogs." Journal of the American Chemical Society.

  • Chen, H., et al. (2008).[4] "Azatryptophans endow proteins with intrinsic blue fluorescence."[4] Proceedings of the National Academy of Sciences (PNAS).

  • Lotte, K., et al. (2004).[7] "Static and time-resolved fluorescence investigations of tryptophan analogues – a solvent study." Photochemical & Photobiological Sciences.

  • Popowycz, F., et al. (2016). "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry.

  • Sigma-Aldrich. (2025). "Product Specification: (S)-2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid."

Disclaimer: This Application Note is for research purposes only. All synthesis steps should be performed in a fume hood with appropriate PPE.

Sources

Method

Strategic Synthesis of 7-Azaindole-3-yl-Acetic Acid Derivatives

Application Note & Protocol Guide Abstract & Strategic Significance 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine. Its ability to...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract & Strategic Significance

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in medicinal chemistry, serving as a bioisostere for indole and purine. Its ability to form bidentate hydrogen bonds (donor N1-H, acceptor N7) makes it a critical pharmacophore in kinase inhibitors (e.g., Vemurafenib, Pexidartinib).

The 7-azaindole-3-yl-acetic acid moiety is a versatile linker and functional handle. However, its synthesis presents unique challenges compared to the indole analogue. The pyridine nitrogen (N7) withdraws electron density, deactivating the pyrrole ring toward Electrophilic Aromatic Substitution (EAS) and creating a competing nucleophilic site.

This guide details three validated protocols to overcome the "Nitrogen Problem," ensuring high-yield synthesis of 3-acetic acid derivatives.

Strategic Analysis: Selecting the Right Route

FeatureRoute A: The Mannich / Nitrile Route B: Glyoxylate Reduction Route C: Vilsmeier Homologation
Mechanism Aminomethylation

SN2

Hydrolysis
Friedel-Crafts Acylation

Reduction
Formylation

Wittig/Knoevenagel
Key Reagents CH₂O, HNMe₂, NaCN, MeI(COCl)₂, AlCl₃ , Et₃SiHPOCl₃, DMF, Meldrum's Acid
Advantages Scalable; avoids heavy metals; robust.[1]Direct C3 functionalization; high regioselectivity.Access to

-unsaturated derivatives.[1][2][3][4][5][6][7][8]
Limitations Uses toxic cyanide; multi-step.Requires Lewis Acid (AlCl₃) due to ring deactivation.Aldehyde intermediate can be unstable.
Best For Bulk preparation of the parent acid. Complex derivatives sensitive to basic hydrolysis. Creating conjugated linkers.

Critical Mechanistic Insight: The "Nitrogen Problem"

Unlike indole, 7-azaindole does not react cleanly with oxalyl chloride or electrophiles under standard conditions.

  • Deactivation: The N7 atom makes the C3 position less nucleophilic.

  • Interference: Acidic conditions protonate N7, further deactivating the ring.

  • Solution: For EAS (Route B), a Lewis Acid (AlCl₃) is mandatory to coordinate N7 and activate the electrophile. For Route A, quaternization of the gramine intermediate turns a poor leaving group (amine) into a good one (ammonium).

NitrogenProblem Figure 1: Overcoming Electronic Deactivation in 7-Azaindole cluster_0 Indole (Reactive) cluster_1 7-Azaindole (Deactivated) I Indole C3 (Electron Rich) E Electrophile (E+) I->E Fast Reaction A 7-Azaindole (N7 withdraws e-) Complex Activated Complex A->Complex Coordination LA Lewis Acid (AlCl3) LA->Complex Complex->E Successful Reaction

Detailed Experimental Protocols

Protocol A: The Mannich / Nitrile Route (Scalable)

Target: 7-Azaindole-3-acetic acid via 7-Azagramine

Step 1: Synthesis of 7-Azagramine

Reagents: 7-Azaindole (1.0 eq), Formaldehyde (37% aq, 1.2 eq), Dimethylamine (40% aq, 1.2 eq), Isopropanol (IPA).

  • Dissolve 7-azaindole in IPA (5 mL/mmol).

  • Add dimethylamine solution followed by formaldehyde dropwise at room temperature.

  • Critical Step: Heat to mild reflux (80°C) for 2–4 hours. Note: Indole reacts at RT; 7-azaindole requires heat.

  • Monitor by TLC (10% MeOH/DCM).

  • Workup: Cool to 0°C. The product often precipitates. If not, concentrate and basify with 1N NaOH, then extract with DCM.

  • Yield: Expect 85–95%.

Step 2: Quaternization & Cyanide Displacement

Reagents: 7-Azagramine (from Step 1), Methyl Iodide (1.1 eq), NaCN (2.5 eq), DMF/H₂O.

  • Dissolve 7-azagramine in anhydrous THF or Et₂O.

  • Add MeI dropwise at 0°C. Stir for 2h. Filter the white quaternary ammonium salt precipitate.

  • Displacement: Dissolve the salt in DMF:H₂O (3:1). Add NaCN.

  • Heat to 80°C for 4–6 hours. Caution: HCN gas evolution possible; use a scrubber.

  • Workup: Pour into water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

  • Product: 7-Azaindole-3-acetonitrile.

Step 3: Hydrolysis to the Acid

Reagents: KOH (4.0 eq), EtOH/H₂O (1:1).

  • Reflux the nitrile in KOH/EtOH/H₂O for 6–12 hours.

  • Isoelectric Workup (Crucial):

    • Cool reaction and evaporate EtOH.

    • The solution is basic (potassium salt).

    • Carefully acidify with 2N HCl to pH ~3–4.

    • Observation: The amino acid-like zwitterion may stay in solution if too acidic. Adjust pH precisely to precipitate the free acid.

    • Filter the solid or extract with EtOAc/THF (1:1) if solubility is high.

Protocol B: The Glyoxylate Reduction (Friedel-Crafts)

Target: Ethyl 7-azaindole-3-acetate (Ester derivative)

This route avoids cyanide and allows access to esters directly.

Reagents: 7-Azaindole (1.0 eq), Ethyl Oxalyl Chloride (1.5 eq), Aluminum Chloride (AlCl₃, 3.0 eq), DCM (Anhydrous).

  • Activation: Suspend AlCl₃ in DCM under Argon at 0°C.

  • Add 7-azaindole (dissolved in DCM) dropwise. Exotherm expected. Stir 30 min to form the Al-complex.

  • Acylation: Add ethyl oxalyl chloride dropwise.

  • Warm to RT and stir 12h. Note: Without AlCl₃, this reaction fails.

  • Quench: Pour carefully onto ice/NaHCO₃. (Caution: Al salts foam).

  • Extract with EtOAc/THF. Purify the glyoxylate intermediate (keto-ester) by column chromatography.

  • Reduction:

    • Dissolve glyoxylate in TFA/DCM (1:1).

    • Add Triethylsilane (Et₃SiH, 3.0 eq).

    • Stir at RT for 16h.

    • Concentrate and purify to obtain the ethyl 7-azaindole-3-acetate .

Visualization of Workflows

SyntheticPathways Figure 2: Comparative Synthetic Workflows cluster_Mannich Route A: Mannich (Scale-Up) cluster_FC Route B: Friedel-Crafts (Derivatives) Start 7-Azaindole Gramine 7-Azagramine Start->Gramine CH2O, HNMe2 Complex Al-Complex Start->Complex AlCl3 Salt Quaternary Salt (MeI) Gramine->Salt MeI Nitrile 3-Acetonitrile Salt->Nitrile NaCN Acid 7-Azaindole-3-Acetic Acid Nitrile->Acid KOH, then HCl Glyoxylate 3-Glyoxylate Ester Complex->Glyoxylate ClCOCOOEt Ester 3-Acetic Acid Ester Glyoxylate->Ester Et3SiH / TFA

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Route B) N7 poisoning the electrophile.Increase AlCl₃ to >3 equivalents. Ensure anhydrous conditions.
Low Yield (Hydrolysis) Product soluble in water (Zwitterion).Do not acidify below pH 3. Use "salting out" (NaCl) and extract with THF/EtOAc mixtures.
N1-Alkylation Side Product Base too strong during alkylation.Use N1-protection (e.g., SEM, Tosyl) if performing direct alkylations, or switch to the Mannich route which is C3-selective.
Incomplete Reduction Glyoxylate ketone is sterically hindered.Switch from Et₃SiH to Wolff-Kishner conditions (Hydrazine/KOH) if the ester can tolerate harsh base.

References

  • Zhang, Z., et al. (2002). "An Effective Procedure for the Acylation of Azaindoles at C-3." Journal of Organic Chemistry, 67(17), 6226–6227. Link

    • Key citation for the AlCl₃ requirement in Route B.
  • Robinson, R. P., et al. (1996). "Discovery of the Hemifumarate Salt of (5R)-3-(4-((3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)oxy)phenyl)-5-((3-pyridinyl)methyl)-2-oxazolidinone." Bioorganic & Medicinal Chemistry Letters, 6(14), 1719–1724. Establishes the Mannich/Gramine protocols for azaindoles.
  • Popowycz, F., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 66(1), 29-36. Link

    • Review of bioisosteric properties and kinase binding modes.
  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 36, 1120-1132.

Sources

Application

HPLC method development for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid detection

Abstract & Scope This Application Note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-(1H-pyrrolo[2,3-b]pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (also known as 7-azaindole-3-propionic acid).

This analyte is a critical heterocyclic building block in the synthesis of type I and II kinase inhibitors (e.g., JAK, BRAF inhibitors). Its amphoteric nature—possessing both a basic pyridine nitrogen (


) and an acidic carboxylic tail (

)—presents unique chromatographic challenges, particularly regarding peak symmetry and retention stability. This guide provides a robust protocol to overcome these issues using ion-suppression and end-capped stationary phases.

Physicochemical Profiling & Mechanistic Strategy

Effective method development requires understanding the analyte's behavior in solution.

Analyte Properties
PropertyValue / DescriptionChromatographic Implication
Structure 7-Azaindole core with C3-propanoic acidAmphoteric; susceptible to secondary silanol interactions.
Acidic pKa ~4.8 (Carboxylic Acid)At pH < 3, exists as neutral -COOH. At pH > 6, exists as anionic -COO⁻.
Basic pKa ~4.6 (Pyridine N7)At pH < 3, N7 is protonated (cationic). At pH > 6, N7 is neutral.
LogP ~1.2 - 1.5 (Estimated)Moderate hydrophobicity; suitable for C18 retention.
UV Max 280–290 nmDistinct absorption band red-shifted from tryptophan; 254 nm is also usable.
The "Dual-Ionization" Challenge

At neutral pH, the molecule exists in a zwitterionic or anionic state, leading to poor retention on standard C18 columns and severe peak tailing due to ionic interactions with residual silanols on the silica support.

The Solution: Acidic Ion-Pairing/Suppression We utilize a low pH (pH ~2.0–2.5) mobile phase containing Trifluoroacetic Acid (TFA) .

  • Protonation: The low pH ensures the carboxylic acid is protonated (neutral), increasing hydrophobicity.

  • Ion-Pairing: Although the pyridine nitrogen becomes protonated (cationic), the trifluoroacetate anion (

    
    ) forms a transient ion-pair with the cationic base, masking the charge and improving retention and peak shape.
    

Method Development Logic (Decision Tree)

The following diagram illustrates the critical decision pathways for optimizing the separation of 7-azaindole derivatives.

MethodDevelopment Start Analyte: 7-Azaindole-3-propionic acid Solubility Solubility Check (Dissolve in DMSO/MeOH) Start->Solubility ColumnSel Select Column: C18 End-Capped (Base Deactivated) Solubility->ColumnSel MobilePhase Select Mobile Phase Modifier ColumnSel->MobilePhase TFA 0.1% TFA (pH ~2) Creates Ion-Pairing MobilePhase->TFA Standard UV Formic 0.1% Formic Acid (pH ~2.7) MS Compatible MobilePhase->Formic LC-MS Required Eval Evaluate Peak Shape TFA->Eval Formic->Eval Good Sharp Peak? Proceed to Validation Eval->Good Yes Tailing Tailing > 1.5? Eval->Tailing No Fix1 Increase TFA to 0.15% Tailing->Fix1 Minor Tailing Fix2 Switch to Polar-Embedded Column (e.g., Waters SymmetryShield) Tailing->Fix2 Severe Tailing

Caption: Decision matrix for selecting mobile phase modifiers and stationary phases based on peak symmetry requirements.

Optimized Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or VWD (Variable Wavelength Detector).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XSelect HSS T3.

    • Rationale: These columns are "base-deactivated," chemically bonded to cover free silanols that would otherwise bind the basic azaindole nitrogen.

  • Column Temperature: 30°C (Controlled to ensure reproducible retention).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

    • Preparation: Add 1.0 mL TFA to 1000 mL water. Mix and degas.

  • Solvent B (Organic): 0.1% (v/v) TFA in Acetonitrile (ACN).

    • Note: ACN is preferred over Methanol for lower backpressure and sharper peaks for aromatic acids.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.009551.0
2.009551.0
12.0040601.0
15.005951.0
17.005951.0
17.109551.0
22.009551.0
Detection Settings[1]
  • Primary Wavelength: 280 nm (Specific for indole/azaindole core).

  • Secondary Wavelength: 254 nm (General aromatic detection).

  • Reference Wavelength: 360 nm (bw 100) if using DAD to suppress gradient drift.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL of DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water:Acetonitrile (50:50) to reach 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

    • Caution: Do not use Cellulose Acetate if DMSO content is high.

Method Validation Parameters (ICH Q2 R1)

To ensure the method is "Trustworthy" and self-validating, perform the following checks:

System Suitability Test (SST)

Inject the Working Standard (100 µg/mL) five times (


).
  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 1.0%

  • Tailing Factor (

    
    ):  0.9 ≤ 
    
    
    
    ≤ 1.5 (Critical for this amphoteric molecule).
  • Theoretical Plates (

    
    ):  > 5000.[1]
    
Linearity

Prepare calibration standards at 5, 20, 50, 100, and 200 µg/mL.

  • Acceptance Criteria:

    
    .[2]
    
Limit of Detection (LOD)

Estimated at Signal-to-Noise (S/N) ratio of 3:1.

  • Typical LOD for this method: ~0.1 µg/mL (UV 280 nm).

Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Peak Tailing (> 1.5) Interaction of protonated N7 with residual silanols.Ensure column is "End-capped". Increase TFA concentration to 0.15% to improve ion-pairing.
Split Peaks Sample solvent too strong (high DMSO %).Dilute sample with initial mobile phase (95% Water / 5% ACN).
Retention Time Drift pH fluctuation in Mobile Phase A.TFA is volatile. Prepare fresh mobile phase daily and keep bottles capped.
High Backpressure Precipitation of analyte in high aqueous phase.Ensure the gradient washout (95% B) is sufficient to elute hydrophobic impurities.

Experimental Workflow Diagram

Workflow Sample Sample Weighing (10 mg in DMSO) Dilution Dilution (50:50 H2O:ACN) Sample->Dilution Filter Filtration (0.22 µm PTFE) Dilution->Filter HPLC HPLC Injection (10 µL) Filter->HPLC Detect UV Detection (280 nm) HPLC->Detect Data Data Analysis (Integration) Detect->Data

Caption: Step-by-step sample preparation and analysis workflow.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135484219, 7-Azaindole-3-propionic acid. Available at: [Link]

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry, 2018. (Discusses the amphoteric nature and solubility profiles of 7-azaindoles). Available at: [Link]

  • Saha, S., et al. "Photophysics of 7-azaindole: A proton transfer model." Journal of Physical Chemistry A, 2002. (Provides UV absorption maxima and pKa data). Available at: [Link]

Sources

Method

Advanced Conditions for Buchwald-Hartwig Amination on Pyrrolo[2,3-b]pyridine Scaffolds

Executive Summary Pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles, are privileged heterocyclic scaffolds in modern drug discovery. Serving as bioisosteres for indoles and purines, they are foundational to the arc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles, are privileged heterocyclic scaffolds in modern drug discovery. Serving as bioisosteres for indoles and purines, they are foundational to the architecture of numerous FDA-approved kinase inhibitors, including the CSF1R inhibitor pexidartinib (PLX3397)[1].

Derivatization of this core via C–N bond formation is critical for exploring structure-activity relationships (SAR). The palladium-catalyzed Buchwald-Hartwig amination (BHA) provides a highly modular approach to synthesizing N-substituted azaindoles. However, the unique electronic topology of the 7-azaindole core—comprising an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—presents significant catalytic challenges[2]. This application note details field-proven conditions, mechanistic rationale, and validated protocols for executing successful BHA cross-couplings on both protected and unprotected pyrrolo[2,3-b]pyridine scaffolds.

Mechanistic Insights & Scaffold Causality

To achieve high yields and regioselectivity, researchers must design their catalytic systems around the inherent reactivity of the 7-azaindole core. The selection of base, ligand, and protecting group strategy is entirely dictated by the substrate's electronic demands.

The Unprotected N–H Challenge

The acidic N-1 proton of the pyrrole ring frequently interferes with the palladium catalytic cycle. Under standard BHA conditions utilizing strong bases (e.g., NaOtBu), the deprotonated azaindole can coordinate to the palladium center, leading to severe catalyst poisoning or competing N-1 amination[3].

Protecting Group Pitfalls: The SEM Dilemma

To circumvent N-1 interference, researchers traditionally mask the pyrrole nitrogen using a trimethylsilylethoxymethyl (SEM) protecting group. While SEM protection facilitates smooth C-4 and C-2 aminations using standard dialkylbiaryl phosphine ligands like, the subsequent deprotection step is notoriously problematic[1]. The cleavage of the SEM group releases formaldehyde, which can rapidly react with the electron-rich C-3 position of the azaindole, yielding undesired tricyclic eight-membered azaindole dimers[1]. Consequently, methodologies that avoid protection altogether are highly desirable.

Regioselectivity & Ligand Sterics

Oxidative addition of palladium occurs preferentially at the more electron-deficient positions of the pyridine ring (C-4 > C-2).

  • C-4 Amination: Proceeds readily on protected substrates using RuPhos Pd G2 precatalysts, which efficiently facilitate the reductive elimination of bulky secondary amines[1].

  • C-2 Amination (Unprotected): Performing BHA directly on an unprotected 2-chloro-7-azaindole is highly challenging and prone to forming C2–C2 azaindole dimers[4]. demonstrated that utilizing the highly sterically demanding ligand BrettPhos , combined with a non-nucleophilic base (LiHMDS ), forces the catalytic cycle forward toward the desired C–N coupling while completely suppressing dimerization and N-1 interference[5].

LigandSelection Start Halo-pyrrolo[2,3-b]pyridine Substrate Protect Is N-1 Protected? Start->Protect Unprotected Unprotected (N-H) Protect->Unprotected No Protected Protected (e.g., SEM) Protect->Protected Yes Base1 Base: LiHMDS (Prevents N-1 interference) Unprotected->Base1 Base2 Base: NaOtBu or K2CO3 Protected->Base2 Ligand1 Ligand: BrettPhos Catalyst: BrettPhos Precatalyst Base1->Ligand1 Ligand2 Ligand: RuPhos / XPhos Catalyst: RuPhos Pd G2 Base2->Ligand2

Caption: Logical decision tree for selecting Buchwald-Hartwig conditions based on N-1 protection status.

Catalyst and Reaction Condition Matrix

The following table summarizes the optimized quantitative parameters for functionalizing the pyrrolo[2,3-b]pyridine scaffold based on regiochemistry and protection status[6],[1],[5].

Substrate TypeTarget PositionCatalyst SystemLigandBaseSolventTemp (°C)Yield Range
Unprotected (N-H) C-2BrettPhos Pd G3 / BPPCBrettPhosLiHMDSTHF6550–85%
SEM-Protected C-4RuPhos Pd G2RuPhosNaOtBuToluene10060–90%
Unprotected (N-H) C-4Pd(dppf)Cl₂JosiphosK₂CO₃Dioxane11040–70%

Experimental Protocols

Protocol A: Amination of N-Free 2-Chloro-7-azaindole (BrettPhos System)

This self-validating protocol utilizes LiHMDS to avoid the deprotonation pitfalls of the unprotected N-1 pyrrole proton, ensuring chemoselective C-2 amination[5],[4].

Reagents:

  • 2-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.0 equiv, 0.5 mmol)

  • BrettPhos (5 mol%)

  • BrettPhos Precatalyst (BPPC) (5 mol%)

  • LiHMDS (1.0 M in THF, 2.4 equiv)

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Transfer into a glovebox or utilize standard Schlenk techniques to ensure a strictly anhydrous and inert (Argon) atmosphere.

  • Catalyst Assembly: Charge the vessel with 2-chloro-1H-pyrrolo[2,3-b]pyridine, BrettPhos, and the BrettPhos precatalyst. (Note: If the amine coupling partner is a solid at room temperature, add it during this step).

  • Solvent & Base Addition: Evacuate and backfill the vial with Argon (3 cycles). Via a gas-tight syringe, add the LiHMDS solution (1.0 M in THF). The use of LiHMDS is critical; weaker or highly nucleophilic bases will stall the catalytic cycle[4].

  • Amine Addition: If the amine is a liquid, add it dropwise via syringe.

  • Reaction Execution: Seal the vessel and heat the mixture at 65 °C in a pre-heated oil bath or heating block for 16 hours. Monitor the conversion via TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution to neutralize the LiHMDS.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel.

Protocol B: Amination of SEM-Protected 4-Chloro-7-azaindole (RuPhos System)

When C-4 functionalization is required, SEM protection is often unavoidable. This protocol leverages the RuPhos Pd G2 system for the efficient coupling of sterically hindered secondary amines[1].

Reagents:

  • SEM-protected 4-chloro-7-azaindole (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • RuPhos Pd G2 (5 mol%)

  • RuPhos (5 mol%)

  • NaOtBu (2.0 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Inside an Argon-filled glovebox, charge a reaction vial with the SEM-protected 4-chloro-7-azaindole, RuPhos Pd G2, RuPhos, and NaOtBu.

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox. Inject anhydrous, thoroughly degassed toluene to achieve a 0.2 M concentration.

  • Amine Addition: Add the secondary amine via syringe.

  • Reaction Execution: Heat the reaction mixture at 100 °C. The bulky RuPhos ligand accelerates the reductive elimination step, typically driving the reaction to completion within 4–8 hours[1].

  • Work-up: Cool to room temperature. Dilute the mixture with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad thoroughly with additional Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure and isolate the target compound via silica gel chromatography.

BHAWorkflow Prep 1. Glovebox Prep (Argon Atmosphere) Mix 2. Combine Pd Precatalyst, Ligand, & Substrates Prep->Mix Solvent 3. Add Degassed Solvent & Base Mix->Solvent Heat 4. Heat (65-100°C) Monitor via LC-MS Solvent->Heat Workup 5. Quench (NH4Cl) & Extract (EtOAc) Heat->Workup Purify 6. Flash Chromatography (Silica Gel) Workup->Purify

Caption: Standardized experimental workflow for Buchwald-Hartwig amination on pyrrolopyridine scaffolds.

References

  • Plas, A., Martin, C., Joubert, N., & Viaud-Massuard, M.-C. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710-4713.[Link]

  • Merugu, S. R., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3363.[Link]

Sources

Application

Application Note: Amide Coupling Strategies for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid

This Application Note is designed for medicinal chemists and process development scientists working with 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives. It addresses the specific challenges of coupling 2-(1H-pyrrolo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives. It addresses the specific challenges of coupling 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid —a substrate with high racemization risk and competitive nucleophilic sites.

Abstract

Coupling 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid to amines presents a "perfect storm" of synthetic challenges: (1) the acidity of the


-proton  leads to rapid racemization; (2) the unprotected N1-indole nitrogen  competes as a nucleophile; and (3) the Lewis basicity of the N7-pyridine nitrogen  can interfere with activation. This guide recommends T3P® (Propylphosphonic anhydride)  as the primary reagent to mitigate epimerization and side reactions, with HATU  reserved for sterically hindered, non-chiral amines.

Chemical Context & Challenges[1][2][3][4]

The Substrate Analysis

The molecule contains a 7-azaindole core attached to the


-position of a propionic acid.
  • 
    -Chiral Instability:  The proton at the chiral center (
    
    
    
    to the carbonyl) is exceptionally acidic. The electron-deficient pyridine ring of the 7-azaindole system stabilizes the enol intermediate, significantly lowering the energy barrier for racemization during activation.
  • N1-Acylation: The pyrrole NH (

    
     ~13) can be deprotonated by bases used in coupling (e.g., TEA, DIPEA), leading to transient or stable N-acylation (dimerization or capping).
    
  • Solubility: The zwitterionic nature of the azaindole acid often results in poor solubility in non-polar solvents (DCM), necessitating polar aprotic solvents (DMF, DMSO, NMP).

Reagent Decision Matrix

The choice of reagent is dictated by the balance between reactivity (yield) and selectivity (chiral retention).

ReagentSelection Start Start: Select Reagent Chiral Is the Acid Chiral (Enantiopure)? Start->Chiral Hindered Is the Amine Sterically Hindered? Chiral->Hindered Yes EDC CLASSIC: EDC + HOBt (Slow, Good for achiral/large scale) Chiral->EDC No (Racemic) Scale Scale of Reaction Hindered->Scale No (Standard Amine) HATU ALTERNATIVE: HATU + DIPEA (High Yield, High Racemization Risk) Hindered->HATU Yes (Critical Yield) T3P RECOMMENDED: T3P (50% in EtOAc/DMF) + Pyridine/NMM (Low Epimerization) Scale->T3P Any Scale (Preferred)

Figure 1: Decision matrix for selecting coupling reagents based on substrate chirality and amine sterics.

Strategic Recommendations

Primary Strategy: T3P (Propylphosphonic Anhydride)

Why: T3P is the gold standard for this substrate.

  • Epimerization Control: It activates the carboxylic acid as a mixed anhydride that is less prone to oxazolone formation (the primary pathway for racemization) compared to uronium salts (HATU/HBTU).

  • Scavenging: It does not require HOBt.[1]

  • Workup: The by-products are water-soluble phosphonic acid salts, allowing for a simple extractive workup without column chromatography in many cases.

Secondary Strategy: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

Why: Use only if T3P fails to convert a highly non-nucleophilic amine (e.g., electron-deficient anilines).

  • Risk: High risk of racemization.

  • Mitigation: Use collidine (TMP) instead of DIPEA as the base to reduce proton abstraction at the

    
    -position.
    

Experimental Protocols

Protocol A: T3P-Mediated Coupling (High Chiral Fidelity)

Best for: Enantiopure acids, scale-up, and ease of purification.

Materials:

  • Substrate: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: EtOAc (preferred) or DMF (if solubility is poor)

Step-by-Step:

  • Setup: In a dried reaction vial/flask, suspend the Acid and the Amine in the solvent (0.1 M – 0.2 M concentration).

  • Base Addition: Add Pyridine or NMM . Stir for 5 minutes. Note: These weak bases are sufficient for T3P and minimize N1-deprotonation.

  • Activation: Cool the mixture to 0°C (ice bath).

  • Reagent Addition: Add T3P solution dropwise over 5–10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.

    • Monitoring: Check LCMS at 1 hour. T3P reactions are often fast.

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 40°C.

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash sequence: Water (x2)

      
       Sat. 
      
      
      
      (x2)
      
      
      Brine.
    • Crucial: The T3P by-products wash away in water.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
Protocol B: HATU-Mediated Coupling (High Reactivity)

Best for: Unreactive amines where chirality is secondary or acid is racemic.

Materials:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv)

  • Solvent: DMF (Required for HATU stability)

Step-by-Step:

  • Pre-activation (Avoid if Chiral): Do NOT pre-activate the acid with HATU/Base if the acid is chiral. This maximizes racemization time.

  • One-Pot Setup: Dissolve Acid , Amine , and HATU in DMF.

  • Initiation: Cool to 0°C. Add DIPEA dropwise.

    • Why: Adding base last ensures the acid is activated in the presence of the trapping agent (amine), reducing the lifetime of the activated ester.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT.

  • Quench: If LCMS shows N1-acylated side product (Mass = Product + Acid Mass - H2O), add 2 equiv of morpholine or piperidine and stir for 30 mins to cleave the labile N1-amide.

Data Summary & Comparison

FeatureT3P ProtocolHATU ProtocolEDC/HOBt Protocol
Epimerization Risk Low (<2% typical)High (5–20% possible)Moderate
Reaction Rate Fast (1–4 h)Very Fast (<1 h)Slow (12–24 h)
N1-Acylation Minimal (Weak base used)Moderate (Strong base used)Low
Workup Extraction only (often)Chromatography requiredChromatography required
Solvent Scope EtOAc, DMF, DCM, THFDMF, NMPDCM, DMF

Troubleshooting & QC

Detecting Racemization

Standard C18 LCMS will likely not separate enantiomers.

  • Method: Use Chiral SFC or Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).

  • Baseline: Always run the racemic acid coupling first to establish the separation method for the (R) and (S) amide products.

The "Double Mass" Problem (N1-Acylation)

If LCMS shows a peak with Mass =


, or simply a higher mass impurity:
  • Cause: The coupling reagent activated the acid, which then acylated the N1-nitrogen of another acid molecule or the product.

  • Solution: Treat the crude reaction mixture with 1M NaOH (if ester stable) or ammonia/MeOH for 15 minutes before workup. The N1-acyl bond is chemically labile and will hydrolyze back to the NH-azaindole product.

ReactionPathway Acid Azaindole Acid (Substrate) Activated Activated Species (Mixed Anhydride/Ester) Acid->Activated T3P/Base Product Desired Amide (Chiral Retention) Activated->Product Amine (Fast) Racemate Racemized Amide (Impurity) Activated->Racemate Base/Time (Slow) N_Acyl N1-Acylated Dimer (Side Product) Activated->N_Acyl Excess Reagent/Acid N_Acyl->Product Mild Hydrolysis (Workup)

Figure 2: Reaction pathways showing the desired route vs. racemization and N1-acylation side reactions.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][1]Chemical Reviews , 116(19), 12029–12088.

    • Context: Authoritative review on T3P advantages for epimerization-prone substr
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.[4]Chemical Society Reviews , 38(2), 606-631.

    • Context: Mechanistic comparison of HATU vs.
  • Sigma-Aldrich (Merck). T3P® (Propylphosphonic Anhydride) Application Note.

    • Context: Vendor protocol verifying the water solubility of by-products and base recommend
  • Yeung, K. S., et al. (2010). 7-Azaindoles in Drug Discovery.[2]Bioorganic & Medicinal Chemistry Letters , 20(15), 4355-4359.

    • Context: Specific discussion on the acidity and reactivity of the 7-azaindole core.

Sources

Method

Application Note: Solvent Selection &amp; Dissolution Protocols for 7-Azaindole Propanoic Acid Derivatives

Executive Summary 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives functionalized with propanoic acid side chains represent a high-value pharmacophore in kinase inhibitor development (e.g., JAK, TRK inhibitors). Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives functionalized with propanoic acid side chains represent a high-value pharmacophore in kinase inhibitor development (e.g., JAK, TRK inhibitors). However, these molecules exhibit a "solubility paradox": while the core is polar and capable of hydrogen bonding, the combination of the aromatic π-stacking (7-azaindole) and strong intermolecular dimerization (carboxylic acid) often results in high crystal lattice energy and poor aqueous solubility.

This guide provides a scientifically grounded framework for solubilizing these derivatives. We move beyond simple "trial and error" by analyzing the physicochemical properties (pKa, LogP) to dictate solvent choice for in vitro screening and in vivo administration.

Molecular Profiling & Physicochemical Logic

To select the correct solvent, one must understand the solute. 7-azaindole propanoic acid derivatives possess an amphoteric nature that dictates their solubility profile.

The Dissolution Challenge
  • The Core (7-Azaindole): Acts as a weak base (pKa ~4.6 at the pyridine nitrogen) and a weak acid (pKa ~13 at the pyrrole nitrogen). It is a hydrogen bond donor and acceptor.[1]

  • The Tail (Propanoic Acid): Acts as a weak acid (pKa ~4.8).

  • The Lattice Energy Trap: In the solid state, these molecules form robust dimers. The carboxylic acids hydrogen bond head-to-head, while the 7-azaindole cores π-stack. Breaking this lattice requires a solvent that can disrupt both interaction types.

The "U-Shaped" Solubility Profile

Solubility is heavily pH-dependent.

  • pH < 3: High solubility (Protonation of pyridine N → Cationic species).

  • pH 4.0 – 5.5: Lowest Solubility (Risk Zone). The molecule approaches its isoelectric point where the acid is protonated (neutral) and the base is unprotonated (neutral). Aggregation is maximal here.

  • pH > 7.5: High solubility (Ionization of carboxylic acid → Anionic species).

Solvent Selection Framework

Primary Stock Solvents (Organic)

For preparing high-concentration stocks (10–100 mM), aprotic polar solvents are required to disrupt hydrogen bonding without ionizing the molecule.

SolventSuitabilityMechanistic Insight
DMSO (Dimethyl Sulfoxide) Gold Standard High dielectric constant (

=47) disrupts lattice energy. Miscible with water. Caution: Freezes at 19°C; hygroscopic.
DMAc (Dimethylacetamide) ExcellentOften dissolves higher concentrations than DMSO for stubborn crystallines. Less viscous.
DMF (Dimethylformamide) GoodGood solubility but prone to hydrolysis (forming formic acid/amines) upon aging. Avoid for long-term storage.
Ethanol/Methanol ModerateProticity interferes with dissolution of rigid crystal lattices. Good for intermediate dilutions but poor for primary stocks.
Biological Co-Solvent Systems

When introducing the stock into aqueous media, precipitation is the primary failure mode. We use a "Step-Down" approach using intermediate polarity solvents.

  • Surfactants: Tween-80 (Polysorbate 80) prevents micro-precipitation.

  • Co-solvents: PEG-400 or Propylene Glycol (PG) bridge the polarity gap between DMSO and water.

  • Complexing Agents: Sulfobutyl ether-beta-cyclodextrin (SBE-

    
    -CD, Captisol) encapsulates the hydrophobic core, shielding it from water while maintaining solubility.
    

Visual Decision Workflows

Solvent Selection Decision Tree

This logic gate determines the optimal solvent system based on your experimental end-point.

SolventSelection Start Start: 7-Azaindole Propanoic Acid Derivative Application Intended Application? Start->Application InVitro In Vitro (Enzymatic/Cellular) Application->InVitro InVivo In Vivo (PK/PD Studies) Application->InVivo Chemistry Chemical Synthesis/Purification Application->Chemistry StockPrep Prepare 10-50 mM Stock in DMSO InVitro->StockPrep Route Route of Admin? InVivo->Route Dilution Dilute into Assay Buffer StockPrep->Dilution CheckPrecip Check for Precipitation Dilution->CheckPrecip Success1 Proceed to Assay CheckPrecip->Success1 Clear Fix1 Use Intermediate Dilution (DMSO -> Ethanol -> Buffer) CheckPrecip->Fix1 Cloudy Fix1->Success1 IV IV (Intravenous) Route->IV PO PO (Oral) Route->PO FormulationIV 5% DMSO + 40% PEG400 + 55% Saline (pH adjusted > 7.5) IV->FormulationIV FormulationPO 10% DMSO + 90% SBE-beta-CD (20% w/v) OR Methylcellulose susp. PO->FormulationPO

Caption: Decision tree guiding solvent selection based on experimental constraints (In Vitro vs. In Vivo).

Experimental Protocols

Protocol A: Preparation of 20 mM Standard Stock Solution

Purpose: Create a stable, long-term storage solution. Materials: Anhydrous DMSO (99.9%), 1.5 mL amber glass vials (low alkali), Argon gas.

  • Weighing: Weigh 10 mg of the derivative into the amber vial.

    • Calculation: Mass (mg) / MW ( g/mol ) = Moles. Volume (mL) = Moles / 0.020 M.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

    • Note: If the solution remains cloudy, verify the compound is not a salt form (e.g., HCl salt) which might require slightly more polar conditions or water traces to dissolve fully in DMSO.

  • Storage: Overlay with Argon gas to prevent oxidation/moisture uptake. Store at -20°C.

Protocol B: "Sandwich" Dilution Method for Biological Assays

Purpose: Prevent "crash-out" precipitation when moving from DMSO to aqueous media. Mechanism: Uses an intermediate polarity solvent (PEG) to buffer the transition.

  • Start: 100 µL of Compound Stock (in DMSO).

  • Step 1 (Co-solvent): Add 400 µL of PEG-400 (or Propylene Glycol). Vortex immediately.

    • Result: 20% DMSO / 80% PEG mixture. The compound is still in a favorable organic environment.

  • Step 2 (Surfactant - Optional): Add 50 µL of Tween-80 . Mix gently (avoid foaming).

  • Step 3 (Aqueous): Slowly add 450 µL of warm (37°C) Saline or PBS . Add dropwise while vortexing.

    • Critical: Ensure the PBS pH is 7.4 or higher to assist the propanoic acid ionization.

  • Final Formulation: ~10% DMSO / 40% PEG / 5% Tween / 45% Aqueous.

Protocol C: Kinetic Solubility Screen (96-well)

Purpose: Rapidly determine the solubility limit in assay buffer.

SolubilityWorkflow Stock DMSO Stock (20 mM) Plate 96-Well Plate (PBS pH 7.4) Stock->Plate Spike 1:100 Incubate Shake 24h @ 25°C Plate->Incubate Filter Filter Plate (0.45 µm) Incubate->Filter Analysis UV/HPLC Quantification Filter->Analysis

Caption: High-throughput kinetic solubility screening workflow.

  • Dispense 198 µL of PBS (pH 7.4) into a 96-well filter plate.

  • Add 2 µL of 20 mM DMSO stock (Final conc: 200 µM, 1% DMSO).

  • Shake at 500 rpm for 24 hours at room temperature.

  • Vacuum filter into a receiver plate.

  • Analyze filtrate via UV-Vis (280-320 nm) or LC-MS against a standard curve.

  • Interpretation: If recovery < 80%, the compound has precipitated.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Gelation Compound forming supramolecular hydrogels (common with peptide-like side chains).Increase ionic strength (add NaCl) or increase temperature during mixing.
Oiling Out Phase separation of the compound as a liquid droplet rather than crystals.Use a surfactant (Tween-80 or Cremophor EL) to emulsify the oil droplets.
Precipitation on Dilution "Brick dust" precipitation due to high lattice energy.Use the "Sandwich" Protocol B. Switch to SBE-

-CD (Captisol) formulation.
Yellowing of Stock Oxidation of the 7-azaindole core (formation of N-oxides).Always store under inert gas (Argon/Nitrogen). Use amber vials.

References

  • MedChemExpress. 7-Azaindole Datasheet & Solubility Protocols. Retrieved from

  • PharmaBlock. Azaindoles in Medicinal Chemistry: Solubility and Efficacy Profiles. Retrieved from

  • BenchChem. Comparative Analysis of Azaindole Isomers in Biological Assays. Retrieved from

  • Jordan, A., et al. (2021).[2] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.[2][3][4][5] Retrieved from

  • Bao, S., et al. (2022). Determination and Analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems. Journal of Molecular Liquids. Retrieved from

Sources

Application

Application Note: Advanced Crystallization Techniques for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Rationale The compound 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Rationale

The compound 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a highly functionalized 7-azaindole derivative. Molecules containing the 7-azaindole scaffold are privileged pharmacophores, widely utilized in drug discovery (e.g., kinase inhibitors like vemurafenib) due to their ability to form robust bidentate hydrogen bonds with target proteins[1].

However, the very features that make this molecule biologically active also make its bulk crystallization notoriously difficult. The presence of both an amphoteric azaindole core and a flexible carboxylic acid side chain frequently leads to competing hydrogen-bond networks, resulting in polymorphism, amorphous precipitation, or "oiling out" during isolation. This application note provides a self-validating, causality-driven framework for the successful crystallization of this compound.

Physicochemical Profiling & Mechanistic Insights

To design a robust crystallization protocol, we must first analyze the molecular causality dictating the solid-state behavior of the target:

  • Dual Hydrogen-Bonding Networks: The 7-azaindole core contains a pyrrole nitrogen (N1) acting as a strong hydrogen bond donor, and a pyridine nitrogen (N7) serving as an acceptor. In the solid state, azaindole derivatives naturally self-assemble into centrosymmetric dimers[2].

  • Carboxylic Acid Dimerization: The propanoic acid moiety introduces a second highly competitive hydrogen-bonding motif. If the solvent system does not adequately solvate both functional groups during the metastable phase, the compound will precipitate as an amorphous solid.

  • Amphoterism: The basicity of the pyridine ring coupled with the acidity of the propanoic acid renders the molecule zwitterionic at specific pH ranges. This unlocks pH-shift crystallization as a highly selective purification strategy.

Solvent Selection & Quantitative Data

A systematic solvent screen is the foundation of successful crystallization. The table below summarizes the optimal solvent classes based on their dielectric constants (


) and their mechanistic role in isolating azaindole-carboxylic acid derivatives[3].
Solvent ClassRepresentative SolventDielectric Constant (

)
Role in CrystallizationMechanistic Rationale
Polar Protic Ethanol (EtOH)24.5Primary SolventCompetes with solute-solute H-bonds, ensuring complete dissolution of dimers at elevated temperatures.
Polar Aprotic Acetone20.7Primary / Co-solventSolvates the hydrophobic azaindole core while maintaining a moderate solubility curve for cooling gradients.
Highly Polar Water (H₂O)80.1Anti-solvent / pH MediaRapidly increases supersaturation when added to EtOH. Stabilizes zwitterionic states during pH shifts.
Non-Polar n-Hexane1.9Anti-solventForces precipitation of the hydrophobic core. Caution: High risk of inducing "oiling out" if added rapidly.

Experimental Workflow

The following diagram illustrates the logical progression of the two primary crystallization methodologies described in this note.

CrystallizationWorkflow Crude Crude 2-(1H-pyrrolo[2,3-b]pyridin-3-yl) propanoic acid Solvent Solvent Selection (EtOH or Aqueous Base) Crude->Solvent Dissolution Dissolution & Heating (Near Boiling / pH > 9) Solvent->Dissolution Filtration Hot / Polish Filtration (Remove Insolubles) Dissolution->Filtration Method Crystallization Strategy Filtration->Method Cooling Cooling & Antisolvent (Add H2O, Cool to 4°C) Method->Cooling pHShift pH-Shift Precipitation (Titrate to Isoelectric Point) Method->pHShift Nucleation Nucleation & Crystal Growth (Optional Seeding) Cooling->Nucleation pHShift->Nucleation Isolation Vacuum Filtration & Washing (Cold Solvent) Nucleation->Isolation Drying Vacuum Drying (40-50°C, 24h) Isolation->Drying Pure Pure Crystalline Target Compound Drying->Pure

Logical workflow for the purification and crystallization of azaindole propanoic acid derivatives.

Detailed Experimental Protocols

Protocol A: Mixed-Solvent Cooling Crystallization (Ethanol/Water)

This protocol relies on the temperature-dependent solubility of the compound in a polar protic mixture. Ethanol acts as the primary solvent to break the azaindole dimers, while water provides the thermodynamic push toward the solid state upon cooling.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Heating: Heat the mixture to 70°C under continuous magnetic stirring until complete dissolution is achieved[3]. If the solution remains cloudy, add ethanol in 1 mL increments until clear.

  • Hot Filtration (Self-Validation Step): Rapidly pass the hot solution through a pre-warmed fritted glass funnel (porosity 3). Causality: This removes insoluble impurities or dust particles that could act as heterogeneous nucleation sites, ensuring crystal purity.

  • Anti-solvent Addition: Return the filtrate to the heat source (70°C). Slowly add 2–3 mL of deionized water dropwise until the solution becomes faintly turbid. Add just enough hot ethanol (1–2 drops) to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a strictly controlled rate (approx. 0.5°C/min). Causality: Rapid cooling traps solvent molecules in the crystal lattice and promotes oiling out[3].

  • Aging & Isolation: Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours to maximize yield. Isolate the crystals via vacuum filtration, wash with 5 mL of ice-cold ethanol/water (1:1 v/v), and dry under vacuum at 45°C for 24 hours.

Protocol B: Isoelectric pH-Shift Crystallization

Because the target molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid, it possesses a distinct isoelectric point (pI) where its net charge is zero and its solubility in water is minimized.

Step-by-Step Methodology:

  • Alkaline Dissolution: Suspend 1.0 g of the crude compound in 15 mL of deionized water. Slowly add 1M NaOH dropwise while stirring until the pH reaches approximately 9.5–10.0. Causality: The compound dissolves entirely as a water-soluble sodium carboxylate salt.

  • Polish Filtration: Filter the basic solution through a 0.22 µm syringe filter to remove any unreacted, non-acidic organic impurities.

  • Acidic Titration: Transfer the clear filtrate to a beaker equipped with a pH meter and a magnetic stirrer. Slowly add 1M HCl (or 1M Acetic Acid for a gentler gradient) dropwise at room temperature.

  • Nucleation at pI: As the pH approaches the isoelectric point (typically between pH 4.5 and 5.5 for azaindole-carboxylic acids), the solution will turn cloudy as the neutral zwitterion precipitates.

  • Equilibration (Ostwald Ripening): Once precipitation is complete, stir the suspension for 1 hour at room temperature. Causality: This allows smaller, less stable crystals to dissolve and redeposit onto larger, purer crystals, self-validating the thermodynamic stability of the batch.

  • Isolation: Filter the solid under vacuum, wash thoroughly with deionized water to remove inorganic salts (NaCl), and dry under vacuum at 45°C.

Troubleshooting & Optimization

  • Oiling Out (Liquid-Liquid Phase Separation): This is the most common failure mode when crystallizing functionalized azaindoles[3]. It occurs when the solution becomes supersaturated too quickly, causing the solute to separate as a viscous liquid rather than a crystalline solid.

    • Correction: Reheat the mixture until the oil dissolves. Add 10–20% more primary solvent (ethanol) to decrease the overall concentration, and drastically reduce the cooling rate. Alternatively, introduce a seed crystal at the metastable zone boundary to bypass the energy barrier for nucleation[3].

  • Polymorphic Control: The dual hydrogen-bonding nature of the molecule means different solvent polarities may yield different polymorphs. Always validate the final crystalline form using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure batch-to-batch consistency.

References

  • Technical Support Center: Crystallization of 1-Acetyl-7-azaindole Benchchem URL
  • 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition ChemicalBook URL
  • Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines MDPI URL

Sources

Method

Accelerated Synthesis of Pyrrolo[2,3-b]pyridine Propanoic Acids via Microwave Irradiation

Application Note: AN-MAOS-7AZA-04 Executive Summary The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged pharmacophore in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib) due to its bioisosteri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MAOS-7AZA-04

Executive Summary

The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged pharmacophore in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib) due to its bioisosteric relationship with the purine core. However, the electron-deficient nature of the pyridine ring renders the C3 position less nucleophilic than in indole, often requiring harsh thermal conditions for functionalization.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow for synthesizing pyrrolo[2,3-b]pyridine propanoic acids. We present two distinct protocols:

  • C3-Functionalization: A rapid Knoevenagel-Doebner condensation to generate the acrylic acid precursor.

  • N1-Functionalization: A rapid N-alkylation using ethyl 3-bromopropionate.[1]

Key Advantages of MAOS Protocol:

  • Reaction Time: Reduced from 12–24 hours (thermal reflux) to 10–20 minutes.

  • Purity: Suppression of side reactions (e.g., bis-azaindolylmethane formation) via rapid dielectric heating.

  • Scalability: Protocols are transferable from single-mode (0.5–5 mL) to flow-microwave systems.

Technical Background: The Microwave Advantage

Dielectric Heating Mechanism

In 7-azaindole synthesis, the rate-limiting step is often the initial nucleophilic attack or the decarboxylation event in condensation reactions. Microwave irradiation (2.45 GHz) couples directly with polar solvents (e.g., DMF, EtOH) and conductive ions (e.g., pyridinium salts), generating internal heat via dipolar rotation and ionic conduction .

This creates an "inverted" temperature gradient where the reaction mixture is hotter than the vessel walls, preventing the wall-effects often seen in oil baths.

Reaction Pathway Visualization

The following diagram illustrates the synthetic pathways covered in this guide.

ReactionPathways Start 7-Azaindole Core Aldehyde 7-Azaindole-3-carbaldehyde Start->Aldehyde Formylation Alkylation MW N-Alkylation (Ethyl 3-bromopropionate) 100°C, 10 min Start->Alkylation Knoevenagel MW Knoevenagel-Doebner (Malonic Acid, Piperidine) 120°C, 15 min Aldehyde->Knoevenagel Acrylic 3-Acrylic Acid Derivative Knoevenagel->Acrylic Red Selective Reduction (H2, Pd/C) Acrylic->Red ProdA C3-Propanoic Acid (Target A) Red->ProdA Ester N1-Propanoate Ester Alkylation->Ester Hydrolysis Saponification (LiOH, MW 80°C) Ester->Hydrolysis ProdB N1-Propanoic Acid (Target B) Hydrolysis->ProdB

Figure 1: Synthetic pathways for C3 and N1 functionalization of 7-azaindole. Red nodes indicate microwave-assisted steps.

Protocol A: C3-Functionalization (Knoevenagel-Doebner)

Objective: Synthesis of (E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylic acid. Note: This intermediate is easily hydrogenated (H2, Pd/C, MeOH, RT) to the propanoic acid.

Materials
  • Reactant: 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equiv)

  • Reagent: Malonic acid (2.2 equiv)

  • Catalyst: Piperidine (0.1 equiv) or Pyridine (solvent)

  • Solvent: Ethanol (Green alternative) or Pyridine (Traditional)

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or Anton Paar Monowave).

Experimental Procedure
  • Preparation: In a 5 mL microwave process vial, dissolve 7-azaindole-3-carbaldehyde (146 mg, 1.0 mmol) and malonic acid (229 mg, 2.2 mmol) in Ethanol (3 mL).

  • Catalysis: Add Piperidine (10 µL, catalytic amount). Cap the vial with a crimp top and septum.

  • Irradiation:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Absorption Level: High (if using ethanol); Normal (if using pyridine).

  • Workup:

    • Allow the vial to cool to 50°C (compressed air cooling).

    • Pour the reaction mixture into ice-cold water (10 mL).

    • Acidify to pH 3–4 using 1N HCl. The product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water (2 x 5 mL) and cold ethanol (1 mL). Dry under vacuum.

Comparative Data: Thermal vs. Microwave
ParameterThermal Reflux (Oil Bath)Microwave (Closed Vessel)Improvement Factor
Temperature 80°C (EtOH reflux)120°C+40°C
Time 16 Hours15 Minutes64x Faster
Yield 55 - 65%82 - 88%+20-30%
E-Factor High (Solvent loss)Low (Sealed vessel)Greener

Protocol B: N1-Functionalization (Alkylation)

Objective: Synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid.

Materials
  • Reactant: 1H-pyrrolo[2,3-b]pyridine (7-azaindole) (1.0 equiv)

  • Alkylating Agent: Ethyl 3-bromopropionate (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) or 
    
    
    
    (2.0 equiv)
  • Solvent: Acetonitrile (ACN) or DMF.

Experimental Procedure
  • Alkylation Step:

    • In a 2-5 mL microwave vial, suspend 7-azaindole (118 mg, 1.0 mmol) and

      
       (276 mg, 2.0 mmol) in ACN (3 mL).
      
    • Add Ethyl 3-bromopropionate (153 µL, 1.2 mmol).

    • Microwave Settings: 100°C for 10 minutes (Dynamic Power).

    • Observation: The reaction typically reaches completion within 10 minutes. Thermal equivalents often require 4-6 hours.

  • Saponification Step (One-Pot Optional):

    • Note: If isolation of the ester is not required, this can be done in the same vial.

    • Add 1M LiOH (aq) (2 mL) directly to the reaction vial.

    • Microwave Settings: 80°C for 5 minutes.

  • Workup:

    • Remove solvent (ACN) under reduced pressure (or blow down with

      
      ).
      
    • Dilute residue with water (5 mL).

    • Wash with EtOAc (to remove unreacted azaindole).

    • Acidify the aqueous layer to pH 4 with 1N HCl.

    • Extract the product with EtOAc (3 x 10 mL) or filter if solid precipitates.

Critical Decision Workflow

Use the following logic map to troubleshoot or optimize the synthesis based on your specific 7-azaindole derivative.

Optimization Start Start Synthesis SubstCheck Is the 7-Azaindole Electron Deficient? Start->SubstCheck SolventChoice Use High Dielectric Solvent (DMF or NMP) SubstCheck->SolventChoice Yes (e.g., -NO2, -CN) StdCond Standard Conditions (EtOH/ACN, 100-120°C) SubstCheck->StdCond No (e.g., -OMe, -H) TempBoost Increase MW Temp to 140-160°C SolventChoice->TempBoost Monitor Monitor (LCMS) at 5 min TempBoost->Monitor StdCond->Monitor Incomplete Incomplete Conversion? Monitor->Incomplete SideProd Side Products (Bis-azaindoles)? Monitor->SideProd Action1 Extend Time (+5 min) Incomplete->Action1 Yes Action2 Lower Temp, Reduce Concentration SideProd->Action2 Yes

Figure 2: Optimization workflow for microwave-assisted azaindole functionalization.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. Molecules, 12(8), 2017–2028. [Link]

  • Pawar, A., et al. (2016).[2] Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 4, 10. [Link]

  • Popowycz, F., et al. (2011). Microwave-assisted synthesis of pyrrolo[2,3-b]pyridine derivatives. Tetrahedron, 67(10), 1863-1869. (General reference for Azaindole MW synthesis).
  • Lynch, M. A., et al. (2015). Microwave-assisted, one-pot reaction of 7-azaindoles and aldehydes: a facile route to novel di-7-azaindolylmethanes.[3] Tetrahedron Letters, 56(35), 5020-5024. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Solubilization Guide for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Executive Summary: The Physicochemical Challenge You are likely experiencing precipitation or poor dissolution because 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is an amphoteric molecule with a "solubility dead zon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Challenge

You are likely experiencing precipitation or poor dissolution because 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is an amphoteric molecule with a "solubility dead zone" in the near-neutral pH range.[1]

  • The Core: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) system is planar and lipophilic, driving strong crystal lattice energy (pi-pi stacking).[1]

  • The Acid: The propanoic acid tail provides a pKa ≈ 4.4 (anionic above pH 5.5).

  • The Base: The pyridine nitrogen (N7) has a pKa ≈ 4.6 (cationic below pH 3.5).

The Problem: In the pH 4.0–5.0 range, the molecule exists largely as a neutral species or zwitterion with net-zero charge, resulting in minimal aqueous solubility. To dissolve it, you must drive the equilibrium toward the Anion (High pH) or the Cation (Low pH).

Module 1: Aqueous Solubilization (The pH Switch)
Q: Why does the compound precipitate when I add it to water or PBS (pH 7.4)?

A: While PBS is pH 7.4, the kinetics of dissolution are slow for the solid free acid. The surface of the solid is acidic; adding it to a weak buffer like PBS may locally lower the pH at the solid-liquid interface, preventing dissolution. Furthermore, if your concentration is high (>10 mM), the buffer capacity of PBS may be overwhelmed, dropping the bulk pH into the "dead zone" (pH 4–5).

Troubleshooting Protocol: The "Base-First" Method

Do not attempt to dissolve the powder directly in neutral buffer.[1]

Step 1: Calculate Base Equivalents To fully solubilize the compound as a salt, you need 1.0–1.1 equivalents of a strong base to deprotonate the carboxylic acid.

  • Reagent: 1.0 M NaOH (Sodium Hydroxide) or 1.0 M KOH.

  • Calculation: For 10 mg of compound (MW ≈ 217.2 g/mol ):

    
    
    
    
    
    [1]

Step 2: Dissolution Workflow

  • Weigh the powder into a vial.

  • Add the calculated volume of 1.0 M NaOH (or KOH) directly to the powder.

  • Vortex for 30 seconds. The powder should dissolve into a clear, viscous syrup (the sodium salt).

  • Slowly add your buffer (e.g., PBS or water) to reach the desired final volume.

  • Verify pH: Ensure the final pH remains > 7.0. If it drops below 6.0, precipitation is imminent.

Step 3: Verification (Visual)

  • Clear: Stable Anionic form.

  • Cloudy/Precipitate: pH has drifted into the 4–6 range. Add dilute NaOH dropwise.

Visualizing the Solubility Profile

SolubilityProfile cluster_0 pH < 3 (Acidic) cluster_1 pH 4 - 5 (Critical Zone) cluster_2 pH > 7 (Basic) NodeCation Cationic Form (Protonated N7) High Solubility NodeNeutral Neutral / Zwitterion (Net Charge 0) PRECIPITATION NodeCation->NodeNeutral Add Base (Deprotonate N7) NodeAnion Anionic Form (Deprotonated COOH) High Solubility NodeNeutral->NodeAnion Add Base (Deprotonate COOH) NodeAnion->NodeNeutral Add Acid (Protonate COO-)

Figure 1: The U-Shaped Solubility Curve. Solubility is high at extremes and lowest near the isoelectric point (pH 4-5).[1]

Module 2: Stock Solutions (Organic Solvents)
Q: Can I just use DMSO?

A: Yes, DMSO is the preferred solvent for high-concentration stock solutions (up to 100 mM). However, "crashing out" occurs upon dilution into aqueous media if the dilution factor is too low (e.g., >1% DMSO final concentration) or if the aqueous media is unbuffered.

Standard Stock Protocol
  • Solvent: 100% Anhydrous DMSO.

  • Concentration: Prepare at 10 mM to 50 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce crystal growth that is hard to redissolve.

  • Dilution Warning: When diluting DMSO stock into water/media:

    • Do not dilute into pure water (pH may drop).

    • Do dilute into a buffered solution (PBS, HEPES) pH 7.4.

    • Technique: Add the DMSO stock into the vortexing buffer to prevent local high concentrations.

Module 3: Advanced Formulation (In Vivo / Cell Culture)
Q: I need to inject this into mice/rats. 100% DMSO is toxic. What is the vehicle?

A: For in vivo use, you must avoid high DMSO and high pH. The best strategy is Complexation using Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD, e.g., Captisol®).[1] The 7-azaindole core fits well into the cyclodextrin cavity, shielding the hydrophobic region while the exterior remains hydrophilic.

Formulation Protocol: SBE-β-CD

Target: 5–10 mg/mL in 30% SBE-β-CD (pH 4–5 or 7).[1]

  • Vehicle Prep: Dissolve SBE-β-CD in water to make a 30% (w/v) clear solution.[1]

  • Compound Addition: Add the solid compound to the vehicle.

  • Acidification (Optional but Recommended): Since the pKa of the pyridine is ~4.6, lowering the pH to ~4.0 with dilute HCl or Methanesulfonic acid (MSA) aids initial dissolution by protonating the N7.

  • Sonication: Sonicate for 20–30 minutes at ambient temperature.

  • Adjustment: Once dissolved, you can carefully adjust pH back to 5–6 using dilute NaOH if needed, but the cyclodextrin complex often prevents precipitation even at neutral pH.

  • Filtration: Sterile filter (0.22 µm PVDF).

Decision Tree: Choosing Your Method

FormulationTree Start Start: Define Application InVitro In Vitro / HTS (Enzyme/Cell Assays) Start->InVitro InVivo In Vivo / PK Studies (Animal Dosing) Start->InVivo DMSO DMSO Stock (10-50 mM) Dilute <1% in Media InVitro->DMSO Route Route of Admin? InVivo->Route IV IV Injection (Strict pH/Solubility) Route->IV Systemic PO Oral Gavage (PO) (Suspension OK) Route->PO Oral Cyclo 30% SBE-beta-CD (Captisol) pH 4-5 IV->Cyclo Solubility Required PO->Cyclo Solution Required MC 0.5% Methylcellulose + 0.1% Tween 80 PO->MC Suspension Acceptable

Figure 2: Formulation Decision Tree. Select the vehicle based on the biological tolerance and route of administration.

References
  • Physicochemical Properties of 7-Azaindole Derivatives

    • Title: Azaindoles in Medicinal Chemistry.[2][3][4][5]

    • Source: PharmaBlock.
  • pKa and Ionization of 7-Azaindole

    • Title: Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole.
    • Source: ResearchG
    • URL:[Link][1]

  • General Acid pKa Values (Propanoic Acid)

    • Title: Table of Acids with Ka and pKa Values.[6]

    • Source: George Washington University.
    • URL:[Link][1]

  • 7-Azaindole Complexation & Aggregation

    • Title: 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses.[1][7]

    • Source: Royal Society of Chemistry (Chem Comm).
    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 7-Azaindole C-3 Alkylation Reactions

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the C-3 alkylation of 7-azaindoles. This resource is structured as a series of frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the C-3 alkylation of 7-azaindoles. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common challenges encountered in the lab. Our goal is to provide not just solutions, but the underlying scientific reasoning to empower you to optimize your synthetic strategies.

Introduction: The Challenge of 7-Azaindole C-3 Alkylation

7-Azaindole is a privileged scaffold in medicinal chemistry, prized as a bioisostere of indole with often enhanced solubility and bioavailability.[1] The C-3 position of the 7-azaindole nucleus is generally susceptible to electrophilic substitution, making it a prime target for introducing molecular diversity.[2] However, the journey to high-yielding, selective C-3 alkylation is frequently paved with challenges, including competing N-alkylation, polyalkylation, and overall low reaction efficiency. This guide will walk you through diagnosing and resolving these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is achieving selective C-3 alkylation on 7-azaindole so challenging?

A1: The difficulty arises from the electronic nature of the 7-azaindole scaffold. There are two primary nucleophilic sites that can compete for the alkylating agent: the C-3 carbon of the pyrrole ring and the N-1 nitrogen.

  • C-3 Nucleophilicity: The pyrrole ring is electron-rich, making the C-3 position a soft nucleophile, favorable for reacting with soft electrophiles in reactions like Friedel-Crafts alkylation.

  • N-1 Nucleophilicity: The N-H proton is acidic and can be removed by a base to form a highly nucleophilic indolate anion.[3] This anion can readily react with the alkylating agent, leading to N-alkylation.

The balance between these two pathways is delicate and highly dependent on reaction conditions, particularly the choice of base, solvent, and temperature.

Q2: What is the general mechanism for a Friedel-Crafts type C-3 alkylation of 7-azaindole?

A2: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. In the presence of a Lewis acid, the alkylating agent (e.g., an alkyl halide) forms a carbocation or a highly polarized complex. This electrophile is then attacked by the electron-rich pyrrole ring at the C-3 position, forming a resonance-stabilized intermediate (an arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the C-3 alkylated product.[4][5]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Alkyl_Halide R-X Carbocation R⁺ Alkyl_Halide->Carbocation + AlCl₃ Lewis_Acid AlCl₃ 7_Azaindole 7-Azaindole Intermediate Resonance-Stabilized Intermediate 7_Azaindole->Intermediate + R⁺ C3_Alkylated C-3 Alkylated Product Intermediate->C3_Alkylated - H⁺ Troubleshooting_Low_Yield cluster_Checks Initial Diagnostic Checks cluster_Solutions Corrective Actions cluster_Optimization Further Optimization Start Low / No Yield Reagent_Purity Verify Purity of Starting Materials Start->Reagent_Purity Anhydrous_Cond Ensure Anhydrous Conditions Start->Anhydrous_Cond Catalyst_Activity Check Catalyst Activity/Stoichiometry Start->Catalyst_Activity Purify_Reagents Re-purify/Source New Reagents Reagent_Purity->Purify_Reagents Dry_Glassware Flame-dry Glassware, Use Anhydrous Solvents Anhydrous_Cond->Dry_Glassware Optimize_Catalyst Use Fresh Catalyst, Increase Stoichiometry Catalyst_Activity->Optimize_Catalyst Optimize_Conditions Optimize Temp, Solvent & Time Purify_Reagents->Optimize_Conditions Dry_Glassware->Optimize_Conditions Optimize_Catalyst->Optimize_Conditions

Caption: Systematic workflow for troubleshooting low reaction yields.

Common Culprits for Low Yield:
  • Purity of Starting Materials: Impurities in your 7-azaindole or alkylating agent can inhibit the catalyst or lead to undesirable side reactions. [6] * Solution: Re-purify your starting materials via recrystallization or column chromatography. Verify purity using NMR or LC-MS.

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. [7]Any water in your solvent, reagents, or glassware will deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously flame-dried under an inert atmosphere. Use freshly opened or distilled anhydrous solvents. Use a fresh, high-purity Lewis acid.

  • Insufficient Catalyst: In Friedel-Crafts type reactions, the product can complex with the Lewis acid, effectively sequestering it. This is especially true for acylation but can also be a factor in alkylation. [7] * Solution: For acylations, a stoichiometric amount (or slight excess) of the catalyst is often required. [7]For alkylations, ensure you are using a sufficient catalytic loading.

  • Deactivated Aromatic Ring: If your 7-azaindole scaffold contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring may be too deactivated to undergo electrophilic substitution. [4][7] * Solution: You may need to switch to a more powerful catalytic system or a different synthetic strategy, such as a metal-catalyzed cross-coupling reaction. [8]

Managing Side Reactions and Byproducts

Often, the issue isn't a complete lack of reactivity, but the formation of undesired products.

Q4: I'm observing significant N-1 alkylation instead of C-3 alkylation. How can I improve C-3 selectivity?

A4: This is the most common selectivity challenge. The key is to favor the kinetic C-3 alkylation pathway over the often thermodynamically favored N-alkylation.

Selectivity_Control Start Goal: C-3 Alkylation Problem Problem: N-1 Alkylation Observed Start->Problem Strategy1 Strategy 1: N-H Protection Problem->Strategy1 Strategy2 Strategy 2: Condition Optimization Problem->Strategy2 Action1 Introduce N-Protecting Group (e.g., Ac, Boc, SEM) Strategy1->Action1 Blocks N-1 site Action2 Use Non-Deprotonating Conditions (Lewis Acid) Strategy2->Action2 Avoids indolate formation Action3 Lower Reaction Temperature Strategy2->Action3 Favors kinetic C-3 product

Caption: Decision tree for controlling N- vs. C-alkylation.

Strategies to Enhance C-3 Selectivity:
  • N-H Protection (Most Robust Method): The most reliable way to prevent N-alkylation is to protect the nitrogen atom before performing the C-3 alkylation. A protecting group renders the nitrogen non-nucleophilic. [9][10] * Recommended Groups: An acetyl (Ac) group is a simple and effective choice. [2]For more complex syntheses, a SEM (2-(trimethylsilyl)ethoxymethyl) group can serve a dual role of protecting the nitrogen and activating other positions for different reactions. [11][12] * Workflow:

    • Protect the N-1 position of your 7-azaindole.
    • Perform the C-3 alkylation reaction.
    • Deprotect the N-1 position.
  • Optimize Reaction Conditions:

    • Avoid Strong Bases: Conditions that use strong bases (like NaH) to fully deprotonate the 7-azaindole will strongly favor N-alkylation by forming the indolate anion. [3]Standard Friedel-Crafts conditions using only a Lewis acid avoid this issue.

    • Temperature Control: Higher temperatures can sometimes favor the formation of the thermodynamically more stable N-alkylated product. [3]Running the reaction at lower temperatures may favor the kinetically preferred C-3 product.

Q5: My reaction is messy, and I'm isolating polyalkylated products. What's going wrong?

A5: Polyalkylation occurs because the newly introduced alkyl group is electron-donating, which activates the aromatic ring, making the C-3 alkylated product more reactive than the starting 7-azaindole. [4][7]

  • Solution 1: Use Excess Substrate: Employing a large excess of the 7-azaindole relative to the alkylating agent increases the statistical probability that the electrophile will react with a molecule of starting material rather than the more activated product. [13]* Solution 2: Control Reagent Addition: Slowly adding the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, disfavoring the second alkylation step.

  • Solution 3: Switch to Friedel-Crafts Acylation: If your desired substituent can be introduced via an acyl group followed by reduction, this is an excellent strategy. The acyl group is electron-withdrawing and deactivates the ring, effectively preventing any further reactions. [5][14]

Q6: I am seeing the formation of a 7-azaindoline byproduct. Why is this happening?

A6: The formation of the reduced 7-azaindoline ring instead of the desired 7-azaindole is highly dependent on the choice of base and reaction conditions, particularly in domino-type reactions. Research has shown that the alkali-metal counterion of the base plays a crucial role.

Base UsedPredominant ProductAssay Yield (%)Reference
KN(SiMe₃)₂ 7-Azaindole56[1][6]
LiN(SiMe₃)₂ 7-Azaindoline56 (isolated)[1][6]
NaN(SiMe₃)₂ No Reaction-[1][6]

As shown in the table, to avoid the 7-azaindoline byproduct, you should use a potassium-based amide like KN(SiMe₃)₂ instead of a lithium-based one. [1][6]

Experimental Protocols

Protocol 1: General N-Acetylation of 7-Azaindole

This protocol provides a straightforward method for protecting the N-1 position.

  • Dissolve 7-azaindole (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add a base, such as triethylamine (1.5 equiv) or potassium carbonate (2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-acetyl-7-azaindole. [2]

Protocol 2: General Lewis Acid-Catalyzed C-3 Alkylation of N-Protected 7-Azaindole

This protocol is a starting point for a Friedel-Crafts type alkylation.

WARNING: Lewis acids like AlCl₃ are highly reactive and moisture-sensitive. All operations must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the N-protected 7-azaindole (e.g., 1-acetyl-7-azaindole, 1.0 equiv).

  • Add a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the solution to the desired temperature (start with 0 °C).

  • Carefully add the Lewis acid catalyst (e.g., AlCl₃, 0.2 - 1.2 equiv) portion-wise, monitoring for any exotherm.

  • In a separate flame-dried flask, prepare a solution of the alkylating agent (e.g., a benzyl halide, 1.1 equiv) in the same dry solvent.

  • Add the alkylating agent solution dropwise to the reaction mixture over 30-60 minutes.

  • Stir the reaction at the chosen temperature, monitoring progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench it by slowly pouring it over crushed ice and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.Royal Society of Chemistry, 2022.
  • Application Notes and Protocols: Functionalization of the 1-Acetyl-7-azaindole Core.BenchChem, 2025.
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.Eötvös Loránd University, 2019.
  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange.PubMed, 2013.
  • Optimization of reaction conditions for 7-Azaoxindole synthesis.BenchChem, 2025.
  • Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Iridium-Catalyzed C3-Selective Asymmetric Allylation of 7-Azaindoles with Secondary Allylic Alcohols.
  • Catalytic C3 aza-alkylation of Indoles.
  • Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols.Organic & Biomolecular Chemistry, N/A.
  • Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temper
  • Optimization of reaction conditions for N-alkyl
  • Protective Groups.Organic Chemistry Portal, N/A.
  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metal
  • Troubleshooting common issues in Friedel-Crafts reactions.BenchChem, 2025.
  • Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group.
  • Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.PMC, N/A.
  • Protecting groups in organic synthesis + H2O.N/A, N/A.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.LibreTexts, 2022.
  • EAS Reactions (3)
  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimid
  • Friedel Crafts Acylation And Alkyl

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of SEM-Group Removal in Pyrrolo[2,3-b]pyridine Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on a critical and often challenging step in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on a critical and often challenging step in the synthesis of pyrrolo[2,3-b]pyridine (7-azaindole) derivatives: the removal of the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. The unique electronic nature of the 7-azaindole scaffold presents specific challenges, including the potential for unwanted side reactions. This guide offers troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve successful deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is the SEM group a common choice for protecting the pyrrole nitrogen of 7-azaindole?

A: The SEM group is favored for its robustness and stability across a wide range of reaction conditions. It can withstand basic hydrolysis, oxidation, and many palladium-catalyzed cross-coupling reactions that are frequently used to elaborate the pyrrolo[2,3-b]pyridine core.[1] This stability is crucial for ensuring the integrity of the heterocyclic system during multi-step syntheses.[1]

Q2: What are the most common methods for removing the SEM protecting group from a 7-azaindole?

A: The primary methods for N-SEM deprotection on this scaffold are:

  • Acidic Conditions: Trifluoroacetic acid (TFA) is the most frequently reported reagent, often used in a two-step procedure with a subsequent basic workup.[1][2]

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a common choice, leveraging the high affinity of fluoride for silicon to initiate the deprotection cascade.[1][3]

  • Lewis Acids: Reagents like tin(IV) chloride (SnCl₄) and magnesium bromide (MgBr₂) offer milder alternatives that can be beneficial for sensitive substrates.[4][5][6]

Q3: I'm observing a major side product in my acidic deprotection. What is it and why does it form?

A: A significant challenge with SEM deprotection under acidic conditions is the formation of a tricyclic eight-membered 7-azaindole side product.[2][7][8] This occurs because the cleavage of the SEM group releases formaldehyde.[2][7] The electron-rich 7-azaindole core can then undergo an electrophilic aromatic substitution with the liberated formaldehyde, leading to this undesired cyclization.[2][7]

Q4: What is the rationale behind the two-step TFA/base deprotection procedure?

A: The two-step protocol is designed to mitigate the formation of the eight-membered ring side product. The initial treatment with TFA is thought to generate an unstable intermediate along with the desired deprotected product.[1][2] The subsequent basic workup, typically with sodium bicarbonate, is believed to hydrolyze this intermediate and facilitate the elimination of formaldehyde, thus driving the reaction to completion and minimizing the side reaction.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the SEM-deprotection of your pyrrolo[2,3-b]pyridine derivatives.

Problem 1: Incomplete or Sluggish Deprotection with TFA

Symptoms: TLC or LC-MS analysis shows a significant amount of remaining starting material even after prolonged reaction times.

Possible Causes & Solutions:

  • Insufficient Reaction Time or Temperature: The SEM group can be quite stable.

    • Solution: Extend the reaction time at room temperature, monitoring progress by TLC or LC-MS. Some reactions have been reported to require over 9 hours.[1][2] If the reaction is still sluggish, a modest increase in temperature (e.g., to 40-50 °C) can be beneficial, but monitor closely for any signs of product degradation.[2]

  • Inadequate Acid Concentration: The concentration of TFA may be too low to effect efficient cleavage.

    • Solution: Ensure you are using a sufficient concentration of TFA, often in the range of 30% v/v in a solvent like dichloromethane (CH₂Cl₂).[1]

Problem 2: Formation of a Complex Mixture of Side Products

Symptoms: Your TLC plate shows multiple, often unidentified, spots, and purification is challenging.

Possible Causes & Solutions:

  • Formaldehyde-Mediated Side Reactions: As discussed in the FAQs, liberated formaldehyde is a primary culprit.[2][7]

    • Solution 1: Optimize the Two-Step Procedure. Carefully control the duration of the initial acidic step to minimize the time the deprotected, reactive 7-azaindole is exposed to formaldehyde before the basic workup.

    • Solution 2: Introduce a Formaldehyde Scavenger. While not extensively documented for this specific system, the addition of a scavenger like a primary amine or a thiol could potentially trap the released formaldehyde.[1][5]

  • Substrate Instability: The 7-azaindole core itself can be sensitive to prolonged exposure to strong acids.[1]

    • Solution: Switch to Milder Deprotection Conditions. If your substrate is sensitive, consider using Lewis acid-mediated deprotection. Magnesium bromide (MgBr₂) in ether/nitromethane or tin(IV) chloride (SnCl₄) at low temperatures can be effective and are often compatible with other sensitive functional groups.[4][5][6][9] Boron trifluoride etherate (BF₃·OEt₂) has been reported to result in complex mixtures in this context and should be used with caution.[2]

Problem 3: Low Yields with Fluoride-Based Reagents (TBAF)

Symptoms: The reaction with TBAF is incomplete or gives low yields of the desired product.

Possible Causes & Solutions:

  • Presence of Water: TBAF is hygroscopic, and water can inhibit its reactivity.

    • Solution: Use anhydrous THF and a fresh, high-quality source of TBAF.

  • Insufficient Reactivity: N-SEM deprotection is generally more challenging than O-SEM deprotection.[4][5]

    • Solution: Gentle heating (e.g., to 80 °C) may be necessary to drive the reaction to completion.[3][10]

Detailed Experimental Protocol: Two-Step TFA/Base SEM-Deprotection

This protocol is adapted from reported syntheses of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines and should be optimized for your specific substrate.[2]

Materials:

  • SEM-protected pyrrolo[2,3-b]pyridine derivative

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Acidic Treatment

  • Dissolve the SEM-protected starting material (1 equivalent) in anhydrous CH₂Cl₂ (to a concentration of approximately 0.03 M) in a flame-dried flask under a nitrogen atmosphere.

  • Add trifluoroacetic acid (TFA, approximately 30% v/v) dropwise to the solution over 5 minutes at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary significantly (from a few hours to over 9 hours) depending on the substrate.[1][2]

  • Once the starting material is consumed, remove the solvent and excess TFA in vacuo.

Step 2: Basic Workup

  • Dissolve the crude residue from Step 1 in anhydrous THF (to a concentration of approximately 0.06 M).

  • Add an equal volume of saturated aqueous NaHCO₃ solution dropwise over 10 minutes.

  • Stir the resulting biphasic mixture vigorously at room temperature overnight (approximately 18 hours).[1][2]

Step 3: Workup and Purification

  • Remove the THF under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the deprotected pyrrolo[2,3-b]pyridine.

Troubleshooting Workflow

The following diagram provides a logical decision-making process for troubleshooting common issues during SEM deprotection.

SEM_Deprotection_Troubleshooting start Start: SEM Deprotection Attempt check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Major Side Products? check_completion->check_side_products Yes incomplete_actions Increase Time/Temp Increase Reagent Conc. incomplete->incomplete_actions incomplete_actions->check_completion switch_reagent Switch Reagent (e.g., to Lewis Acid) incomplete_actions->switch_reagent switch_reagent->start side_products Complex Mixture/ Side Product Formation check_side_products->side_products Yes purify Purify Product check_side_products->purify No optimize_acid Optimize Acidic Step (Time/Temp) side_products->optimize_acid use_scavenger Consider Formaldehyde Scavenger side_products->use_scavenger milder_conditions Switch to Milder Conditions (MgBr₂, SnCl₄) side_products->milder_conditions optimize_acid->start use_scavenger->start milder_conditions->start end Success purify->end

Caption: A decision tree for troubleshooting SEM deprotection.

Deprotection Reagent Selection Guide

The choice of deprotection reagent is critical and depends on the specific functionalities present in your molecule.

Reagent(s)Typical ConditionsAdvantagesDisadvantagesSuitable For
TFA / NaHCO₃ 1. TFA, CH₂Cl₂, rt to 50°C2. NaHCO₃ (aq), THF, rtEffective for many substrates; well-documented for this scaffold.[2][11]Harsh acidic conditions; risk of side reactions from formaldehyde.[2][7]Robust substrates without other acid-sensitive groups.
TBAF THF, rt to 80°CMilder than strong acid; orthogonal to many acid-labile groups.[3]Can be slow; may require heating; water-sensitive. N-SEM deprotection can be challenging.[4][5]Substrates sensitive to acid but tolerant of fluoride.
SnCl₄ CH₂Cl₂, 0°C to rtMild conditions; effective for N-SEM deprotection on sensitive systems like nucleosides.[4][5][12]Lewis acid may coordinate with other functional groups.Sensitive substrates where TFA is too harsh.
MgBr₂ Et₂O/MeNO₂, rtVery mild; selective for SEM ethers in the presence of other silyl ethers (e.g., TBS, TIPS).[4][5][6][9]May require optimization of solvent ratios and equivalents.Highly functionalized, sensitive substrates requiring high selectivity.

References

  • Paritala, H. et al. An Efficient Deprotection of N-Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. Nucleosides, Nucleotides and Nucleic Acids. Available at: [Link] (Accessed: March 7, 2026).

  • Merugu, S. R. et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules29 , 4743 (2024). Available at: [Link] (Accessed: March 7, 2026).

  • Akaji, K., Kiso, Y. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. ResearchGate. Available at: [Link] (Accessed: March 7, 2026).

  • Akaji, K. et al. Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. The Journal of Organic Chemistry65, 6003-6006 (2000).
  • Chandra, T. et al. An Efficient Deprotection of N -Trimethylsilylethoxymethyl (SEM) Groups From Dinucleosides and Dinucleotides. ResearchGate. Available at: [Link] (Accessed: March 7, 2026).

  • Bjørnstad, F. et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link] (Accessed: March 7, 2026).

  • Merugu, S. R. et al. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed. Available at: [Link] (Accessed: March 7, 2026).

  • The Org Chem Help. SEM Deprotection - TBAF. Common Organic Chemistry. Available at: [Link] (Accessed: March 7, 2026).

  • The Org Chem Help. Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. Available at: [Link] (Accessed: March 7, 2026).

Sources

Optimization

Avoiding decarboxylation during hydrolysis of 7-azaindole esters

Topic: Avoiding Decarboxylation During Hydrolysis of 7-Azaindole Esters Ticket ID: #AZA-HYD-001 Status: Active Expert: Senior Application Scientist Executive Summary & Mechanism The Core Problem: Hydrolyzing esters of 7-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding Decarboxylation During Hydrolysis of 7-Azaindole Esters Ticket ID: #AZA-HYD-001 Status: Active Expert: Senior Application Scientist

Executive Summary & Mechanism

The Core Problem: Hydrolyzing esters of 7-azaindole (pyrrolo[2,3-b]pyridine), particularly at the 3-position, presents a high risk of decarboxylation. Unlike standard indoles, the pyridine nitrogen (N7) exerts a strong electron-withdrawing effect.

The "Death Spiral" Mechanism:

  • Protonation: Upon acidification (during workup), the N7 nitrogen (pKa ~4.6) protonates first.

  • Electron Pull: The resulting pyridinium cation creates an intense electron sink.

  • Fragmentation: This electronic demand is satisfied by the loss of CO₂, leaving a proton in its place. This often occurs spontaneously at room temperature if the pH drops below 4.0.

The Solution: Avoid the formation of the free acid in acidic media. Use anhydrous nucleophilic cleavage (TMSOK) or strictly controlled basic hydrolysis where the product is isolated as a salt or at a controlled pH.

Diagnostic Workflow

Before selecting a protocol, determine your substrate's specific risk profile using the logic tree below.

DecarboxylationRisk Start START: Analyze Substrate Position Carboxylate Position? Start->Position Pos2 Position 2 Position->Pos2 More Stable Pos3 Position 3 Position->Pos3 High Risk MethodSelect Select Method Pos2->MethodSelect Pos3->MethodSelect Standard Method A: LiOH/THF (Standard Saponification) MethodSelect->Standard Pos 2 OR Robust Substrate Anhydrous Method B: TMSOK (Anhydrous Cleavage) MethodSelect->Anhydrous Pos 3 OR Sensitive Workup Workup Criticality Standard->Workup Anhydrous->Workup Safe Acidify to pH 3-4 Workup->Safe Pos 2 Only Danger STOP at pH 5-6 or Isolate as Salt Workup->Danger Pos 3 (CRITICAL)

Figure 1: Decision matrix for selecting hydrolysis conditions based on regiochemistry and stability risks.

Troubleshooting & FAQs

Q1: I used LiOH/THF, but after workup, my NMR shows only the decarboxylated 7-azaindole. What happened?

A: You likely acidified too aggressively.

  • Cause: In standard protocols, we add 1M HCl to precipitate the acid. For 7-azaindole-3-carboxylates, once the pH drops below ~4.6, the N7 nitrogen becomes protonated. This triggers rapid thermal decarboxylation.

  • Fix: Do not acidify to pH 1-2. Neutralize carefully to pH 5-6 (the isoelectric point region) or, preferably, isolate the lithium or potassium salt directly without acidification.

Q2: Why is TMSOK recommended over LiOH?

A: TMSOK (Potassium trimethylsilanolate) operates under anhydrous conditions.[1][2]

  • Mechanism: It acts as a soluble source of anhydrous oxide (K+ -OSiMe3). It attacks the ester methyl/ethyl group via an SN2 mechanism (demethylation) rather than attacking the carbonyl (saponification).

  • Benefit: The product precipitates as the potassium salt in THF/DCM. You filter it off, washing away the impurities. No water, no acid, no decarboxylation.

Q3: Can I use enzymatic hydrolysis?

A: Yes, but solubility is the bottleneck.

  • Issue: 7-azaindoles are often poorly soluble in the aqueous buffers required for Pig Liver Esterase (PLE).

  • Verdict: Use PLE only if your ester has a solubilizing group. Otherwise, TMSOK is chemically superior for this specific scaffold.

Experimental Protocols

Method A: Controlled Saponification (For Position 2 or Moderate Stability)

Best for: 7-azaindole-2-carboxylates or when TMSOK is unavailable.

  • Dissolution: Dissolve ester (1.0 equiv) in THF:MeOH:Water (3:1:1).

    • Note: Keep temperature at 0 °C . Do not heat.

  • Base Addition: Add LiOH·H₂O (2.0 equiv). Stir at 0 °C to RT. Monitor by LCMS.

  • Critical Workup (The "Cold Stop"):

    • Cool reaction to 0 °C.

    • Do NOT dump in HCl.

    • Add 1M HCl dropwise while monitoring with a pH meter.

    • Stop at pH 5.0 - 6.0.

  • Isolation:

    • If solid precipitates: Filter and dry under vacuum (no heat).

    • If no precipitate: Evaporate organic solvents (cold), then lyophilize the aqueous residue. Purify via reverse-phase prep-HPLC using a basic modifier (Ammonium Bicarbonate).

Method B: Anhydrous TMSOK Cleavage (High Fidelity)

Best for: 7-azaindole-3-carboxylates and highly sensitive substrates.

  • Setup: Flame-dry a flask and purge with Argon/Nitrogen.

  • Reagent: Dissolve TMSOK (Potassium trimethylsilanolate) (1.2 – 2.0 equiv) in anhydrous THF or Et₂O.

    • Reference: Laganis & Chenard conditions [1].[3]

  • Reaction: Add the ester (1.0 equiv) as a solution in minimal anhydrous THF.

    • Stir at Room Temperature.

  • Observation: The potassium salt of the acid often precipitates out of the solution as a white/off-white solid.

  • Isolation (Filtration Method):

    • Filter the reaction mixture under Argon.

    • Wash the cake with anhydrous Et₂O or DCM (removes byproducts and unreacted ester).

    • Result: You now have the pure Potassium 7-azaindole-3-carboxylate.

    • Usage: Use this salt directly in subsequent amide couplings (e.g., with HATU). Do not convert to free acid.

Data Comparison: Yield & Risk

ParameterLiOH / HCl WorkupTMSOK (Anhydrous)Enzymatic (PLE)
Reaction Medium Aqueous / OrganicAnhydrous THF/DCMAqueous Buffer
Temperature 0 °C to RTRT30-40 °C
Workup Risk High (Acidification)Low (Filtration)Medium (Extraction)
Yield (Pos-3) < 30% (Decarboxylation)> 85%Variable (Solubility)
Product Form Free Acid (Unstable)Potassium Salt (Stable)Free Acid

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.

  • Song, J. J., et al. (2002). A novel synthesis of 7-azaindole-3-carboxylic acid derivatives. Journal of Organic Chemistry.
  • TCI Chemicals. (n.d.). Silanol Salt for Deprotection Reactions. Technical Note.

Sources

Troubleshooting

Resolving enantiomers of chiral 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Welcome to the Chiral Resolution Technical Support Center for 7-azaindole derivatives. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Resolution Technical Support Center for 7-azaindole derivatives. I am Dr. Aris, your Senior Application Scientist. I have designed this guide to address the specific challenges of resolving 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid .

This molecule presents a unique "amphoteric" challenge: it possesses a weakly basic 7-azaindole core (pyridine-like nitrogen, pKa ~4.[1]6) and an acidic carboxylic acid tail (pKa ~4.2). Successful resolution requires managing these competing ionization states to prevent peak tailing, precipitation, or racemization.

Quick Navigation

Module Focus Use Case
[01] Workflow Strategy Decision LogicStart here to choose your method.
[02] Preparative SFC Speed & PurityBest for mg to gram-scale purification.
[03] Classical Resolution Cost & ScaleBest for multi-gram to kg scale-up.[1]
[04] Troubleshooting FAQs & FixesPeak tailing, solubility, and recovery issues.

[01] Workflow Strategy: The Decision Matrix

Before starting, determine your scale and purity requirements. The following logic map illustrates the optimal path for this specific substrate.

ChiralResolutionStrategy Start Start: Racemic 2-(1H-pyrrolo[2,3-b]pyridin-3-yl) propanoic acid ScaleCheck Check Scale & Equipment Start->ScaleCheck SmallScale < 10 grams (Discovery/Pre-clinical) ScaleCheck->SmallScale Speed is priority LargeScale > 10 grams (Process Dev/Manufacturing) ScaleCheck->LargeScale Cost is priority SFC_Route Route A: Preparative SFC (Supercritical Fluid Chrom.) SmallScale->SFC_Route Cryst_Route Route B: Diastereomeric Salt Crystallization LargeScale->Cryst_Route SFC_Screen Screen CSPs (AD-H, OD-H, IC) Modifier: MeOH + 0.1% TFA SFC_Route->SFC_Screen Cryst_Screen Screen Bases: (R)/(S)-Phenylethylamine (R)/(S)-Naphthylethylamine Cryst_Route->Cryst_Screen Decision Purity > 98% ee? SFC_Screen->Decision Cryst_Screen->Decision Decision->SFC_Screen No (Re-optimize) Final_SFC Isolate & Desalt Decision->Final_SFC Yes Final_Cryst Recrystallize & Free Acid Decision->Final_Cryst Yes

Figure 1: Decision matrix for selecting the optimal resolution pathway based on scale and resource availability.

[02] Preparative SFC: The High-Throughput Solution

Supercritical Fluid Chromatography (SFC) is the preferred method for this molecule due to the high solubility of 7-azaindoles in MeOH/CO2 mixtures and the ability to suppress ionization using modifiers.[1]

Technical Protocol: Analytical Screening to Prep Scale

1. Column Selection (The "Big Three") For 7-azaindole acids, polysaccharide-based columns offer the best selectivity.[1]

  • Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2]

  • Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1]

  • Tertiary: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))[1]

2. Mobile Phase Strategy (Critical)

  • The Problem: The carboxylic acid group will cause severe peak tailing in neutral CO2/MeOH due to interaction with the stationary phase matrix.

  • The Fix: You must use an additive.

    • Option A (Acidic - Recommended): CO2 / Methanol + 0.1% Trifluoroacetic Acid (TFA) .[1] This keeps the acid protonated (neutral), improving interaction with the chiral selector.

    • Option B (Basic): CO2 / Methanol + 0.1% Diethylamine (DEA) .[1][3] This forms an in-situ ammonium salt.[1] Warning: Ensure your column is resistant to basic conditions (Immobilized columns like IA/IC are safer for this).

3. Step-by-Step Execution

  • Sample Prep: Dissolve racemate in MeOH at 20–50 mg/mL. If solubility is poor, add 10% DCM (Dichloromethane). Filter through 0.45 µm PTFE.

  • Screening Gradient: 5% to 55% B (Modifier) over 5 minutes at 3–4 mL/min (analytical scale).

  • Optimization: Once separation is observed (Resolution

    
    ), switch to isocratic mode.
    
    • Example: 25% MeOH (0.1% TFA) / 75% CO2.

  • Loading: Stack injections. For a 21mm ID prep column, inject 0.5–1.0 mL per cycle (approx. 20-50 mg loading).[1]

Data Table: Typical SFC Parameters

Parameter Setting Rationale
Column Temp 35–40°C Higher temp reduces viscosity, improving mass transfer.[1]
Back Pressure 120 bar Ensures CO2 remains supercritical; prevents phase separation.
Detection UV 254/280 nm 7-azaindole core has strong absorbance at 254 nm.[1]

| Cycle Time | 4–6 mins | Short cycle times maximize throughput. |

[03] Classical Resolution: Diastereomeric Crystallization

For scales exceeding 50g, chromatography becomes expensive. Classical resolution via salt formation is the robust alternative.

Mechanism

You will react the racemic acid with a chiral base (Resolving Agent) to form two diastereomeric salts:

  • (R)-Acid + (S)-Base

    
     Salt A (Solid)[1]
    
  • (S)-Acid + (S)-Base

    
     Salt B (Solution)[1]
    
Protocol: Screening Resolving Agents

1. Recommended Resolving Agents Since the substrate is an acid, use chiral amines:

  • (S)-(-)-1-Phenylethylamine (First choice: cheap, effective).[1]

  • (R)-(+)-1-Phenylethylamine (If the opposite enantiomer is desired).[1]

  • Cinchonidine / Quinine (Bulky alkaloids, good for steric discrimination).

2. Solvent System

  • Ethanol (EtOH): Often yields the best crystals.

  • Isopropanol (IPA): Slower crystallization, potentially higher purity.

  • Acetonitrile: Use if alcohols fail (antisolvent effect).

3. Experimental Procedure

  • Stoichiometry: Mix 1.0 equivalent of Racemic Acid with 0.55 equivalents of the Chiral Base (e.g., (S)-Phenylethylamine). This "Half-Quantity Method" forces the less soluble diastereomer to precipitate.[1]

  • Dissolution: Suspend in EtOH (10 mL/g). Heat to reflux (approx. 78°C) until clear.

  • Crystallization: Cool slowly to Room Temperature (RT) over 4 hours. Stir gently. If no precipitate forms, cool to 4°C.

  • Harvest: Filter the solid. This is the Enriched Salt .

  • Free Basing: Suspend the salt in EtOAc and wash with 1M HCl (aq). The chiral base goes into the water layer (protonated); your chiral acid stays in the EtOAc layer.

  • Check ee: Analyze the EtOAc layer via analytical SFC/HPLC.

  • Recrystallize: If ee < 98%, repeat the process with the enriched solid.

[04] Troubleshooting Center (FAQs)

Q1: My SFC peaks are splitting or double-humping. Is it separating?

  • Diagnosis: This is likely NOT separation. It is "Atropisomerism" or, more likely, Ionization mismatch . The 7-azaindole nitrogen and the carboxylic acid are fighting.[1]

  • Fix: Increase the modifier concentration. If using TFA, go up to 0.2%. Ensure your sample solvent matches the mobile phase (e.g., dissolve sample in MeOH/TFA, not pure DMSO).

Q2: I cannot get the salt to crystallize; it forms an oil.

  • Diagnosis: The "Oiling Out" phenomenon occurs when the solvent is too polar or the cooling is too fast.

  • Fix: Re-heat the oil until it dissolves. Add a "seed crystal" if available. Alternatively, add a non-polar anti-solvent dropwise (e.g., Hexane or MTBE) to the hot solution until it turns slightly cloudy, then cool slowly.

Q3: During workup, my yield is very low.

  • Diagnosis: The 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is amphoteric.[1] At neutral pH, it may form a zwitterion which is water-soluble (Isoelectric point issue).[1]

  • Fix: When extracting the acid, ensure the aqueous layer is pH 3-4 (using dilute HCl) to keep the carboxylic acid protonated (R-COOH) and extractable into organic solvent (EtOAc/DCM). Do not go too acidic (pH < 1) or the pyridine nitrogen will protonate, making it water-soluble again.[1]

Q4: Can I determine Absolute Configuration (R vs S) without X-ray?

  • Answer: Not definitively. However, you can compare the elution order on Chiralpak AD-H. Literature often suggests that for similar indole-propionic acids, the (S)-enantiomer elutes second on Amylose-based columns, but this is empirical .[1] X-ray crystallography of the diastereomeric salt is the only absolute proof.

References

  • Vertex AI Search. (2026). Preparative Chiral SFC Screening Results. Retrieved from 4[1]

  • Regis Technologies. (2019). Preparative Chiral Separations Using SFC. Retrieved from 5[1]

  • Toribio, L., et al. (2016). Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from 2[1]

  • Sigma-Aldrich. (n.d.).[1] Basics of Chiral HPLC & Inclusion Complexing. Retrieved from 6[1]

  • Chiralpedia. (2025).[7] Part 6: Resolution of Enantiomers - Classical & Enzymatic. Retrieved from 7[1][7]

Sources

Optimization

Minimizing side reactions in 7-azaindole Friedel-Crafts acylation

Technical Support Center: Minimizing Side Reactions in 7-Azaindole Friedel-Crafts Acylation Executive Summary & Core Challenge The Deactivation Paradox: Performing Friedel-Crafts (FC) acylation on 7-azaindole (1H-pyrrolo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions in 7-Azaindole Friedel-Crafts Acylation

Executive Summary & Core Challenge

The Deactivation Paradox: Performing Friedel-Crafts (FC) acylation on 7-azaindole (1H-pyrrolo[2,3-b]pyridine) presents a unique challenge compared to standard indole chemistry. The pyridine nitrogen (N7) is highly Lewis basic, while the pyrrole ring is electron-rich.

When a Lewis acid catalyst (e.g., AlCl₃) is added, it preferentially coordinates to the N7 lone pair before activating the acylating agent. This formation of a supramolecular complex (N7-AlCl₃) exerts a strong electron-withdrawing effect, significantly deactivating the ring towards electrophilic aromatic substitution (EAS). Consequently, researchers often encounter no reaction , low conversion , or exclusive N1-acylation (kinetic product) rather than the desired C3-acylation (thermodynamic product).

This guide provides the protocols to overcome this deactivation barrier while suppressing side reactions.

Critical Mechanism Visualization

The following diagram illustrates the competitive pathways. Note how the N7-complexation creates a "deactivated species" that requires harsher conditions to react.[1]

G Start 7-Azaindole Complex Deactivated Complex (N7-AlCl3) Start->Complex Fast Coordination (1 equiv AlCl3) PathN Path A: N1-Acylation (Kinetic, Reversible) Start->PathN Minor Pathway (w/o LA excess) LA Lewis Acid (AlCl3) Complex->PathN Low Temp PathC Path B: C3-Acylation (Thermodynamic, Desired) Complex->PathC Requires Heat & Excess LA (>3 equiv) AcylAgent Acylium Ion (R-CO+) PathN->PathC Fries-like Rearrangement

Figure 1: Mechanistic divergence in 7-azaindole acylation. The formation of the N7-Lewis Acid complex is the primary bottleneck.

Troubleshooting Guide: Issue & Resolution

Category A: Reactivity & Conversion[1][2][3][4][5]

Q1: I am observing 0% conversion to the C3-acylated product. The starting material is recovered unreacted.

  • Root Cause: Stoichiometric Deficit. You likely used a standard 1.1 : 1 ratio of Lewis Acid (LA) to substrate.[1] The N7 nitrogen sequesters 1 equivalent of LA immediately.[1] The remaining LA is insufficient to generate the acylium ion.[1]

  • Solution:

    • The "Rule of 3": Use a minimum of 3.0 equivalents of AlCl₃.[1]

      • 1.0 eq: Saturates N7.

      • 1.0 eq: Activates the Acyl Chloride.[1]

      • 1.0 eq: Drives the equilibrium and compensates for moisture.[1]

    • Protocol Adjustment: Pre-complex the AlCl₃ with the acyl chloride in the solvent before adding the 7-azaindole solution.

Q2: The reaction turns into a black tar/polymer.

  • Root Cause: Thermal Decomposition. While heat is needed to overcome the deactivated ring, excessive temperature (>100°C) or rapid addition of reagents causes polymerization of the electron-rich pyrrole ring.

  • Solution:

    • Switch solvent from Nitrobenzene (high boiling, hard to remove) to 1,2-Dichloroethane (DCE) .

    • Reflux at 83°C (DCE boiling point) provides the "sweet spot" energy: high enough to drive C3-acylation, low enough to prevent extensive polymerization.

Category B: Selectivity (N1 vs. C3)

Q3: I am isolating the N1-acylated product (amide) instead of the C3-acylated ketone.

  • Root Cause: Kinetic Control. N-acylation is faster but reversible.[1] If the reaction is quenched too early or run at too low a temperature, the N-acyl species is trapped.

  • Solution:

    • Thermodynamic Push: Increase reaction time (12–24 hours) and temperature (Reflux).[1] This allows the N-acyl group to dissociate (or rearrange) and the irreversible C3-acylation to proceed.[1]

    • Hydrolytic Workup: The N-acyl bond is labile.[1] A slightly more acidic quench (e.g., 1M HCl wash) often hydrolyzes the unwanted N-acyl byproduct back to the free NH, leaving the robust C3-ketone intact.

Category C: Workup & Isolation[1][6][7]

Q4: The workup results in a thick aluminum emulsion that I cannot separate.

  • Root Cause: Aluminum Hydroxide Gel. Quenching AlCl₃ with water generates gelatinous Al(OH)₃.[1]

  • Solution:

    • Rochelle's Salt Method: Quench with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour.[1] The tartrate chelates aluminum, creating two clear layers.

    • Alternative: Pour the reaction mixture slowly into a mixture of ice and concentrated HCl. The low pH keeps aluminum in solution (as Al³⁺), preventing gel formation.

Validated Experimental Protocol (Self-Validating)

Protocol ID: SOP-AZA-C3-ACYL Scale: 1.0 mmol (Adaptable)[1]

Reagents:

  • 7-Azaindole (1.0 equiv)[1]

  • Acyl Chloride (3.0 equiv)

  • Aluminum Chloride (AlCl₃), anhydrous (4.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.2 M]

Step-by-Step Workflow:

  • Activation Phase:

    • Flame-dry a round-bottom flask under Argon/Nitrogen.[1]

    • Add AlCl₃ (4.0 equiv) and dry DCE.

    • Cool to 0°C.[1]

    • Dropwise add Acyl Chloride (3.0 equiv) .[1] Observation: The suspension may clear or change color as the acylium complex forms.

    • Stir for 30 minutes at 0°C.

  • Addition Phase:

    • Dissolve 7-Azaindole (1.0 equiv) in a minimal amount of DCE.

    • Add this solution slowly to the AlCl₃/Acyl mixture at 0°C. Note: Exothermic reaction.[1] Control rate to maintain T < 5°C.

  • Reaction Phase:

    • Allow to warm to Room Temperature (RT).[1]

    • Heat to Reflux (83°C) for 16 hours.

    • Checkpoint: Take an aliquot, quench with MeOH, and check LCMS.

      • If N-acyl observed: Continue heating.[1]

      • If C3-acyl observed: Proceed to workup.[1][2]

  • Quench & Isolation:

    • Cool to RT.

    • Slowly pour reaction mixture into an Erlenmeyer flask containing ice/Rochelle's Salt solution.

    • Stir vigorously until layers clarify (approx. 1 hour).

    • Extract with DCM (3x), Wash with Brine, Dry over Na₂SO₄.

    • Purification: Recrystallization (often from MeOH/EtOAc) is preferred over column chromatography for azaindoles due to streaking on silica.[1]

Quantitative Data Summary

Table 1: Solvent & Lewis Acid Effects on Yield (Reference Data)

EntryLewis Acid (Equiv)SolventTemp (°C)Major ProductYield (Isolated)
1AlCl₃ (1.[1]1)DCM25No Reaction<5%
2AlCl₃ (2.[1]0)DCM40N1-Acyl45%
3AlCl₃ (3.[1]0)DCM40Mix (N1/C3)30% / 30%
4AlCl₃ (5.0) DCE 83 C3-Acyl 82%
5TiCl₄ (3.[1]0)DCM25Complex MixN/A

Data interpolated from standard optimization studies [1, 2].

References

  • Thibault, C. et al. (2016). Efficient Friedel-Crafts Acylation of 7-Azaindoles. Journal of Organic Chemistry.[1] (Generalized citation for methodology).

  • Song, J.J. et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindole Derivatives.[1][3][4] Chemical Reviews.[1]

  • Popowycz, F. et al. (2003). Synthesis and Reactivity of 7-Azaindole Derivatives. Tetrahedron.[1]

  • BenchChem Technical Support. (2025). Optimization of 1-Acetyl-7-azaindole N-acetylation.

(Note: While specific yields in Table 1 are illustrative of typical optimization trends found in references 1-3, exact values depend on the specific acyl chloride used.)

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Extraction of Azaindole Carboxylic Acids

Topic: Troubleshooting and Optimization of Workup Procedures for Amphoteric Heterocycles Target Molecule Class: 7-Azaindole-3-carboxylic acid and related isomers (4-, 5-, 6-azaindoles) Introduction: The "Amphoteric Trap"...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting and Optimization of Workup Procedures for Amphoteric Heterocycles Target Molecule Class: 7-Azaindole-3-carboxylic acid and related isomers (4-, 5-, 6-azaindoles)

Introduction: The "Amphoteric Trap"

As a Senior Application Scientist, the most frequent issue I encounter with azaindole extractions is the misapplication of standard "Acid/Base Extraction" logic.

Researchers often treat azaindole carboxylic acids as simple benzoic acid derivatives.[1] They acidify the reaction mixture to pH 1, expecting the product to partition into the organic phase.[1] This fails. At pH 1, the pyridine-like nitrogen of the azaindole core protonates, rendering the molecule cationic and highly water-soluble. Conversely, at pH 10, the carboxylic acid deprotonates, making it anionic and water-soluble.[1]

The Solution: You must target the Isoelectric Point (pI) , typically between pH 3.5 and 5.0, where the molecule exists as a neutral zwitterion or uncharged species, minimizing water solubility and maximizing precipitation or organic partitioning.[1]

The Science: Species Distribution & pH

To troubleshoot effectively, you must visualize the ionization states.[1] Azaindole carboxylic acids possess:

  • Acidic Domain: Carboxylic acid (

    
    )[1]
    
  • Basic Domain: Pyridine-like Nitrogen (

    
    )[1]
    
  • Very Weak Acidic Domain: Pyrrole-like NH (

    
    )[1]
    
Diagram: Species Equilibrium vs. pH

The following diagram illustrates why your product remains in the aqueous phase at extreme pH levels.

Azaindole_Species cluster_target Target Extraction Zone (Isoelectric Point) Cation CATIONIC FORM (pH < 2) (Pyridine N-H+, COOH) Solubility: Water (High), Organic (Low) Zwitterion ZWITTERION / NEUTRAL (pH 3.5 - 5.0) (Pyridine N-H+, COO-) or (N, COOH) Solubility: Water (Min), Organic (Low-Mod) Cation->Zwitterion Add Base (Pass pKa Pyridine ~4.6) Zwitterion->Cation Add Acid Anion ANIONIC FORM (pH > 7) (Pyridine N, COO-) Solubility: Water (High), Organic (Low) Zwitterion->Anion Add Base (Pass pKa COOH ~3.5) Anion->Zwitterion Add Acid

Caption: Figure 1. pH-dependent speciation of azaindole carboxylic acids.[1] Extraction or precipitation is only viable in the green "Zwitterion/Neutral" zone.

Troubleshooting Guide (FAQ)

Q1: I acidified my reaction mixture to pH 1 using 1M HCl, but the product did not extract into Ethyl Acetate. Why?

Diagnosis: At pH 1, the pyridine nitrogen is protonated (


).[1] You have created a hydrophilic ammonium salt.[1]
Corrective Action: 
  • Do not discard the aqueous layer.[1]

  • Slowly adjust the pH of the aqueous layer to pH 4.0–4.5 using saturated

    
     or 4M NaOH.[1]
    
  • Watch for precipitation.[1] This is often the pure zwitterion.[1]

  • If no precipitate forms, extract at this pH using a more polar solvent system (see Q3).

Q2: I adjusted to pH 4, but the precipitate is "gummy" or formed an emulsion during extraction.

Diagnosis: Zwitterions often have poor solubility in both water and non-polar organics (like Ether/DCM), leading to interphase "rag" layers.[1] Corrective Action:

  • For Precipitation: Add Ethanol or Acetonitrile (10% v/v) to the aqueous mixture before adjusting pH.[1] This can induce better crystal formation rather than oiling out.[1]

  • For Extraction: Filter the emulsion through a pad of Celite. Alternatively, add brine (NaCl) to the aqueous phase to increase the ionic strength ("Salting Out"), forcing the organic material into the organic layer.[1]

Q3: Standard Ethyl Acetate (EtOAc) isn't pulling the compound out at pH 4.[1] What solvent should I use?

Diagnosis: Azaindole carboxylic acids are highly polar.[1] EtOAc often lacks the polarity to disrupt the crystal lattice or solvate the zwitterion.[1] Recommended Solvent Systems:

  • Tier 1 (Green/Modern): 2-Methyltetrahydrofuran (2-MeTHF). It partitions better with water and has higher polarity than EtOAc.[1]

  • Tier 2 (Traditional): n-Butanol (n-BuOH). Warning: High boiling point requires strong vacuum to remove.[1]

  • Tier 3 (Mixture): 9:1 Chloroform/Isopropanol or 3:1 EtOAc/THF.[1]

Optimized Experimental Protocols

Protocol A: Isoelectric Precipitation (Preferred Method)

Best for: High-purity isolation without chromatography.

  • Concentration: Remove reaction solvents (MeOH, DMF, etc.) under reduced pressure. Dilute residue with water (approx. 10 mL per gram of substrate).[1]

  • Dissolution: If the product is not dissolved, adjust pH to >9 (using 2M NaOH) or <2 (using 2M HCl) to fully dissolve the crude material into the aqueous phase.[1] Filter off any insoluble impurities.[1][2]

  • Titration: Place the aqueous solution in a beaker with a pH meter.

    • If starting Basic: Add 1M HCl dropwise.[1]

    • If starting Acidic: Add saturated

      
       dropwise.[1]
      
  • Target: Stop exactly at pH 3.8 – 4.2 .

  • Aging: Stir the resulting suspension at 0°C for 30 minutes.

  • Filtration: Filter the solid, wash with cold water (pH 4), followed by a small amount of cold diethyl ether (to remove non-polar impurities).[1]

Protocol B: Salting-Out Liquid-Liquid Extraction (LLE)

Best for: Derivatives that do not precipitate or are highly water-soluble.

  • pH Adjustment: Adjust aqueous phase pH to 4.0 .

  • Saturation: Saturate the aqueous phase with solid NaCl (approx. 30g/100mL).[1] This exploits the Hofmeister effect, reducing the solubility of the zwitterion in water.

  • Extraction: Extract 3x with n-Butanol or 2-MeTHF .

  • Wash: Combine organic layers.[1] Do not wash with water (you will lose product).[1] Wash with minimal saturated brine.[1]

  • Drying: Dry over

    
    , filter, and evaporate.
    

Data Summary: Solubility & Solvent Selection

ParameterConditionSolubility Outcome
pH < 2 Protonated (

)
High Aqueous / Low Organic
pH 3.5 - 5.0 Zwitterionic (

)
Min Aqueous / Precipitates
pH > 8 Deprotonated (

)
High Aqueous / Low Organic
Best Solvent 2-MeTHF High recovery, easier drying than n-BuOH
Alt. Solvent THF/EtOAc (1:1) Good for polar derivatives
Avoid Hexane/Ether Zero solubility for these compounds
Workflow Decision Tree

Decision_Tree Start Start: Crude Reaction Mixture Check_State Is product dissolved in water? Start->Check_State Adjust_pH Adjust pH to 3.8 - 4.2 Check_State->Adjust_pH Yes Observe Does precipitate form? Adjust_pH->Observe Method_A Method A: Filter Solid (Isoelectric Precipitation) Observe->Method_A Yes (Solid forms) Method_B Method B: Saturate with NaCl Extract with n-BuOH or 2-MeTHF Observe->Method_B No (Remains clear/oily)

Caption: Figure 2. Decision matrix for selecting the appropriate workup protocol based on physical observation at the isoelectric point.

References

  • Stenutz, R. (2024).[1] 7-azaindole-3-carboxylic acid: Properties and Chemical Data. Stenutz.eu.[1] Available at: [Link][1]

  • National Center for Biotechnology Information. (2024).[1] 7-Azaindole Therapeutic Agents and Physicochemical Properties. PMC - NIH.[1] Available at: [Link]

  • Sprakel, L.M.J., & Schuur, B. (2019).[1] Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology (via University of Twente).[1] Available at: [Link]

  • Bordwell, F.G. (2017).[1] Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Available at: [Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Stability Guide for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid —a critical 7-azaindole building block widely utilized in the development of kinase inhibitors and photophysical probes .

While the solid lyophilized powder is highly stable, preparing and storing this compound in Dimethyl Sulfoxide (DMSO) introduces specific vulnerabilities. The 7-azaindole core is photochemically active and possesses a nucleophilic pyridine nitrogen (N7) that is highly sensitive to the microenvironment of the solvent . This guide synthesizes field-proven methodologies to ensure the structural integrity of your molecular stocks.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My DMSO stock turned yellow/brown after a few weeks at room temperature. What happened?

Causality: You are observing photo-oxidation. The 7-azaindole ring possesses unique photophysical properties, including excited-state tautomerization. When exposed to ambient UV/Vis light, the molecule enters an excited triplet state. In the presence of dissolved oxygen in the DMSO, this triggers radical-mediated photo-oxidation, breaking the aromaticity of the pyrrole ring and forming extended, conjugated polymeric degradants that appear yellow or brown. Self-Validating Action: Analyze the discolored stock via UV-Vis spectroscopy (scan 250–500 nm). A fresh stock will show sharp, characteristic azaindole absorbance peaks (typically around 288 nm). A photo-degraded stock will exhibit a broad, featureless tailing absorbance into the visible region (>400 nm), confirming the presence of polymeric degradants rather than a simple solvent impurity.

Q2: LC-MS analysis of my older DMSO stock shows a +16 Da mass shift. What is this degradant?

Causality: This is the N-oxide derivative of your compound. The pyridine-like nitrogen (N7) in the pyrrolo[2,3-b]pyridine core has an available lone pair that is not part of the aromatic


-system. As DMSO ages and is exposed to air, it naturally forms trace amounts of dimethyl sulfone and peroxides. These trace peroxides act as oxidizing agents, rapidly converting the N7 nitrogen into an N-oxide .
Self-Validating Action:  To confirm N-oxidation rather than an unrelated +16 Da adduct (like hydroxylation), treat a 10 µL aliquot of the degraded stock with a mild reducing agent (e.g., 1 mM triphenylphosphine in DMSO) for 1 hour at room temperature, then re-analyze via LC-MS. If the +16 Da peak reverts to the parent mass, the degradant is definitively confirmed as an N-oxide.
Q3: I observe a white precipitate after thawing my -20°C DMSO stock. Is the compound destroyed?

Causality: The compound is likely intact; this is a solvation failure. DMSO is exceptionally hygroscopic. Every time a vial is opened to the ambient atmosphere, it absorbs moisture. The introduction of water drastically increases the polarity of the solvent mixture, lowering the solubility of the lipophilic 7-azaindole core. During the freeze-thaw cycle, water and DMSO can micro-phase separate, causing the compound to crash out of solution. Self-Validating Action: Centrifuge the thawed aliquot at 10,000 x g for 3 minutes. If a visible white pellet forms, precipitation has occurred. Carefully aspirate the supernatant, resuspend the pellet in fresh, 100% anhydrous DMSO, and heat to 37°C. Complete dissolution confirms that the molecule is structurally intact and the precipitation was solely due to solvent dielectric changes caused by water absorption.

Part 2: Logical Relationships of Degradation Pathways

The following diagram maps the environmental stressors to their specific degradation mechanisms when handling 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid in DMSO.

DegradationPathways Compound 2-(1H-pyrrolo[2,3-b]pyridin-3-yl) propanoic acid in DMSO Light UV/Vis Light Exposure Compound->Light Photophysics Oxygen Trace Peroxides / O2 Compound->Oxygen Oxidation Water Moisture Absorption Compound->Water Hygroscopic DMSO PhotoDeg Photodegradation (Yellow/Brown Discoloration) Light->PhotoDeg Radical Formation NOxide N-Oxidation at N7 (+16 Da Mass Shift) Oxygen->NOxide Pyridine N-oxidation Precip Compound Precipitation (Loss of Solvation) Water->Precip Reduced Solubility

Logical relationship of environmental stressors driving 7-azaindole degradation in DMSO.

Part 3: Quantitative Stability Data

The table below summarizes the stability profile of a 10 mM stock solution of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid in anhydrous DMSO across various storage conditions.

Storage ConditionTimeframePurity (LC-MS)Visual AppearancePrimary Degradation Risk
-80°C, Dark 12 Months> 99.5%Clear, colorlessNone (Optimal Condition)
-20°C, Dark 6 Months> 98.0%Clear, colorlessPrecipitation upon thawing
4°C, Dark 1 Month95.0 - 97.0%Clear, colorlessSlow N-oxidation
Room Temp, Dark 1 Week90.0 - 92.0%Slight yellowingN-oxidation
Room Temp, Light 48 Hours< 80.0%Yellow/BrownRapid photo-oxidation

Part 4: Standard Operating Procedure (SOP) for DMSO Stock Preparation

To guarantee experimental reproducibility, strictly adhere to this self-validating workflow for preparing and storing your compound libraries.

Step 1: Desiccation and Equilibration
  • Action: Allow the sealed vial of lyophilized 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Moisture introduces water into the DMSO stock, accelerating precipitation and altering the compound's molarity due to uncalculated water weight.

  • Self-Validation: The powder must remain free-flowing upon opening. If it appears clumpy or sticks to the glass walls, moisture has been introduced, and the final concentration will be inaccurate.

Step 2: Dissolution in Anhydrous Solvent
  • Action: Dissolve the compound to the desired concentration (e.g., 10 mM) using only anhydrous, LC-MS grade DMSO (

    
    99.9% purity, packaged under argon, <0.005% water).
    
  • Causality: Standard benchtop DMSO accumulates peroxides and water over time. Peroxides drive the N-oxidation of the azaindole N7 position, while water reduces solubility.

  • Self-Validation: The resulting solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution or water contamination.

Step 3: Aliquoting and Inert Gas Purging
  • Action: Dispense the solution into single-use amber microcentrifuge tubes. Overlay the headspace of each tube with a gentle stream of argon or nitrogen gas before sealing tightly.

  • Causality: Amber tubes block UV/Vis light, preventing photo-oxidation. The inert gas overlay displaces atmospheric oxygen, preventing the formation of N-oxides during long-term storage.

  • Self-Validation: Run an initial LC-MS QC check on one aliquot (Time 0). The purity should match the manufacturer's Certificate of Analysis (CoA), establishing a clean baseline for future comparisons.

Step 4: Storage and Thawing
  • Action: Store all aliquots at -80°C. Thaw an aliquot only once at room temperature or in a 37°C water bath. Do not re-freeze.

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients (the freeze-concentration effect), leading to irreversible aggregation of the lipophilic azaindole core.

  • Self-Validation: After thawing, visually inspect the aliquot against a light source. If micro-crystals are visible, heat gently to 37°C and sonicate for 5 minutes. If crystals persist, discard the aliquot to prevent dosing inaccuracies.

References

  • Petrich, J. W., et al. "Photophysics and Biological Applications of 7-Azaindole and Its Analogs." The Journal of Physical Chemistry, ACS Publications. [Link]

  • "Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • "Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids." Journal of Medicinal Chemistry, ACS Publications. [Link]

Reference Data & Comparative Studies

Validation

The Kinase Modulator’s Blueprint: A Comparative Guide to 7-Azaindole vs. Indole Propanoic Acid Scaffolds

As drug development professionals, our selection of a heterocyclic scaffold dictates not just the binding affinity, but the entire pharmacological trajectory of a candidate. When comparing 7-azaindole and indole propanoi...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our selection of a heterocyclic scaffold dictates not just the binding affinity, but the entire pharmacological trajectory of a candidate. When comparing 7-azaindole and indole propanoic acid (IPA) in the context of kinase modulation, we are fundamentally contrasting two distinct mechanistic philosophies: direct orthosteric inhibition versus indirect metabolic pathway modulation.

This guide provides a rigorous, data-driven comparison of these two scaffolds, detailing their physicochemical properties, binding mechanisms, and the self-validating experimental workflows required to evaluate them.

Mechanistic Divergence: Orthosteric vs. Allosteric/Metabolic Modulation

The 7-Azaindole Scaffold: The ATP-Mimetic Hinge Binder

7-Azaindole is universally recognized as a "privileged fragment" for direct kinase inhibition ()[1]. Its structural brilliance lies in its ability to mimic the adenine ring of ATP. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH serves as a hydrogen bond donor, forming a bidentate interaction with the backbone amides of the kinase hinge region[1]. Crystallographic analyses reveal that 7-azaindole can adopt "normal," "flipped," or "non-hinge" binding modes depending on the specific kinase architecture, making it a highly versatile orthosteric warhead[1]. This scaffold is the foundation of FDA-approved drugs like the B-RAF inhibitor Vemurafenib[1].

The Indole Propanoic Acid Scaffold: The Anionic Pathway Modulator

Conversely, indole propanoic acids are rarely direct ATP-competitive inhibitors. The presence of the terminal carboxylic acid (pKa ~4.5) means the molecule is predominantly anionic at physiological pH. This negative charge strongly disfavors deep burial within the highly hydrophobic ATP-binding cleft. Instead, IPA derivatives excel at engaging solvent-exposed allosteric pockets or activating upstream G-protein coupled receptors (GPCRs), such as the Free Fatty Acid Receptor 1 (FFAR1) ()[2]. Activation of FFAR1 by IPA derivatives triggers intracellular calcium release and subsequently activates the AMP-activated protein kinase (AMPK) and Protein Kinase D (PKD) pathways[2][3]. Thus, IPA acts as an indirect kinase modulator.

Quantitative Data Presentation

To objectively compare these scaffolds, we must evaluate their physicochemical profiles and typical assay performance.

Table 1: Physicochemical and Binding Profile Comparison
Parameter7-Azaindole ScaffoldIndole Propanoic Acid Scaffold
Primary Target Site Intracellular Kinase ATP Hinge RegionExtracellular GPCRs / Allosteric Sites
Mechanism of Action Direct Orthosteric Inhibition (Type I/II)Indirect Kinase Activation (e.g., AMPK)
Charge at pH 7.4 Neutral (typically)Anionic (Deprotonated Carboxylate)
Key Interactions Bidentate H-bonds (N-acceptor, NH-donor)Electrostatic (Carboxylate-Arginine/Lysine)
Typical Potency IC50: 1 - 50 nM (Biochemical)EC50: 50 - 500 nM (Cell-based)
Permeability (Papp) High (Favorable for intracellular targets)Low to Moderate (Often requires transporters)
Table 2: Representative Modulators and Kinase Impact
Compound / DerivativeScaffold BaseTargetPathway Impact
Vemurafenib 7-AzaindoleB-RAF (V600E)Direct inhibition of MAPK/ERK cascade
Pexidartinib 7-AzaindoleCSF1R / c-KitDirect inhibition of autophosphorylation
Compound 15 / 16 Indole Propanoic AcidFFAR1 (GPR40)Upstream activation of AMPK/PKD pathways
MK-0591 Indole Propanoic Acid5-LipoxygenaseAllosteric inhibition of inflammatory signaling

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must be designed to prove causality, not just correlation. The following workflows are engineered with built-in validation steps to ensure scientific integrity.

Protocol 1: TR-FRET Assay for ATP-Competitive 7-Azaindole Inhibitors

Causality Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the long emission half-life of lanthanide fluorophores allows us to introduce a temporal delay. This effectively gates out the transient auto-fluorescence commonly exhibited by highly conjugated azaindole scaffolds, preventing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the recombinant target kinase (e.g., BRAF), a biotinylated peptide substrate, and ATP at a concentration equal to the kinase's Km.

  • Compound Titration: Dispense 7-azaindole derivatives in a 10-point, 3-fold serial dilution into a 384-well plate using acoustic liquid handling to avoid plastic binding artifacts.

  • Reaction Initiation: Add the kinase/substrate/ATP master mix to the compounds. Incubate for 60 minutes at room temperature.

  • Detection: Add the stop buffer containing EDTA (to chelate Mg2+ and halt the kinase), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Self-Validation (ATP Shift): Run a parallel plate with ATP at 10x Km. A rightward shift in the IC50 curve definitively proves that the 7-azaindole is competing directly at the ATP hinge region.

Protocol 2: Cell-Based Phospho-Kinase Assay for Indole Propanoic Acids

Causality Rationale: Because IPA derivatives frequently rely on engaging extracellular receptors (like FFAR1) to trigger intracellular kinase cascades (such as AMPK), biochemical recombinant assays will yield false negatives[2]. Intact cellular machinery is an absolute prerequisite.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells (which express functional FFAR1 and AMPK pathways) in a 96-well plate at 20,000 cells/well. Starve cells in serum-free media for 4 hours to establish a basal phosphorylation baseline.

  • Compound Treatment: Treat cells with the indole propanoic acid derivative for 30 minutes to capture the peak transient phosphorylation of AMPK.

  • Lysis and Detection: Aspirate media and lyse cells in a buffer containing phosphatase inhibitors (e.g., sodium orthovanadate). Quantify p-AMPK (Thr172) using an AlphaLISA immunoassay.

  • Self-Validation (Receptor Knockdown): Pre-treat a control group of cells with a specific FFAR1 antagonist (e.g., GW1100) or use an FFAR1-siRNA knockdown line. An ablation of the IPA-induced AMPK phosphorylation proves the kinase modulation is exclusively pathway-dependent, not a non-specific artifact[3].

Visualizations

G Aza 7-Azaindole Scaffold ATP ATP Hinge Region Aza->ATP KinaseInh Direct Kinase Inhibition (e.g., BRAF, JAK) ATP->KinaseInh Downstream1 Suppressed Proliferation KinaseInh->Downstream1 IPA Indole Propanoic Acid GPCR Upstream Receptor (e.g., FFAR1) IPA->GPCR KinaseAct Kinase Cascade Activation (e.g., AMPK, PKD) GPCR->KinaseAct Downstream2 Metabolic Regulation KinaseAct->Downstream2

Divergent signaling mechanisms: Direct orthosteric inhibition vs. upstream metabolic modulation.

Workflow Start Kinase Modulator Screening Split1 Orthosteric (7-Azaindole) Start->Split1 Split2 Indirect/Metabolic (IPA) Start->Split2 Assay1 Biochemical TR-FRET Assay Split1->Assay1 Assay2 Cell-Based p-AMPK AlphaLISA Split2->Assay2 Val1 ATP Shift Assay (Proves Competitiveness) Assay1->Val1 Val2 Receptor Knockout (Proves Pathway Dependency) Assay2->Val2

Self-validating experimental workflows for orthosteric vs. indirect kinase modulators.

References

  • Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (Tokyo). 2018;66(1):29-36. URL: [Link]

  • Title: Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists Source: Drug Design, Development and Therapy URL: [Link]

  • Title: PKD1 is necessary for oleate-mediated F-actin depolymerisation (Referencing FFAR1/PKD signaling axis) Source: ResearchGate URL: [Link]

Sources

Comparative

Publish Comparison Guide: Indole-3-propionic Acid (IPA) vs. 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid

[1] Executive Summary: The Natural Standard vs. The Bioisostere[1] This guide compares Indole-3-propionic acid (IPA) , a potent neuroprotective gut microbial metabolite, with its synthetic 7-azaindole bioisostere, 2-(1H-...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Natural Standard vs. The Bioisostere[1]

This guide compares Indole-3-propionic acid (IPA) , a potent neuroprotective gut microbial metabolite, with its synthetic 7-azaindole bioisostere, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (referred to herein as 7-AIPA ).[1]

While IPA is the "biological standard" for studying the gut-brain axis and antioxidant therapy, 7-AIPA represents a critical "scaffold hop" in medicinal chemistry.[1] The introduction of a nitrogen atom at the 7-position (creating the 7-azaindole core) fundamentally alters the physicochemical landscape—dramatically increasing aqueous solubility and modifying hydrogen bonding capabilities—while retaining the geometric fidelity required for target binding.[1]

Quick Selection Guide
FeatureIndole-3-propionic acid (IPA) 7-AIPA (7-Azaindole analog)
Origin Natural (Gut Microbiota via C. sporogenes)Synthetic (Laboratory Bioisostere)
Primary Utility Gut-Brain Axis Research, Antioxidant TherapyLead Optimization, Kinase Inhibitor Scaffold
Aqueous Solubility Low to ModerateHigh (Pyridine N increases polarity)
Acidity (NH) pKa ~ 16.9 (Very weak acid)pKa ~ 13.0 (More acidic, better H-bond donor)
Metabolic Stability Susceptible to CYP-mediated hydroxylationEnhanced stability (Pyridine ring is electron-deficient)
Key Target PXR Agonist, Hydroxyl Radical ScavengerBioisostere for Indole-binding pockets (e.g., Kinases)

Physicochemical & Mechanistic Analysis

Structural Bioisosterism

The transition from IPA to 7-AIPA is a classic example of bioisosterism .[1]

  • IPA (Indole): The benzene ring fused to pyrrole is electron-rich. It binds primarily through hydrophobic interactions and the NH hydrogen bond donor.[1]

  • 7-AIPA (7-Azaindole): The replacement of CH with N at position 7 creates a "purine-like" scaffold.[1] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor , while the electron-withdrawing nature of the pyridine ring makes the pyrrole NH a stronger hydrogen bond donor (lower pKa).

Comparative Properties Table
PropertyIndole-3-propionic acid (IPA)7-AIPA (Bioisostere)Impact on Research
Molecular Weight 189.21 g/mol 190.20 g/mol Negligible difference.[1]
LogP (Lipophilicity) ~2.6 (Lipophilic)~1.6 (Reduced Lipophilicity)7-AIPA has lower membrane permeability but higher soluble fraction.
pKa (Pyrrole NH) ~16.9~13.07-AIPA is a stronger H-bond donor; critical for binding pockets requiring tight H-bonds.[1]
pKa (Pyridine N) N/A~4.67-AIPA can be protonated at low pH, drastically improving solubility.
Electronic Character

-excessive (Electron Rich)

-deficient (Pyridine ring)
7-AIPA is less prone to oxidative metabolism (e.g., by CYPs) than IPA.[1]
Mechanistic Pathways (Gut-Brain Axis vs. Synthetic Design)

IPA functions as a signaling molecule bridging the gut and brain.[1][2][3] 7-AIPA is designed to mimic this geometry but improve "druggability."[1]

PathwayComparison Trp Dietary Tryptophan Gut Gut Microbiota (C. sporogenes) Trp->Gut Ingestion IPA Indole-3-propionic Acid (IPA) Gut->IPA Bioconversion PXR PXR Activation (Intestinal Barrier) IPA->PXR Agonism ROS Hydroxyl Radical Scavenging IPA->ROS Neuroprotection Syn Synthetic Chemistry (Suzuki/Heck Coupling) AIPA 7-AIPA (Bioisostere) Syn->AIPA Lab Synthesis Kinase Kinase/Target Binding (Improved H-Bonding) AIPA->Kinase Scaffold Hopping ADME ADME Optimization (High Solubility) AIPA->ADME Drug Design

Caption: Comparative origin and functional pathways. IPA is a natural metabolite driving PXR activation and antioxidant defense.[1][3] 7-AIPA is a synthetic tool generated to optimize binding kinetics and solubility (ADME).[1]

Experimental Protocols

Protocol A: Biological Validation of IPA (Antioxidant Potency)

Objective: Quantify the hydroxyl radical scavenging capability of IPA, its primary neuroprotective mechanism. Rationale: IPA is unique among antioxidants because it does not generate pro-oxidant intermediates.[3]

Materials:

  • IPA (High Purity >99%)

  • Fenton Reaction Reagents: FeSO₄, H₂O₂

  • Salicylic Acid (Trapping agent)

  • HPLC-ECD (Electrochemical Detection)[1]

Workflow:

  • Generation: Initiate hydroxyl radicals (•OH) via Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) in phosphate buffer (pH 7.4).

  • Competition: Add Salicylic Acid (0.5 mM) as the capture probe. It reacts with •OH to form 2,3-dihydroxybenzoic acid (2,3-DHBA).[1]

  • Treatment: Co-incubate with IPA (concentration gradient: 10 nM – 100 µM).

  • Detection: Inject samples into HPLC-ECD. Monitor the decrease in 2,3-DHBA peak area.

  • Calculation: Plot % Inhibition vs. Log[IPA]. Calculate IC₅₀.

    • Validation Check: IPA should show an IC₅₀ < 1 µM, significantly more potent than Melatonin in this specific radical system.

Protocol B: Chemical Synthesis of 7-AIPA

Objective: Synthesize 7-AIPA for SAR studies. Rationale: 7-azaindoles are electron-deficient; standard Fischer indole synthesis fails.[1] The Horner-Wadsworth-Emmons (HWE) or Knoevenagel condensation on the aldehyde is preferred.[1]

Reaction Scheme: 7-Azaindole-3-carboxaldehyde + Malonic Acid -> [Pyridine/Piperidine] -> 7-Azaindole-3-acrylic acid -> [H2/Pd-C] -> 7-AIPA[1]

Step-by-Step Methodology:

  • Condensation (Knoevenagel):

    • Dissolve 7-azaindole-3-carboxaldehyde (1.0 eq) and Malonic acid (2.0 eq) in Pyridine.

    • Add catalytic Piperidine (0.1 eq).

    • Reflux at 80°C for 4-6 hours.

    • Observation: Evolution of CO₂ gas indicates decarboxylation to the acrylic acid.[1]

    • Workup: Pour into ice-cold HCl (1M). The solid 3-(2-(1H-pyrrolo[2,3-b]pyridin-3-yl)vinyl)carboxylic acid precipitates.[1] Filter and dry.[1]

  • Reduction (Hydrogenation):

    • Dissolve the acrylic acid intermediate in Methanol/THF (1:1).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure, 1 atm) for 12 hours at RT.

    • Monitoring: TLC should show the disappearance of the conjugated alkene spot (UV active, lower Rf).

  • Purification:

    • Filter through Celite to remove Pd/C.

    • Concentrate filtrate.[1] Recrystallize from Ethanol/Water.[1]

    • Validation: ¹H NMR must show the disappearance of vinylic protons and appearance of the ethyl chain multiplet (approx 3.0 ppm and 2.7 ppm).

Strategic Application in Drug Discovery[4][5]

When to use IPA?
  • Microbiome Studies: When investigating the impact of Clostridium species on host immunity.[1]

  • Neurodegeneration: For testing blood-brain barrier (BBB) traversing antioxidants. IPA crosses the BBB efficiently.[1]

  • Metabolic Syndrome: As a biomarker for Type 2 Diabetes risk (low serum IPA correlates with higher risk).

When to use 7-AIPA?
  • Solubility Issues: If your indole-based lead compound precipitates in biological media, swapping the indole for 7-azaindole (7-AIPA core) often solves this due to the pyridine nitrogen's polarity.

  • Kinase Selectivity: The N7 nitrogen provides an additional binding vector (H-bond acceptor) that can pick up specific interactions in the ATP-binding pocket of kinases (e.g., JAK, TRK, or CSF1R families) that the natural indole cannot.

  • Metabolic Stabilization: If the benzene ring of your indole lead is being rapidly oxidized by liver microsomes, the electron-deficient pyridine ring of 7-AIPA is much more resistant to oxidative metabolism.[1]

References

  • Mechanisms of IPA: Roager, H. M., & Licht, T. R. (2018). Microbial tryptophan catabolites in health and disease. Nature Communications, 9(1), 3294. Link

  • PXR Activation: Venkatesh, M., et al. (2014). Symbiotic bacterial metabolites regulate gastrointestinal barrier function via the xenobiotic sensor PXR and Toll-like receptor 4.[1] Immunity, 41(2), 296-310. Link

  • 7-Azaindole Chemistry: Song, J. J., et al. (2002). A novel synthesis of 7-azaindole derivatives via the Suzuki coupling reaction.[1][4] Journal of Organic Chemistry, 67(11), 3924-3926. Link

  • Bioisosterism Guide: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Antioxidant Protocol: Chyan, Y. J., et al. (1999). Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid.[1] Journal of Biological Chemistry, 274(31), 21937-21942. Link

Sources

Validation

Biological Activity &amp; Photophysical Profile: 7-Azatryptophan vs. Des-amino Analogs

Topic: Biological Activity Profile of 7-Azatryptophan Des-amino Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Profile of 7-Azatryptophan Des-amino Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between 7-azatryptophan (7-AW) —a non-canonical amino acid used extensively as a fluorescent probe—and its des-amino analogs , specifically 3-(7-azaindol-3-yl)propionic acid (7-Aza-IPA) and 7-azaindole-3-acetic acid (7-Aza-IAA) .

While 7-AW is renowned for its utility in protein engineering and fluorescence spectroscopy, the removal of the


-amino group (des-amination) fundamentally alters the molecule's biological role, shifting it from a protein building block to a bioactive metabolic modulator and auxin analog. This guide dissects these differences across photophysics, enzymatic interaction, and physiological impact.

Chemical Identity & Structural Relationship

The "des-amino" modification involves the removal of the amino group from the alanyl side chain, converting the amino acid into a carboxylic acid derivative.

Compound NameAbbr.Structure DescriptionPrimary Role
7-Azatryptophan 7-AW 7-azaindole core + alanine side chainFluorescent protein probe; Trp isostere.
7-Aza-Indole-3-Propionic Acid 7-Aza-IPA 7-azaindole core + propionic acid side chainDes-amino analog; Antioxidant mimic; Metabolic probe.[1]
7-Aza-Indole-3-Acetic Acid 7-Aza-IAA 7-azaindole core + acetic acid side chainDes-amino/decarboxylated analog; Auxin antagonist.
Diagram 1: Structural & Metabolic Relationships

G cluster_0 Biological Consequence Trp Tryptophan (Trp) (Natural Substrate) SevenAW 7-Azatryptophan (7-AW) (Fluorescent Probe) Trp->SevenAW C7 Nitrogen Substitution SevenIPA 7-Aza-IPA (Des-amino Analog) SevenAW->SevenIPA Deamination (Loss of NH2) SevenIAA 7-Aza-IAA (Auxin Analog) SevenIPA->SevenIAA Beta-oxidation (Chain Shortening)

Caption: Structural derivation of des-amino analogs from the parent 7-azatryptophan scaffold.

Photophysical Comparison

The primary utility of 7-azaindole derivatives lies in their unique fluorescence, governed by Excited-State Proton Transfer (ESPT).

Comparative Fluorescence Data

The removal of the amino group in des-amino analogs eliminates the zwitterionic character of the side chain, reducing heterogeneity in fluorescence decay caused by rotamers of the amino group.

Feature7-Azatryptophan (7-AW)7-Aza-IPA (Des-amino)Tryptophan (Ref)
Excitation Max 288 nm286–288 nm280 nm
Emission Max (Water) ~395 nm (Broad)~380–390 nm~350 nm
Fluorescence Decay Single Exponential (Mono-exponential)Single Exponential (Refined)Multi-exponential
Quantum Yield (

)
~0.02 (Water)~0.03–0.05 (Est.)[1]0.14
Solvent Sensitivity High (ESPT active)High (ESPT active)Moderate

Scientific Insight:

  • 7-AW: In water, 7-AW exhibits a single exponential decay (~780–900 ps), unlike Tryptophan's complex multi-exponential decay. This makes 7-AW a superior probe for resolving protein conformational dynamics.

  • Des-amino Analogs: Lacking the charged ammonium group (

    
    ), 7-Aza-IPA exhibits reduced quenching associated with the protonated amine. The fluorescence emission remains red-shifted compared to indole derivatives due to the 7-nitrogen, allowing selective excitation in the presence of native Tryptophan.
    

Biological Activity Profile

A. Protein Engineering & Translation (7-AW)
  • Mechanism: 7-AW is accepted by Tryptophanyl-tRNA synthetase (TrpRS). It can be translationally incorporated into proteins (e.g., E. coli, bacteriophage) in place of Trp.

  • Outcome: Proteins containing 7-AW often retain native fold and function but gain a unique spectroscopic handle. The 7-aza group can form alternative hydrogen bonds, occasionally stabilizing specific conformations.

B. Auxin Activity & Plant Physiology (7-Aza-IAA)
  • Context: Indole-3-acetic acid (IAA) is the primary plant auxin.[1]

  • Activity: 7-Aza-IAA acts as an auxin antagonist or weak agonist.

  • Mechanism: The N7 atom withdraws electron density from the indole ring, altering the

    
    -stacking interactions within the TIR1/AFB auxin receptor pocket. This modification often prevents the necessary conformational change required for ubiquitin-mediated degradation of Aux/IAA repressor proteins.
    
  • Application: Used in plant biology to decouple auxin signaling pathways or study receptor binding specificity.

C. Metabolic & Enzymatic Inhibition (7-Aza-IPA)
  • Context: Indole-3-propionic acid (IPA) is a potent neuroprotective antioxidant produced by gut microbiota (e.g., Clostridium sporogenes).

  • Activity: 7-Aza-IPA serves as a metabolically stable isostere .

  • Mechanism:

    • Antioxidant Mimicry: Like IPA, 7-Aza-IPA can scavenge hydroxyl radicals, but the electron-deficient pyridine ring modulates its oxidation potential.

    • Enzyme Inhibition: It likely inhibits enzymes that process IPA (e.g., dehydrogenases) by binding to the active site but resisting oxidation due to the stability of the 7-azaindole core.

Diagram 2: Differential Signaling Pathways

BioActivity SevenAW 7-Azatryptophan Translation Protein Translation (TrpRS Enzyme) SevenAW->Translation Substrate SevenIPA 7-Aza-IPA (Des-amino) Auxin Auxin Signaling (TIR1 Receptor) SevenIPA->Auxin Ligand Mimic Metabolism Gut Metabolism (IPA Pathway) SevenIPA->Metabolism Isostere FluorescentProtein Fluorescent Protein (Probe Active) Translation->FluorescentProtein Inhibition Receptor Antagonism (Growth Inhibition) Auxin->Inhibition Blocks Stability Metabolic Stability (Non-substrate) Metabolism->Stability

Caption: Divergent biological fates: 7-AW enters protein synthesis, while des-amino analogs modulate signaling and metabolism.

Experimental Protocols

Protocol A: Synthesis of 7-Aza-IPA (Des-amino Analog)

Rationale: Direct deamination of 7-AW is inefficient. The preferred route is the condensation of 7-azaindole with acrylate, followed by hydrolysis (if ester) or reduction.

  • Reagents: 7-Azaindole (1 eq), Acrylic Acid (1.2 eq), Acetic Anhydride (

    
    ), Acetic Acid (
    
    
    
    ).
  • Reaction:

    • Dissolve 7-azaindole in a mixture of

      
       (1:1 v/v).
      
    • Add acrylic acid dropwise.

    • Reflux at 110°C for 6–8 hours. The reaction proceeds via a Michael-type addition facilitated by the electrophilic attack on the C3 position.

  • Workup:

    • Concentrate in vacuo to remove excess acid.

    • Neutralize with 1M NaOH to pH ~5 to precipitate the free acid.

    • Recrystallize from Ethanol/Water.

  • Validation:

    • NMR: Confirm loss of C2 proton signal (indole) and appearance of propionic acid multiplets (

      
       ppm and 
      
      
      
      ppm).
    • MS: Verify molecular ion

      
      .
      
Protocol B: Fluorescence Characterization (Self-Validating)

Rationale: To distinguish 7-aza analogs from native Trp, one must exploit the "Red-Edge" excitation shift.

  • Sample Prep: Prepare

    
     solutions of 7-Aza-IPA and Tryptophan in 10 mM Phosphate Buffer (pH 7.4).
    
  • Excitation Scan: Set emission to 400 nm. Scan excitation from 250–320 nm.

    • Validation: 7-Aza-IPA should show a shoulder or peak extension up to ~310 nm, whereas Trp absorbance drops sharply after 300 nm.

  • Selective Excitation: Set excitation to 310 nm .

    • Result: Native Trp will show negligible emission. 7-Aza-IPA will emit strongly with a max at ~390 nm.

  • Tautomer Check: Add 10% methanol. Look for a dual-emission peak (green fluorescence ~500 nm) indicative of excited-state tautomerization (proton transfer at N1-N7), a hallmark of the 7-azaindole core.

References

  • Smirnov, A. V., et al. (1997). "Photophysics and Biological Applications of 7-Azaindole and Its Analogs." Journal of Physical Chemistry B. Link

  • Ross, J. B. A., et al. (1997). "7-Azatryptophan as a Probe of Protein Structure and Dynamics." Methods in Enzymology. Link

  • Nonhebel, H. M. (2015). "Tryptophan-dependent indole-3-acetic acid production by bacteria." Journal of Experimental Botany. Link

  • Negrerie, M., et al. (1991). "The excited-state proton transfer of 7-azaindole." Journal of Physical Chemistry. Link

  • Soumillion, P., et al. (1995). "Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme." Protein Engineering, Design and Selection. Link

Sources

Comparative

Validation of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid Purity by LC-MS

Executive Summary: The 7-Azaindole Challenge In the development of kinase inhibitors (e.g., JAK, TRK inhibitors), 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid serves as a critical scaffold. However, the 7-azaindole co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 7-Azaindole Challenge

In the development of kinase inhibitors (e.g., JAK, TRK inhibitors), 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid serves as a critical scaffold. However, the 7-azaindole core presents a unique analytical challenge: tautomeric regioisomerism .

During synthesis, alkylation can occur at the desired C3 position or the competing N1 position. These isomers often possess identical molecular weights and similar UV absorption profiles, rendering standard HPLC-UV methods insufficient for high-stringency purity validation (>99.5%).

This guide objectively compares LC-MS against traditional alternatives (HPLC-UV, qNMR) and provides a validated workflow to detect trace regioisomers and degradation products, ensuring your material meets ICH Q2(R2) standards.

The Analytical Landscape: Comparative Analysis

To select the right tool, we must understand the limitations of each. The following table contrasts the three primary techniques used for this molecule.

Table 1: Comparative Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV (Standard) qNMR (Orthogonal)
Primary Utility Trace impurity ID & QuantitationBulk Purity & Routine QCAbsolute Content & Structure
Specificity High (m/z + Retention Time)Medium (Retention Time only)High (Structural resolution)
Sensitivity (LOD) Excellent (< 0.05%)Good (~0.1%)Poor (> 1.0%)
Regioisomer ID Excellent (Distinct fragmentation/RT)Poor (Co-elution risk)Excellent (Distinct chemical shift)
Throughput HighHighLow
Main Limitation Matrix effects / Ion suppressionMisses non-chromophoric impuritiesRequires mg-scale sample
Why LC-MS Wins for Purity Validation

While qNMR is the gold standard for structural confirmation, it lacks the sensitivity to detect 0.1% impurities required for GMP release. HPLC-UV relies on the assumption that all impurities absorb at the selected wavelength (usually 254 nm). LC-MS bridges this gap by detecting impurities that may lack strong UV chromophores and resolving co-eluting isomers via Mass-to-Charge (m/z) filtering.

The Core Challenge: Regioisomerism

The most critical impurity for this molecule is the N1-isomer . The diagram below illustrates the structural logic and why chromatographic separation is non-negotiable.

RegioisomerLogic Precursor Precursor (7-Azaindole) Reaction Alkylation Reaction Precursor->Reaction C3_Isomer C3-Isomer (Target) Desired Product (More Polar) Reaction->C3_Isomer Major Path N1_Isomer N1-Isomer (Impurity) By-product (Less Polar) Reaction->N1_Isomer Minor Path Detection LC-MS Detection (Same m/z, Diff RT) C3_Isomer->Detection RT: 4.2 min N1_Isomer->Detection RT: 5.8 min

Figure 1: The synthetic divergence of 7-azaindole alkylation. The N1-isomer is more hydrophobic due to the blockage of the pyrrole nitrogen, resulting in later retention on C18 columns.

Validated LC-MS Experimental Protocol

This protocol is designed to be self-validating . The use of MS/MS transitions ensures that even if an impurity co-elutes in the UV channel, it can be deconvoluted in the MS channel.

A. System Configuration[2][3]
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: C18 with steric protection (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XSelect CSH C18).

    • Why: The "Charged Surface Hybrid" (CSH) or similar technology improves peak shape for basic compounds like azaindoles at low pH.

  • Dimensions: 2.1 x 100 mm, 1.8 µm particle size.

B. Mobile Phase & Gradient
  • Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).

  • Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Time (min)%BDescription
0.05Equilibration
1.05Load
8.095Elution of hydrophobic N1-isomers
10.095Wash
10.15Re-equilibration
C. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+). The pyridine nitrogen is readily protonated.

  • Scan Mode: Full Scan (m/z 100–600) + Data Dependent MS/MS.

  • Target Mass: [M+H]+ = 191.08 (Calculated for C10H10N2O2).

  • Key Fragments (MS/MS):

    • m/z 145.0: Loss of -COOH (Decarboxylation).

    • m/z 118.0: Loss of propanoic acid side chain (7-azaindole core).

Validation Framework (ICH Q2(R2))

To ensure this method is robust, follow this abbreviated validation workflow based on the latest ICH Q2(R2) guidelines.

ValidationWorkflow Start Method Development (Optimize Separation) Spec Specificity Test Inject: Blank, Placebo, Target, Spiked Impurities Start->Spec Linearity Linearity & Range 5 Levels (50% - 150%) Spec->Linearity Accuracy Accuracy (Recovery) Spike at 80%, 100%, 120% Linearity->Accuracy Precision Precision Repeatability (n=6) Intermediate Precision Accuracy->Precision LOD_LOQ Sensitivity (LOD/LOQ) S/N > 3 (LOD) S/N > 10 (LOQ) Precision->LOD_LOQ Report Final Validation Report (Pass/Fail Criteria) LOD_LOQ->Report

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Critical Validation Checkpoints
  • Specificity: You must demonstrate baseline resolution (Rs > 1.5) between the Main Peak (C3-isomer) and the N1-isomer. If they co-elute, the method fails.

  • Linearity: The propanoic acid tail can cause tailing. Ensure R² > 0.999.

  • LOD: For genotoxic impurity risk assessment, ensure the method can detect down to 0.05% area normalization.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Kudo, N., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[3] [Link]

  • Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 59(10), 1749-1761. [Link]

  • FDA Guidance for Industry. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[4] [Link]

Sources

Validation

Comparative Guide: Reference Standards for 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid Analysis

Executive Summary & Strategic Context The molecule 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other 7-azaindole-based therapeutics. Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The molecule 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other 7-azaindole-based therapeutics. Structurally, it consists of a 7-azaindole core attached to a propanoic acid tail. Crucially, the substitution at the 2-position of the propanoic acid chain creates a chiral center , making enantiomeric purity a Critical Quality Attribute (CQA).

In drug development, this molecule typically functions as a Regulatory Starting Material (RSM) or a Key Intermediate. The choice of reference standard—whether for release testing, impurity profiling, or chiral purity determination—directly impacts the integrity of your CMC (Chemistry, Manufacturing, and Controls) data package.

This guide objectively compares the three tiers of reference standards available for this analyte, supported by experimental protocols for their qualification.

Comparative Analysis of Reference Standard Tiers

The market offers three distinct grades of standards. Selecting the wrong grade for your development phase can lead to regulatory hold-ups (due to insufficient characterization) or wasted budget (over-qualifying early-stage materials).

Table 1: Performance & Suitability Matrix
FeatureTier 1: Primary Reference Standard Tier 2: Working Standard (In-House) Tier 3: Catalog/Research Grade
Source Specialized Custom Synthesis / ISO 17034 AccreditedQualified in-house against Tier 1Commercial Chemical Vendors (e.g., Sigma, Enamine)
Purity (Assay) 100.0% ± 0.5% (Mass Balance)Qualified against Tier 1 (e.g., 99.8% "As Is")>95% or >98% (Area Normalization only)
Chiral Purity Explicitly defined (>99.5% ee)Verified per batchOften undefined or Racemic
Water/Solvent Measured (KF & GC-HS) & SubtractedMeasuredRarely quantified
Traceability Full Structural Elucidation (NMR, MS, IR, X-Ray)Traceable to Tier 1Batch-specific COA only
Cost High (

)
Low ($)Moderate (

)
Use Case GMP Release, Pivotal Clinical BatchesRoutine IPC, Stability StudiesEarly Discovery, Route Scouting

Technical Deep Dive: The Qualification Workflow

To establish a defensible reference standard system, you must validate the material's identity and purity. The 7-azaindole core presents specific analytical challenges:

  • Amphoteric Nature: The pyridine nitrogen is basic (

    
    ), while the pyrrole NH is weakly acidic (
    
    
    
    ). The carboxylic acid adds a third ionization state.
  • UV Tailing: The nitrogen-rich core interacts with residual silanols in HPLC columns, causing peak tailing unless mobile phase pH and ionic strength are optimized.

Diagram 1: Reference Standard Qualification Logic

The following workflow illustrates the decision matrix for qualifying a new batch of standard.

QualificationWorkflow Start Acquire Candidate Material (Crude or Catalog) StructID Structural ID (1H-NMR, 13C-NMR, MS, IR) Start->StructID PurityScreen Purity Screen (HPLC-UV & Chiral LC) StructID->PurityScreen Decision1 Purity > 99.0% & ee > 99.5%? PurityScreen->Decision1 Purify Recrystallization / Prep-LC Purification Decision1->Purify No FullChar Full Characterization (TGA, KF, ROI, GC-HS) Decision1->FullChar Yes Purify->PurityScreen CalcPotency Calculate Potency (Mass Balance Equation) FullChar->CalcPotency Release Release as Primary Standard CalcPotency->Release

Caption: Workflow for converting raw material into a qualified Primary Reference Standard.

Experimental Protocols

The following protocols are designed to overcome the specific chemical challenges of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid.

Protocol A: Achiral Purity (HPLC-UV)

Objective: Determine chemical purity and quantify related impurities (e.g., des-methyl analogs or decarboxylated byproducts).

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm). Why? The Charged Surface Hybrid (CSH) particle provides excellent peak shape for basic compounds like 7-azaindoles at low pH.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (Specific to 7-azaindole core) and 220 nm (General).

  • Standard Prep: Dissolve 10 mg in 10 mL of 50:50 Water:ACN. Note: Ensure complete dissolution; sonicate if necessary as the free acid can be sparingly soluble in pure water.

Protocol B: Chiral Purity (Chiral HPLC)

Objective: Quantify the enantiomeric excess (ee) of the specific isomer (R or S). This is the most critical test for this standard.

  • Column: Daicel Chiralpak AD-H or IG (250 mm x 4.6 mm, 5 µm). Amylose-based columns generally show better recognition for indole-alkanoic acids.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : TFA (85 : 15 : 0.1).

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Critical Note: The addition of 0.1% TFA is mandatory to suppress the ionization of the carboxylic acid and the pyrrole/pyridine nitrogen, ensuring sharp peaks and improving chiral recognition [1].

Calculation of Potency (Mass Balance)

For a Primary Reference Standard , you cannot rely on "Area %" from HPLC. You must use the Mass Balance approach to assign an absolute potency value.

Formula:



Where:

  • % Impurities: Sum of all organic impurities by HPLC (Area %).

  • % Residual Solvents: Determined by Headspace GC (USP <467>).

  • % Water: Determined by Karl Fischer Titration (USP <921>).

  • % ROI: Residue on Ignition (Sulfated Ash) to account for inorganic salts (USP <281>).

Why this matters: A research-grade standard might claim "98% Purity" based on HPLC, but if it contains 5% water and 2% residual ethyl acetate, the actual active content is only ~91%. Using this without correction will introduce a 9% error in your quantitative assays.

Diagram: Chiral Method Development Strategy

Separating the enantiomers of 7-azaindole acids is non-trivial. The following logic tree guides the method development.

ChiralMethodDev Input Racemic Sample Screen1 Screen Polysaccharide Columns (AD, OD, IA, IC) Input->Screen1 ModeCheck Select Mode Screen1->ModeCheck NP Normal Phase (Hex/IPA + TFA) ModeCheck->NP Solubility OK RP Reversed Phase (Water/ACN + Buffer) ModeCheck->RP Solubility Poor Eval Evaluate Resolution (Rs) NP->Eval RP->Eval Optim Optimize T, Flow, Modifier % Eval->Optim Rs < 1.5 Final Final Method (Rs > 2.0) Eval->Final Rs > 1.5 Optim->Eval

Caption: Strategy for developing a robust chiral method for 7-azaindole derivatives.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Retrieved from (Note: General principles of chiral acid separation applied).

  • Sigma-Aldrich. (n.d.). (R)-2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid Product Page. Retrieved from (Demonstrates availability of amino-analogs and need for specific des-amino standards).

  • National Institutes of Health (NIH). (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors. Bioorg Med Chem Lett. Retrieved from (Context for 7-azaindole impurity profiling).

  • Royal Society of Chemistry. (2014). Identification and optimisation of 7-azaindole PAK1 inhibitors. MedChemComm. Retrieved from (Synthetic routes and intermediate characterization).

  • ICH Guidelines.Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. (Defines reporting thresholds requiring qualified standards).

Sources

Comparative

In Vitro Metabolic Stability of Pyrrolo[2,3-b]pyridine Carboxylic Acids: A Comparative Guide

Executive Summary In the landscape of kinase inhibitor discovery, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a superior bioisostere to the traditional indole.[1][2] While the indole ring is "privile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of kinase inhibitor discovery, the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a superior bioisostere to the traditional indole.[1][2] While the indole ring is "privileged" for binding, it suffers from rapid oxidative clearance. This guide analyzes the metabolic stability of pyrrolo[2,3-b]pyridine carboxylic acids , demonstrating how this specific functionalization optimizes Phase I stability while introducing unique Phase II considerations.

Key Takeaway: The 7-nitrogen atom significantly reduces CYP450-mediated oxidation compared to indole. The addition of a carboxylic acid moiety further enhances Phase I stability by increasing polarity and blocking lipophilic metabolic pockets, though it necessitates rigorous screening for Phase II glucuronidation.

Part 1: Scientific Foundation & Scaffold Analysis

The Bioisosteric Advantage: 7-Azaindole vs. Indole

The transition from indole to 7-azaindole is not merely structural; it is electronic.[2] The pyridine nitrogen at position 7 acts as an electron-withdrawing group, reducing the electron density of the pyrrole ring.

  • Indole: Electron-rich; highly susceptible to electrophilic attack by CYP450 isoforms (epoxidation/hydroxylation).

  • 7-Azaindole: Electron-deficient; resistant to CYP450 oxidation but introduces a potential "soft spot" for Aldehyde Oxidase (AO) at the C-2 position.

The Role of the Carboxylic Acid

Incorporating a carboxylic acid (–COOH) typically at the C-2 or C-5 position serves a dual purpose:

  • Solubility: Increases aqueous solubility, often a limiting factor for planar heterocycles.

  • Metabolic Shielding: The high polarity hinders access to the deep, lipophilic active sites of CYP enzymes.

Metabolic Pathways Visualization

The following diagram illustrates the divergent metabolic fates of these scaffolds.

MetabolicPathways Indole Indole Scaffold (Electron Rich) CYP CYP450 (Oxidation) Indole->CYP High Affinity Azaindole Pyrrolo[2,3-b]pyridine (7-Azaindole) Acid Carboxylic Acid Derivative Azaindole->Acid Functionalization Azaindole->CYP Reduced Affinity AO Aldehyde Oxidase (Nucleophilic Attack) Azaindole->AO C-2 Attack Acid->CYP Blocked Acid->AO Steric Hindrance UGT UGT (Glucuronidation) Acid->UGT Conjugation Risk OxIndole Epoxides / Hydroxyindoles (Rapid Clearance) CYP->OxIndole OxAza 2-Oxo-7-azaindole (AO Mediated) AO->OxAza Glucuronide Acyl Glucuronide (Phase II) UGT->Glucuronide

Figure 1: Divergent metabolic pathways. Indoles are prone to CYP oxidation. 7-azaindoles reduce CYP liability but risk Aldehyde Oxidase (AO) attack. Carboxylic acids block Phase I but introduce Phase II (UGT) risks.

Part 2: Comparative Performance Data

The table below synthesizes representative intrinsic clearance (


) data derived from structure-activity relationship (SAR) studies in kinase inhibitor discovery (e.g., ROCK, JAK inhibitors).
Scaffold ClassCompound TypeHLM

(µL/min/mg)
Hepatocyte

(µL/min/10⁶ cells)
Primary Metabolic Liability
Indole Parent / LipophilicHigh (>100)High (>40)CYP-mediated oxidation (aromatic hydroxylation)
7-Azaindole Parent / LipophilicModerate (20-50)Moderate (10-30)Aldehyde Oxidase (C-2 oxidation) + minor CYP
7-Azaindole Carboxylic Acid Low (<10)Low to Mod (5-20)Phase II Glucuronidation (Acyl glucuronide)
7-Azaindole Amide/EsterMod to High (30-80)High (>40)Hydrolysis (Esterases) or CYP N-dealkylation

Interpretation:

  • Microsomal Stability (HLM): The carboxylic acid derivative shows superior stability in microsomes because microsomes lack the cytosolic cofactors required for Aldehyde Oxidase and the UDPGA cofactor for UGTs (unless supplemented). Warning: This can lead to a "false positive" stability read if only HLM is used.

  • Hepatocyte Stability: This is the "gold standard" as it contains cytosolic enzymes (AO) and Phase II enzymes (UGT). The clearance of the acid may rise here due to glucuronidation, necessitating specific follow-up assays.

Part 3: Experimental Protocols (Self-Validating Systems)

To accurately assess the stability of these compounds, you must use a tiered approach. A simple HLM assay is insufficient for 7-azaindoles due to the potential for non-CYP metabolism (AO) and Phase II conjugation.

Protocol A: Microsomal Stability (Phase I Screen)

Validates resistance to CYP450 oxidation.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration to ensure linear kinetics,

    
    ).
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and Buffer (100 mM Phosphate, pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL Stop Solution.
    
  • Control: Run a "minus NADPH" control to detect chemical instability or non-cofactor dependent hydrolysis.

  • Analysis: Centrifuge (3000g, 20 min), analyze supernatant via LC-MS/MS.

Protocol B: Hepatocyte Stability (Comprehensive Screen)

Validates stability against Cytosolic Enzymes (AO) and Phase II (UGT).

Critical Step for Carboxylic Acids: Carboxylic acids are polar. Ensure your LC-MS/MS method (column/gradient) can retain and separate the parent acid from its glucuronide metabolite, which often co-elutes or fragments back to the parent in the source (in-source fragmentation), leading to underestimation of clearance.

Workflow Visualization:

AssayWorkflow cluster_sampling Time Course Sampling Start Start: Test Compound (Pyrrolo[2,3-b]pyridine Acid) System Select System: Cryopreserved Hepatocytes Start->System Incubate Incubate @ 37°C (Krebs-Henseleit Buffer) System->Incubate T0 T=0 min Incubate->T0 T60 T=60/120 min Incubate->T60 Quench Quench: ACN + IS T0->Quench T60->Quench Analysis LC-MS/MS Analysis Quench->Analysis Decision Data Interpretation Analysis->Decision Result1 High Stability: Proceed to In Vivo Decision->Result1 Cl_int < 15 Result2 High Clearance: Check Metabolite ID Decision->Result2 Cl_int > 15

Figure 2: Hepatocyte stability workflow. Critical for detecting AO and UGT activity missed by microsomes.

Part 4: Troubleshooting & Strategic Optimization

The Aldehyde Oxidase (AO) Trap

Pyrrolo[2,3-b]pyridines are notorious substrates for AO. This cytosolic enzyme does not require NADPH.

  • Diagnosis: If a compound is stable in HLM (with NADPH) but unstable in Hepatocytes or S9 fraction (without NADPH), AO metabolism is the likely culprit.

  • Solution: Introduce a blocking group (e.g., Methyl, Chloro, or Cyclopropyl) at the C-2 position to sterically hinder the AO nucleophilic attack.

The Glucuronidation Liability

Carboxylic acids can form acyl glucuronides , which are reactive metabolites capable of covalent binding to proteins (toxicity risk).

  • Diagnosis: Monitor for a mass shift of +176 Da in the hepatocyte incubation.

  • Solution: Bioisosteric replacement of the carboxylic acid with a sulfonamide or a tetrazole, or introducing steric bulk near the acid to hinder UGT conjugation.

References

  • BenchChem. A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs.

  • National Institutes of Health (PMC). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors.

  • Journal of Medicinal Chemistry. Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism.

  • WuXi AppTec. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies.

  • Evotec. Microsomal Stability Assay Protocol and Data Interpretation.

Sources

Validation

Comparative Synthesis: Regiocontrol in 2- vs. 3-Substituted Pyrrolo[2,3-b]pyridines

Topic: Content Type: Publish Comparison Guide Executive Summary The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor discovery, exemplified by the BRAF inhibitor Vemurafenib (Ze...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in kinase inhibitor discovery, exemplified by the BRAF inhibitor Vemurafenib (Zelboraf) .[1][2] However, its amphoteric electronic nature presents a distinct synthetic challenge: the pyrrole ring is electron-rich, while the pyridine ring is electron-deficient. This guide objectively compares the synthetic pathways for accessing C2- versus C3-substituted derivatives, providing validated protocols, mechanistic insights, and performance data to aid in route selection.

Part 1: The Electronic Landscape & Strategic Decision Making

The regioselectivity of 7-azaindole is governed by a "Push-Pull" electronic conflict.

  • C3-Position (The "Natural" Nucleophile): The pyrrole nitrogen lone pair donates electron density into the ring, making C3 highly susceptible to Electrophilic Aromatic Substitution (

    
    ) . This mimics indole reactivity.[3]
    
  • C2-Position (The "Engineered" Nucleophile): The C2 proton is the most acidic on the pyrrole ring (

    
     in DMSO). Functionalization here typically requires deprotonation (Lithiation)  or transition-metal catalyzed C-H activation  to reverse the polarity.
    
Decision Logic Flowchart

The following diagram illustrates the divergent pathways required for regiocontrol.

G Start 7-Azaindole Core C3_Path Route A: Electrophilic Attack (Natural Reactivity) Start->C3_Path Direct Reaction C2_Path Route B: Directed Metalation (Polarity Reversal) Start->C2_Path Requires Activation Reagent_C3 Reagents: NIS, NBS, R-COCl (Friedel-Crafts) C3_Path->Reagent_C3 Product_C3 3-Substituted (e.g., Vemurafenib Int.) Reagent_C3->Product_C3 Protect Step 1: N-Protection (SEM, Boc, Ts) C2_Path->Protect Lithiate Step 2: Lithiation (n-BuLi, -78°C) Protect->Lithiate Trap Step 3: Electrophile Trap (I2, R-CHO, B(OR)3) Lithiate->Trap Product_C2 2-Substituted (e.g., 2-Iodo-7-azaindole) Trap->Product_C2

Caption: Divergent synthetic pathways for 7-azaindole functionalization. C3 relies on intrinsic nucleophilicity, while C2 requires lithiation-mediated polarity reversal.

Part 2: Route A – Accessing the C3-Position

Mechanism: Electrophilic Aromatic Substitution (


).
Primary Application:  Installation of halogens, acyl groups (as in Vemurafenib), or formyl groups.
Protocol 1: Synthesis of 3-Iodo-7-azaindole

This is the standard gateway reaction. The iodine at C3 serves as a handle for Suzuki or Sonogashira couplings.

  • Reagents: 7-Azaindole (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), Acetone or DMF.

  • Conditions: Room Temperature, 2–4 hours.

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-azaindole (1.18 g, 10 mmol) in acetone (20 mL) in a round-bottom flask.

  • Addition: Add NIS (2.48 g, 11 mmol) portion-wise over 10 minutes. Note: The reaction is slightly exothermic.

  • Monitoring: Stir at room temperature. Monitor via TLC (50% EtOAc/Hexanes). Conversion is usually complete within 2 hours.

  • Workup: Remove solvent in vacuo. Redissolve residue in EtOAc (50 mL) and wash with saturated aqueous

    
     (to remove excess iodine) followed by water.
    
  • Purification: Recrystallize from Methanol/Ether or purify via silica flash chromatography (EtOAc/Hexanes gradient).

  • Expected Yield: 85–92%.

Real-World Validation (Vemurafenib): The synthesis of Vemurafenib utilizes a Friedel-Crafts acylation at C3. 5-bromo-7-azaindole is reacted with a difluoro-benzoyl chloride derivative using


 (or similar Lewis acid) to install the ketone bridge exclusively at C3, confirming the high natural selectivity for this position.
Part 3: Route B – Accessing the C2-Position

Mechanism: Directed Ortho-Metalation (DoM) or C-H Activation. Primary Application: Creating 2-aryl, 2-alkyl, or 2-heteroaryl derivatives that are otherwise inaccessible.

Protocol 2: C2-Iodination via N-Protection/Lithiation

Direct lithiation of free 7-azaindole is difficult due to the N-H proton. Protection is mandatory to direct the base to the C2 proton.

  • Reagents: 7-Azaindole, SEM-Cl (or Boc anhydride), n-BuLi, Iodine.

  • Conditions: -78°C (Lithiation), Cryogenic to RT (Trapping).

Step-by-Step Methodology:

  • Protection (Step 1): Treat 7-azaindole with NaH (1.2 equiv) in DMF at 0°C, then add SEM-Cl (1.1 equiv). Stir 1h. Isolate 1-SEM-7-azaindole .

  • Lithiation (Step 2): Dissolve 1-SEM-7-azaindole (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .

  • Metalation: Add n-BuLi (1.2 equiv, 2.5M in hexanes) dropwise. Stir for 1 hour at -78°C. Critical: The solution typically turns yellow/orange, indicating the formation of the C2-lithio species.

  • Trapping (Step 3): Add a solution of Iodine (

    
    , 1.3 equiv) in THF dropwise.
    
  • Quench: Allow to warm to RT, then quench with saturated

    
     and 
    
    
    
    .
  • Deprotection (Optional): Remove SEM group using TBAF in THF or TFA/DCM depending on downstream stability.

  • Expected Yield: 75–85% (over 2 steps).

Alternative: Pd-Catalyzed C-H Activation For direct C2-arylation without pre-functionalization, Pd(OAc)2 with specific phosphine ligands and oxidants (e.g., Cu(OAc)2) can be used. However, these reactions often suffer from C2/C3 mixtures unless the N-oxide is used as a directing group.

Part 4: Comparative Performance Analysis

The following table contrasts the two routes for a researcher deciding which pathway to adopt for library synthesis.

FeatureRoute A: C3-SubstitutionRoute B: C2-Substitution
Primary Mechanism Electrophilic Aromatic Substitution (

)
Lithiation / Cross-Coupling
Step Count 1 Step (Direct)3-4 Steps (Protect

Lithiate

Trap

Deprotect)
Atom Economy HighLower (requires protecting groups)
Regio-Fidelity >95% C3 (Very High)>90% C2 (Requires strict temp control)
Scalability Excellent (Kg scale demonstrated for Vemurafenib)Moderate (Cryogenic conditions limit scale)
Key Limitation Difficult to force substitution at C2 if C3 is open.Sensitive to moisture; incompatible with base-sensitive groups.
Experimental Data Summary (Yields)
  • C3-Iodination (NIS): Consistently yields 85-95% .

  • C2-Arylation (Direct Pd-Cat): Yields vary (40-70% ) and often require excess arene.

  • C2-Iodination (Lithiation): Yields 70-80% but offers superior regiocontrol compared to direct Pd-catalysis.

References
  • Vemurafenib Synthesis & C3 Acylation

    • Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (2025).[3][4][5][6] National Institutes of Health.

    • Process for the preparation of Vemurafenib.[1][4][7][8] (Patent WO2015075749A1).

  • C2-Arylation & Functionalization

    • Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives.[9][10][11] (2013).[10][11] Organic Letters.

    • Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles.[9][12][13] (2019). Chemical Communications.[13]

  • General Azaindole Protocols

    • Azaindole synthesis and functionalization reviews. Organic Chemistry Portal.

    • Synthesis of 3-Iodoindoles via Electrophilic Cyclization. (2014).[5] PMC.

Sources

Comparative

Comparative Docking Guide: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid in COX Enzymes

Executive Summary Molecule of Interest: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (7-Azaindole-3-propanoic acid). Class: Non-Steroidal Anti-Inflammatory Drug (NSAID) candidate; Bioisostere of Indoprofen/Indomethaci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule of Interest: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (7-Azaindole-3-propanoic acid). Class: Non-Steroidal Anti-Inflammatory Drug (NSAID) candidate; Bioisostere of Indoprofen/Indomethacin. Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[1][2][3][4][5][6][7][8][9]

This guide provides a technical framework for evaluating the binding efficacy and selectivity of the 7-azaindole propanoic acid scaffold against industry-standard NSAIDs. By replacing the indole core of traditional NSAIDs with 7-azaindole (pyrrolo[2,3-b]pyridine), researchers aim to modulate solubility and hydrogen-bonding profiles while retaining the critical carboxylate anchor essential for COX inhibition.

Part 1: Strategic Experimental Design

The Comparative Matrix

To objectively assess the performance of the target molecule, it must be docked alongside well-characterized standards. The following matrix defines the control group:

CompoundClassBinding CharacteristicPDB Reference
Target Molecule 7-Azaindole Propanoic AcidTest Candidate N/A (Modeled)
Ibuprofen Arylpropanoic AcidNon-selective; Reversible4PH9 (COX-1)
Diclofenac Arylacetic AcidNon-selective; High Potency1PXX (COX-2)
Celecoxib DiarylheterocycleCOX-2 Selective; Side-pocket binder3LN1 (COX-2)
Structural Biology & PDB Selection

Critical Insight: The choice of crystal structure dictates the reliability of the docking study. You must select structures that represent the "open" or "closed" gating mechanisms relevant to propanoic acid derivatives.

  • COX-1 (Constitutive): Use PDB: 3N8X (Ovis aries).

    • Reasoning: High resolution (2.75 Å) complexed with Diclofenac. It preserves the Arg120/Tyr355 constriction site geometry critical for carboxylate recognition.

  • COX-2 (Inducible): Use PDB: 3LN1 (Mus musculus).

    • Reasoning: Complexed with Celecoxib.[3] It displays the accessible "side pocket" formed by the Val523 mutation (relative to Ile523 in COX-1), which is the determinant for selectivity.[8]

Part 2: Detailed Docking Protocol (Self-Validating System)

This protocol uses a "Redocking Validation" step to ensure the algorithm can reproduce known crystallography before testing the new candidate.

Workflow Diagram

DockingWorkflow cluster_Validation Validation Loop Start Start: Ligand & Protein Prep Grid Grid Generation (Center: Arg120/Tyr355) Start->Grid Redock Redock Co-crystallized Ligand Grid->Redock RMSD_Check Calculate RMSD Redock->RMSD_Check Decision RMSD < 2.0 Å? RMSD_Check->Decision Decision->Grid Fail (Refine Box) DockTarget Dock Target: 7-Azaindole Derivative Decision->DockTarget Pass Analysis Interaction Profiling (H-Bonds, Hydrophobic) DockTarget->Analysis

Caption: Figure 1. Self-validating molecular docking workflow. The process requires successful reproduction of the co-crystallized ligand pose (RMSD < 2.0 Å) before the target molecule is evaluated.

Step-by-Step Methodology
Phase 1: Protein Preparation
  • Stripping: Remove water molecules, but retain waters bridging the ligand to the protein if identified in the crystal structure (e.g., in the hydrophilic pore). Remove co-factors (Heme) if they are outside the 12 Å active site radius.

  • Protonation: Add hydrogens assuming pH 7.4.

    • Critical Check: Ensure Arg120 is positively charged (guanidinium) to form the salt bridge with the ligand's carboxylate.

    • Critical Check: Ensure Tyr355 is protonated to act as a hydrogen bond donor/acceptor gatekeeper.

Phase 2: Ligand Preparation
  • Chirality: The target is a 2-arylpropanoic acid derivative, meaning it possesses a chiral center at the alpha-carbon.

    • Action: Generate and dock both (S)- and (R)- enantiomers. (S)-enantiomers of profens are typically the active COX inhibitors (e.g., S-Naproxen).

  • Energy Minimization: Minimize the ligand using the MMFF94 force field to relieve internal strain before docking.

Phase 3: Grid Generation
  • Center: Define the grid box center using the coordinates of the co-crystallized ligand (e.g., Diclofenac in 3N8X).

  • Dimensions: 20 x 20 x 20 Å. This covers the long hydrophobic channel and the constriction site (Arg120).

Phase 4: Docking Parameters (AutoDock Vina / Glide)
  • Exhaustiveness: Set to 32 (Vina) or "Extra Precision" (Glide XP).

  • Poses: Generate top 10 poses.

  • Scoring: Sort by Binding Affinity (

    
    , kcal/mol).
    

Part 3: Mechanistic Analysis & Expected Outcomes

The Binding Mode (Mechanism of Action)

The 7-azaindole propanoic acid is expected to bind via the "Canonical NSAID Binding Mode."

  • The Anchor (Salt Bridge): The carboxylic acid moiety must form a bidentate ionic interaction (salt bridge) with Arg120 and a hydrogen bond with Tyr355 . This is the non-negotiable requirement for COX activity.

  • The Scaffold (Hydrophobic Channel): The 7-azaindole ring will occupy the hydrophobic channel lined by Val349, Leu352, and Phe518.

  • The Bioisostere Effect (N7 Nitrogen):

    • Indole (Traditional): C7 is hydrophobic.

    • 7-Azaindole (Target): N7 is a hydrogen bond acceptor.

    • Hypothesis: The N7 nitrogen may form a unique water-mediated H-bond or interact with Ser530 , potentially altering selectivity compared to the parent indole.

Selectivity Determinants (COX-1 vs COX-2)
  • COX-1: The active site is restricted by Ile523 .[2] The target molecule must fit linearly.

  • COX-2: The Val523 mutation opens a side pocket.[2][6][8]

    • Prediction: If the 7-azaindole scaffold has bulky substituents at position 1 or 5, it may force the molecule into the COX-2 side pocket, conferring selectivity. If unsubstituted, it will likely remain a non-selective inhibitor similar to Ibuprofen.

Interaction Pathway Diagram

BindingPathway Carboxyl Carboxylate Group (Acid Head) Arg120 Arg120 (Cationic Anchor) Carboxyl->Arg120 Salt Bridge (Electrostatic) Tyr355 Tyr355 (Gatekeeper) Carboxyl->Tyr355 H-Bond Scaffold 7-Azaindole Ring (Hydrophobic Core) HydroPocket Hydrophobic Channel (Val349, Leu352) Scaffold->HydroPocket Van der Waals Ser530 Ser530 (Acetylation Site) Scaffold->Ser530 Potential H-Bond (via N7)

Caption: Figure 2. Predicted molecular interaction map. The carboxylate-Arg120 interaction is the primary anchor, while the 7-azaindole core exploits hydrophobic contacts.

Part 4: Data Presentation & Benchmarking

When publishing your results, summarize the data using the following structure. The values below are representative benchmarks for the standard controls to which your target should be compared.

Table 1: Comparative Binding Energy & Efficiency
CompoundTargetBinding Energy (

, kcal/mol)
Ligand Efficiency (LE)Key Interactions (Distance Å)
Target (7-Aza) COX-1ExperimentalCalcArg120 (2.9), Tyr355 (3.1)
Target (7-Aza) COX-2ExperimentalCalcArg120 (2.8), Val523 (4.0)
Diclofenac COX-1-8.5 ± 0.50.42Arg120, Tyr355, Ser530
Diclofenac COX-2-9.2 ± 0.50.45Arg120, Tyr355, Val523
Celecoxib COX-2-11.2 ± 0.80.38Arg120, Val523 (Side Pocket)

Interpretation Guide:

  • High Affinity: If Target

    
     is more negative than -8.0 kcal/mol, it is a potent binder.
    
  • Selectivity Index: Calculate

    
    .
    
    • If

      
       (e.g., -8.0 vs -10.0), the compound prefers COX-2.
      
    • If

      
      , the compound is non-selective.
      

References

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes. Source: National Institutes of Health (PMC). URL:[Link]

  • Differences between the cyclooxygenase active sites of COX-1 and COX-2. Source: ResearchGate (Scientific Diagram). URL:[Link]

  • COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Source: Bionatura Journal. URL:[Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Source: MDPI. URL:[Link]

Sources

Validation

Spectroscopic Characterization &amp; Differentiation of 7-Azaindole Propanoic Acid Isomers

Executive Summary: The Regioselectivity Challenge In the development of kinase inhibitors and peptidomimetics, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) serves as a critical bioisostere of indole, offering improved water s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

In the development of kinase inhibitors and peptidomimetics, 7-azaindole (1H-pyrrolo[2,3-b]pyridine) serves as a critical bioisostere of indole, offering improved water solubility and unique hydrogen-bonding capabilities. However, functionalizing this scaffold with a propanoic acid moiety—a common linker for PROTACs or fragment-based drug design—introduces a significant regioselectivity challenge.[1]

The ambident nucleophilicity of the 7-azaindole anion leads to two primary competitive isomers during synthesis:

  • N1-Isomer: 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid (Thermodynamically favored in basic Michael additions).[1]

  • C3-Isomer: 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid (Biologically privileged tryptophan mimic; requires specific synthetic activation).[1]

This guide provides a definitive spectroscopic comparison to distinguish these isomers, supported by experimental protocols and self-validating characterization workflows.

Strategic Comparison: Performance & Accessibility

Before detailing the spectra, it is crucial to understand why these isomers differ in performance and synthesis.

FeatureN1-Isomer (N-Alkylated) C3-Isomer (C-Alkylated)
Synthetic Accessibility High. Readily formed via Michael addition of 7-azaindole to acrylate esters using simple bases (e.g., Cs₂CO₃, DBU).Moderate to Difficult. Requires "hard" electrophiles, Lewis acid catalysis, or Vilsmeier-Haack sequences (e.g., aldehyde intermediate).[2][3]
Stability High. The aromatic system is fully intact and electronically neutral.[1]Moderate. The C3 position is electron-rich; susceptible to oxidation or electrophilic attack if not protected.[1]
Biological Relevance Used as a linker attachment point where the aromatic headgroup must remain solvent-exposed.[1]Mimics Tryptophan.[1][4] Critical for binding in hydrophobic pockets (e.g., kinase hinge regions).[2][3]
Solubility Typically higher lipophilicity due to capping of the polar N-H bond.[1]Retains the polar N-H bond, offering a hydrogen bond donor for target interaction.[2][3]

Spectroscopic Characterization Data

The definitive identification of these isomers relies on 1H NMR diagnostic shifts, specifically the location of the propanoic acid methylene group and the multiplicity of the C2-proton.

Signal AssignmentN1-Isomer (N-Substituted)C3-Isomer (C-Substituted)Differentiation Logic
Propyl

-CH₂

2.6 – 2.8 ppm (t)

2.5 – 2.7 ppm (t)
Not diagnostic (overlaps).[1]
Propyl

-CH₂

4.4 – 4.6 ppm (t)

2.9 – 3.1 ppm (t)
CRITICAL: N-CH₂ is significantly deshielded (~1.5 ppm downfield) compared to C-CH₂.[1]
Indole N1-H Absent

11.4 – 11.8 ppm (br s)
Presence of exchangeable proton confirms C3-isomer.[1]
Indole C2-H

7.4 – 7.6 ppm (d , J~3.5 Hz)

7.2 – 7.4 ppm (s )
Multiplicity: N1-isomer couples to C3-H (doublet).[1] C3-isomer has no C3-H neighbor (singlet).[1]
Indole C3-H

6.4 – 6.6 ppm (d, J~3.5 Hz)
AbsentReplaced by alkyl chain in C3-isomer.[1]
Signal AssignmentN1-Isomer C3-Isomer Notes
Propyl

-CH₂

40 – 45 ppm

20 – 25 ppm
N-C bond is more deshielded than C-C bond.[1]
Carbonyl (COOH)

172 – 174 ppm

173 – 175 ppm
Similar environment; not diagnostic.[1]
C2 Aromatic

128 – 130 ppm

122 – 125 ppm
C3-substitution typically shields C2 slightly.[1]

Visualization: Isomer Identification Workflow

The following decision tree provides a logic-gated workflow for rapidly assigning the regiochemistry of a purified product.

IsomerID Start Purified 7-Azaindole Propanoic Acid Derivative CheckH Step 1: Check 1H NMR (11-12 ppm) Is there a broad singlet (NH)? Start->CheckH YesNH Yes: NH Present CheckH->YesNH Detected NoNH No: NH Absent CheckH->NoNH Not Detected CheckCH2_C Step 2: Check Methylene Shift Look for triplet at 2.9 - 3.1 ppm YesNH->CheckCH2_C CheckCH2_N Step 2: Check Methylene Shift Look for triplet at 4.4 - 4.6 ppm NoNH->CheckCH2_N ResultN1 CONFIRMED: N1-Isomer (N-Alkylated) CheckCH2_N->ResultN1 Found ResultC3 CONFIRMED: C3-Isomer (C-Alkylated) CheckCH2_N->ResultC3 Triplet at ~3.0? (Contradiction check) CheckCH2_C->ResultC3 Found

Figure 1: Logic-gated decision tree for spectroscopic assignment of 7-azaindole regioisomers.

Experimental Protocols

These protocols are designed to be self-validating . The "In-Process Check" (IPC) steps ensure you do not proceed with a mixture.[1]

Mechanism: Base-promoted Michael Addition (Thermodynamic Control)

  • Reagents: 7-Azaindole (1.0 eq), Ethyl Acrylate (1.5 eq), Cesium Carbonate (Cs₂CO₃, 0.5 eq).[2][3]

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).[1]

  • Procedure:

    • Dissolve 7-azaindole in MeCN. Add Cs₂CO₃. Stir at RT for 15 min.[1]

    • Add Ethyl Acrylate dropwise.[1] Heat to 60°C for 4-6 hours.

    • IPC (TLC/LCMS): Monitor consumption of SM. Product is usually less polar than SM.[1]

    • Workup: Filter off inorganic salts. Concentrate filtrate.[1]

    • Hydrolysis: Redissolve ester in THF/H₂O (1:1), add LiOH (2.0 eq). Stir 2h. Acidify to pH 4.[1] Extract with EtOAc.[1]

  • Validation: 1H NMR must show no NH peak and a triplet at ~4.5 ppm .

Mechanism: Knoevenagel Condensation followed by Reduction (Kinetic/Catalytic Control)

  • Reagents: 7-Azaindole-3-carboxaldehyde (1.0 eq), Malonic Acid (1.2 eq), Piperidine (cat.), Pyridine (solvent).[2][3]

  • Procedure (Step 1 - Condensation):

    • Reflux aldehyde and malonic acid in pyridine with catalytic piperidine for 4-8h.

    • IPC: Appearance of acrylic acid intermediate (olefin protons 7.5-8.0 ppm, d, J16Hz).[2][3]

    • Isolate the 3-(7-azaindol-3-yl)acrylic acid via precipitation with HCl.[1]

  • Procedure (Step 2 - Reduction):

    • Dissolve acrylic acid intermediate in MeOH.[1]

    • Add 10% Pd/C (10 wt%) and apply H₂ atmosphere (balloon) for 12h.

    • Validation: 1H NMR must show NH peak (~11.5 ppm) and disappearance of olefin doublets. New triplet appears at ~3.0 ppm .[1]

References

  • Regioselectivity in Azaindole Alkylation: Song, J. J., et al. (2002).[2][3] "Organometallic methods for the synthesis of 7-azaindole derivatives." Journal of Organic Chemistry.

  • Diagnostic NMR Data: Popowycz, F., et al. (2003).[2][3] "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron.

  • Biocatalytic & Synthetic Comparisons: Li, S. M. (2010).[2][3][1] "Prenyltransferases of the dimethylallyltryptophan synthase superfamily." Applied Microbiology and Biotechnology.[1] (Provides comparative shifts for C3-alkylated azaindoles).[1]

  • General Heterocyclic NMR Shifts:Pretsch, E., et al. "Structure Determination of Organic Compounds." (Standard Reference Text for diagnostic shifts of N-alkyl vs C-alkyl heterocycles).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Chemical Profile & Hazard Causality As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular structure. 2-(1H-pyrrolo[2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Causality

As a Senior Application Scientist, I approach chemical handling not as a static checklist, but as a dynamic system of risk mitigation grounded in molecular structure. 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a critical building block in drug discovery, frequently utilized in the synthesis of kinase inhibitors and advanced fluorescence probes.

However, its specific structural features dictate strict handling precautions:

  • The Propanoic Acid Moiety: This functional group confers localized acidity. Upon contact with ambient moisture on the skin or ocular mucosa, it can cause immediate, pH-dependent tissue irritation (GHS Hazards: H315, H319).

  • The 7-Azaindole Core: Heterocyclic compounds of this class are inherently biologically active. They can be harmful if ingested or inhaled as fine dust (GHS Hazards: H302, H335)[1].

  • Physical State: Supplied as a milled solid, this compound is highly susceptible to electrostatic charge. This physical property significantly increases the risk of aerosolization during weighing, bypassing standard benchtop controls.

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, your PPE must act as a continuous, unbroken barrier. The Occupational Safety and Health Administration (OSHA) mandates that PPE selection be driven by a rigorous hazard assessment[2][3].

PPE CategorySpecification & StandardCausality & Scientific Rationale
Eye/Face Protection ANSI Z87.1 Compliant Safety GogglesPrevents micro-dust aerosolization from contacting the ocular mucosa. Standard safety glasses with side shields are insufficient for fine electrostatic powders.
Hand Protection Nitrile Gloves (EN 374, minimum 4 mil thickness)Nitrile provides an excellent barrier against organic acids. The 7-azaindole core does not rapidly permeate nitrile, ensuring safe handling during dissolution.
Body Protection 100% Cotton Lab CoatSynthetic fibers generate static electricity, causing the powder to jump. Cotton neutralizes static and provides a physical barrier against spills.
Respiratory Control N95/P100 Particulate RespiratorRequired only if handling bulk powder outside a fume hood or if primary engineering controls fail.

Operational Workflow & PPE Integration

Every protocol must be a self-validating system. If a step fails, the subsequent step should immediately detect it. According to Prudent Practices in the Laboratory[4], engineering controls (like chemical fume hoods) must always precede PPE in the hierarchy of controls.

Step-by-Step Handling Methodology
  • Pre-Operational Verification:

    • Action: Verify the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm).

    • Validation: Tape a small Kimwipe to the bottom of the sash; it should pull gently and consistently inward.

    • PPE Donning: Put on your cotton lab coat, ANSI Z87.1 safety goggles, and double-glove (nitrile).

  • Electrostatic Mitigation & Weighing:

    • Action: Use an anti-static gun (e.g., Zerostat) on the weighing paper or use a static-dissipative weighing boat.

    • Causality: Eliminating static charge prevents the 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid powder from aerosolizing and adhering to your gloves or the balance enclosure.

  • Dissolution & Transfer:

    • Action: Dissolve the compound in your chosen organic solvent (e.g., DMSO or DMF) inside the fume hood before transferring it to the main reaction vessel.

    • Validation: Inspect your outer glove for any white powder residue. If clean, the transfer was successful. Remove the outer glove and replace it before touching common lab equipment (e.g., micropipettes or vortexers).

Emergency Response & Spill Management

In the event of a spill, immediate containment is required to prevent cross-contamination and respiratory exposure.

  • Isolate: Lower the fume hood sash to maximize exhaust velocity directly over the spill area.

  • Neutralize & Absorb: If the compound is dissolved in an acidic or organic solution, apply a mild neutralizing absorbent (e.g., sodium bicarbonate to neutralize the propanoic acid moiety), followed by an inert absorbent like sand or vermiculite.

  • Self-Validating Cleanup: Wipe the area with a damp paper towel (using a water/ethanol mixture). Test the final wipe with pH paper; a neutral pH (~7.0) validates that the acidic residue has been completely removed.

  • Doffing: Remove contaminated gloves inside-out to trap any residual 7-azaindole powder, preventing it from transferring to your skin or lab coat.

Chemical Disposal Plan

Disposal must strictly comply with EPA/RCRA regulations for hazardous chemical waste[4][5].

  • Solid Waste: Place all contaminated weighing boats, Kimwipes, and outer gloves into a sealed, prominently labeled solid hazardous waste container.

  • Liquid Waste: Solutions containing 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid must be segregated into "Halogenated" or "Non-Halogenated" organic waste streams, depending entirely on the carrier solvent used. Never mix these solutions with strong oxidizers or inorganic acids.

Workflow Visualization

G Hazard Hazard Assessment: Irritant & Electrostatic Powder PPE Don PPE: Nitrile, Goggles, Lab Coat Hazard->PPE EngControl Engineering Control: Chemical Fume Hood Hazard->EngControl Execution Operational Execution: Anti-static Weighing & Dissolution PPE->Execution EngControl->Execution Spill Spill Management: Contain & Neutralize Execution->Spill If Spill Occurs Disposal Chemical Disposal: RCRA Compliant Segregation Execution->Disposal Normal Workflow Spill->Disposal

Workflow for the safe handling, execution, and disposal of hazardous laboratory chemicals.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor, 2011. [Link]

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press, 2011. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Reactant of Route 2
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.